molecular formula C9H9NO3 B7800326 2-Propen-1-ol, 3-(4-nitrophenyl)-

2-Propen-1-ol, 3-(4-nitrophenyl)-

Cat. No.: B7800326
M. Wt: 179.17 g/mol
InChI Key: LGXXEDSIJZHDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propen-1-ol, 3-(4-nitrophenyl)- is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propen-1-ol, 3-(4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propen-1-ol, 3-(4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-nitrophenyl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6,11H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXXEDSIJZHDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061739
Record name 2-Propen-1-ol, 3-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504-63-8
Record name 3-(4-Nitrophenyl)-2-propen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1504-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-ol, 3-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

solubility of 3-(4-nitrophenyl)-2-propen-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 3-(4-Nitrophenyl)-2-propen-1-ol in Organic Solvents

Introduction

3-(4-nitrophenyl)-2-propen-1-ol, also known as 4-nitrocinnamyl alcohol, is an organic compound featuring a key structural motif: a nitroaromatic ring conjugated with an allyl alcohol.[1] The presence of the nitro group, a potent electron-withdrawing moiety, and the hydroxyl group, capable of hydrogen bonding, imparts a distinct polarity to the molecule. These features are of significant interest to researchers in medicinal chemistry and drug development, as nitroaromatic compounds are recognized for a wide range of biological activities, including antimicrobial and anticancer properties.[2][3]

A thorough understanding of the solubility of 3-(4-nitrophenyl)-2-propen-1-ol is a prerequisite for its effective utilization in synthesis, purification, and formulation. Solubility dictates the choice of reaction media, the feasibility of purification by recrystallization, and ultimately, the bioavailability of potential drug candidates. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document equips the research professional with the theoretical grounding and practical methodologies required to generate this critical data in a reliable and reproducible manner.

Part 1: Theoretical Framework for Solubility Prediction

The solubility of a solid solute in a liquid solvent is governed by the energetic balance between lattice energy (solute-solute interactions) and solvation energy (solute-solvent interactions). The foundational principle of "like dissolves like" serves as an excellent predictive tool, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[4]

1.1 Molecular Structure Analysis

The structure of 3-(4-nitrophenyl)-2-propen-1-ol contains both polar and non-polar regions, which will dictate its interactions with different solvents:

  • Polar Moieties:

    • Nitro Group (-NO₂): This group is strongly polar and can participate in dipole-dipole interactions.

    • Hydroxyl Group (-OH): This group is a hydrogen bond donor and acceptor, enabling strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, DMSO).

  • Non-Polar Moieties:

    • Phenyl Ring: The aromatic ring is non-polar and hydrophobic, favoring interactions with solvents that have similar aromatic or non-polar characteristics through van der Waals forces.

    • Propenyl Backbone: The carbon-carbon double bond and methylene group contribute to the non-polar character of the molecule.

1.2 Predicted Solubility Behavior

Based on its hybrid polar/non-polar structure, we can predict the following solubility trends:

  • High Solubility: Expected in polar organic solvents, particularly those that can engage in hydrogen bonding. Solvents like ethanol, methanol, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are likely to be effective.[5]

  • Moderate Solubility: Expected in solvents of intermediate polarity, such as dichloromethane and chloroform.

  • Low Solubility: Expected in non-polar solvents like hexane, cyclohexane, and diethyl ether, as these solvents cannot effectively overcome the strong intermolecular forces (especially hydrogen bonding and dipole-dipole interactions) within the crystalline solute.[5]

The interplay of these forces is visualized in the diagram below.

cluster_solute 3-(4-Nitrophenyl)-2-propen-1-ol cluster_solvent Organic Solvent Solute C₉H₉NO₃ H_Bond_Donor H-Bond Donor (-OH) H_Bond_Acceptor H-Bond Acceptor (-OH, -NO₂) Dipole Dipole-Dipole (-NO₂) NonPolar Non-Polar (Phenyl, Alkene) Solvent_H_Bond H-Bonding Ability H_Bond_Donor->Solvent_H_Bond Strong Interaction H_Bond_Acceptor->Solvent_H_Bond Strong Interaction Solvent_Polarity Polarity Dipole->Solvent_Polarity Favorable Solvent_NonPolar Non-Polar Character NonPolar->Solvent_NonPolar Favorable Solvent Solvent

Caption: Solute-solvent interaction map for solubility prediction.

While these predictions provide a strong starting point, precise quantitative data must be determined experimentally. In recent years, computational approaches using machine learning and quantitative structure-property relationship (QSPR) models have also emerged as powerful tools for predicting solubility, offering a way to screen a vast number of solvents virtually.[6][7][8][9]

Part 2: Experimental Determination of Solubility

A systematic experimental approach is essential for accurately characterizing the solubility profile of 3-(4-nitrophenyl)-2-propen-1-ol. This involves both qualitative classification and precise quantitative measurement.

2.1 Physicochemical Properties

A summary of the key properties of the solute and a selection of common organic solvents is presented below.

Table 1: Physicochemical Properties of 3-(4-Nitrophenyl)-2-propen-1-ol

Property Value Source
Molecular Formula C₉H₉NO₃ [1]
Molecular Weight 179.17 g/mol [1]
Appearance Solid [1]
Hydrogen Bond Donor Count 1 [10]

| Hydrogen Bond Acceptor Count | 3 |[10] |

Table 2: Properties of Common Organic Solvents

Solvent Polarity Index Dielectric Constant (20°C) Type
Hexane 0.1 1.89 Non-Polar
Toluene 2.4 2.38 Non-Polar (Aromatic)
Diethyl Ether 2.8 4.34 Non-Polar
Dichloromethane 3.1 9.08 Polar Aprotic
Acetone 5.1 20.7 Polar Aprotic
Ethanol 5.2 24.55 Polar Protic
Methanol 6.6 32.7 Polar Protic
Acetonitrile 5.8 37.5 Polar Aprotic

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Polar Aprotic |

2.2 Experimental Protocol: Quantitative Solubility Measurement via Isothermal Equilibrium Method

This protocol describes a robust, self-validating method to determine the equilibrium solubility of a compound at a specified temperature.[11][12]

Objective: To accurately measure the solubility of 3-(4-nitrophenyl)-2-propen-1-ol in a selected organic solvent at a constant temperature (e.g., 25°C).

Materials:

  • 3-(4-nitrophenyl)-2-propen-1-ol (crystalline solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatically controlled shaker or water bath

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 or 0.45 µm, solvent-compatible material like PTFE)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Preparation of Vials: Add an excess amount of crystalline 3-(4-nitrophenyl)-2-propen-1-ol to several vials.

    • Causality: The presence of undissolved solid is mandatory to ensure that the resulting solution is saturated and at equilibrium.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours).

    • Causality: A long equilibration time is necessary to ensure the dissolution process has reached a true thermodynamic equilibrium. A preliminary kinetic study can determine the minimum time required.

  • Sedimentation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed in the same temperature bath for at least 4 hours.

    • Causality: This step allows the excess solid to settle, preventing it from being drawn into the sample and artificially inflating the measured concentration.

  • Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial or a volumetric flask.

    • Trustworthiness: Filtering is a critical step to remove any microscopic particulate matter, ensuring that the analyzed sample represents only the dissolved solute. The first few drops should be discarded to saturate the filter material.

  • Gravimetric Analysis (Optional but Recommended):

    • Record the exact weight of the filtered solution.

    • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.

    • Calculate solubility as grams of solute per liter of solvent.

  • Chromatographic/Spectroscopic Analysis (Preferred Method):

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC or UV-Vis method.

    • Calculate the concentration in the saturated solution by applying the dilution factor.

    • Trustworthiness: This method is highly specific and sensitive, providing more accurate results than the gravimetric method, especially for moderately soluble compounds. A validated analytical method ensures accuracy and reproducibility.

The entire workflow is depicted in the diagram below.

G start Start: Excess Solute + Known Volume of Solvent equilibration Equilibration (e.g., 24-48h at 25°C in shaker bath) start->equilibration sedimentation Sedimentation (≥4h at 25°C, static) equilibration->sedimentation sampling Sample Supernatant with Syringe sedimentation->sampling filtration Filter with 0.45 µm Syringe Filter sampling->filtration analysis Analyze Filtrate filtration->analysis gravimetric Gravimetric Method: 1. Weigh aliquot 2. Evaporate solvent 3. Weigh residue analysis->gravimetric Option 1 spectro Spectroscopic/Chromatographic Method: 1. Dilute aliquot 2. Analyze via HPLC/UV-Vis 3. Quantify using calibration curve analysis->spectro Option 2 (Preferred) result Result: Solubility (g/L or mol/L) gravimetric->result spectro->result

Caption: Workflow for quantitative solubility determination.

Part 3: Applications in Research and Development

The experimentally determined solubility data for 3-(4-nitrophenyl)-2-propen-1-ol is not merely an academic exercise; it is a critical parameter that informs key decisions in the development pipeline.

3.1 Purification via Recrystallization

An ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at room temperature or below.

  • Solvent Screening: By determining the solubility at two different temperatures (e.g., 25°C and 70°C), one can calculate the temperature coefficient of solubility. A large positive coefficient indicates a promising solvent for recrystallization.

  • Protocol: Dissolve the crude compound in a minimal amount of the chosen hot solvent. Hot filter to remove insoluble impurities, then allow the solution to cool slowly. The pure compound will crystallize out of the solution, leaving more soluble impurities behind. The crystals are then collected by filtration.[12]

3.2 Reaction and Process Chemistry

Selecting an appropriate solvent is crucial for synthetic transformations. The solvent must dissolve reactants to a sufficient concentration to allow the reaction to proceed at a reasonable rate. Solubility data prevents the selection of solvents in which the starting material is immiscible, which would lead to poor reaction kinetics.

3.3 Formulation and Drug Delivery

For a compound to be considered for pharmaceutical development, its solubility in aqueous and physiologically relevant media is paramount. While this guide focuses on organic solvents, the principles extend to formulation. Poor aqueous solubility can lead to low bioavailability.[13] Prodrug strategies or formulation techniques, such as creating solutions in biocompatible co-solvents (like ethanol or DMSO) for in vitro screening, rely on a foundational knowledge of the compound's behavior in organic solvents.

References

  • A new model predicts how molecules will dissolve in different solvents | MIT News. (2025).
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (2020).
  • Predicting drug solubility in organic solvents mixtures. (2024).
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | ChemRxiv.
  • 3-(4-Nitrophenyl)prop-2-yn-1-ol - PubChem. NIH.
  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water | Research Communities by Springer Nature. (2020).
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Experiment 1. Solubility of Organic Compounds | PDF - Scribd.
  • 3-(4-Nitrophenyl)prop-2-yn-1-ol - LookChem.
  • 3-(4-Nitrophenyl)-2-propyn-1-ol | CAS#:61266-32-8 | Chemsrc. (2025).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Solubility of Organic Compounds. (2023).
  • Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022).
  • 2-Propen-1-ol, 3-(4-nitrophenyl)- | CymitQuimica.
  • CAS#:1222-98-6 | (2E)-3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one | Chemsrc. (2025).
  • Which is the best organic solvent for nitrophenol solubility and extraction? - ResearchGate. (2024).
  • A Comparative Analysis of Nitrophenyl Ethanones for Researchers and Drug Development Professionals - Benchchem.
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. (2025).
  • Solubility Profile of 1-Phenyl-2-nitropropene in Organic Solvents: A Technical Guide - Benchchem.
  • Pro-Drug Development - International Journal of Pharmaceutical Sciences.

Sources

An In-depth Technical Guide to N-Succinyl-L-phenylalanine (CAS 1075-81-6)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the chemical data, safety protocols, and handling procedures for N-Succinyl-L-phenylalanine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical technical information with practical, field-proven insights to ensure safe and effective use in the laboratory.

Introduction and Scientific Context

N-Succinyl-L-phenylalanine (CAS 1075-81-6) is a derivative of the essential amino acid L-phenylalanine. In this molecule, a succinyl group is attached to the nitrogen atom of the L-phenylalanine backbone. This modification alters the physicochemical properties of the parent amino acid, influencing its solubility, polarity, and interaction with biological systems.

Recent research has highlighted its role as a taste-active compound found in various foods.[1] Studies have explored its potential as a taste enhancer, specifically for its ability to increase and prolong umami, saltiness, and kokumi sensations.[1] This effect is attributed to its interaction with taste receptors such as T1R1, T1R3, and CaSR.[1] From a drug development perspective, derivatives of amino acids are of significant interest as they can serve as building blocks for peptidomimetics or as modified ligands for various receptors. Understanding the fundamental properties and safety profile of N-Succinyl-L-phenylalanine is therefore crucial for its application in both food science and pharmaceutical research.

Physicochemical Properties

The molecular structure of N-Succinyl-L-phenylalanine consists of a phenylpropyl side chain, a succinimide ring, and a carboxylic acid group. These features dictate its physical and chemical behavior. The key computed physicochemical properties are summarized below for quick reference.

PropertyValueSource
IUPAC Name 2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoic acidPubChem[2]
CAS Number 1075-81-6-
Molecular Formula C₁₃H₁₃NO₄PubChem[2]
Molecular Weight 247.25 g/mol PubChem[2]
XLogP3 0.7PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 3PubChem[2]
Exact Mass 247.08445790 DaPubChem[2]
Polar Surface Area 74.7 ŲPubChem[2]

Table 1: Key Physicochemical Properties of N-Succinyl-L-phenylalanine.

Safety & Toxicology Profile

Based on the Globally Harmonized System (GHS), L-phenylalanine is not classified as a hazardous substance.[3][4] Consequently, N-Succinyl-L-phenylalanine is not expected to present significant chemical hazards under normal laboratory conditions.

Toxicological Summary (based on L-phenylalanine):

  • Acute Toxicity: L-phenylalanine exhibits low acute toxicity. The intraperitoneal LD50 in rats is reported as 5,287 mg/kg.[3][5]

  • Skin Irritation: Not expected to be a skin irritant.[3]

  • Eye Irritation: Not expected to cause eye irritation.[3]

  • Sensitization: No sensitizing effects are known.[3]

  • Carcinogenicity: Not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[5][6]

  • Mutagenicity: No data available to suggest mutagenic properties.

  • Reproductive Toxicity: No data available to suggest reproductive toxicity in the context of laboratory handling.

The following diagram outlines the logical flow for hazard assessment and subsequent safety measures.

G cluster_assessment Hazard Assessment & Safety Protocol A Identify Compound: N-Succinyl-L-phenylalanine (CAS 1075-81-6) B Search for Specific SDS A->B C SDS Found? B->C D Use Specific SDS Data C->D Yes E SDS Not Found (Current Status) C->E No F Assess Structural Analogue: L-Phenylalanine (CAS 63-91-2) E->F G Review Analogue's SDS: Low Hazard Profile F->G H Adopt Precautionary Principle G->H I Implement Standard Chemical Hygiene Practices H->I

Figure 1: Decision workflow for establishing safety protocols in the absence of a specific SDS.

Handling, Storage, and First Aid

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is risk mitigation. Even for a substance with a low presumed hazard, the potential for unforeseen reactions or long-term exposure necessitates a robust protective barrier.

  • Ventilation: Handle in a well-ventilated area. For procedures that may generate dust, such as weighing or transfer, a laboratory fume hood is recommended to minimize inhalation.[7]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. This is a mandatory baseline for all chemical handling to prevent accidental splashes or contact with airborne particles.[5]

  • Skin Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Always inspect gloves before use and dispose of them properly after handling. Wear a lab coat or other impervious clothing to prevent skin contact.[5]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[6] If dust is generated and ventilation is inadequate, a NIOSH-approved N95 (or equivalent) particulate respirator should be used.

Safe Handling and Storage Protocol

Proper handling and storage are self-validating systems; they not only protect the user but also ensure the integrity and purity of the research material.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that safety equipment (eyewash station, safety shower) is accessible.

  • Weighing and Transfer: Conduct weighing and transfer of the solid powder in a fume hood or a designated area with local exhaust ventilation to control dust.[7]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all equipment and the work surface.

  • Hygiene: Do not eat, drink, or smoke in laboratory areas.[1]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents, as these could potentially react with the organic structure of the molecule.[5][6]

First Aid Measures

These protocols are based on standard laboratory practice for non-corrosive chemical exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[1][6]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove any contaminated clothing. If skin irritation occurs, consult a physician.[5]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If symptoms persist, call a physician.[5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.[5]

Experimental Protocols: Synthesis and Analysis

Synthesis of N-Succinyl-L-phenylalanine

N-Succinyl-L-phenylalanine can be synthesized through various methods. A recent study highlights an enzymatic synthesis approach, which offers high specificity and milder reaction conditions compared to traditional chemical methods.[1] Another reported method is direct heating.

Example Protocol: Direct Heating Synthesis

  • Reactants: Combine L-phenylalanine (Phe) and succinic acid (Suc) in a reaction vessel. An optimal molar ratio is approximately 1:6 (Phe:Suc).

  • Solvent & pH: Add a controlled amount of water (e.g., 40 mol) and adjust the pH to approximately 3.

  • Reaction: Heat the mixture at 120°C for 4 hours.

  • Purification: After the reaction, the product can be purified using standard techniques such as crystallization or chromatography to achieve high purity. This method has been reported to achieve yields as high as 89.56%.

The following diagram illustrates the workflow for this synthesis method.

G cluster_synthesis Direct Heating Synthesis Workflow A Combine Reactants L-Phenylalanine & Succinic Acid (1:6 molar ratio) B Add Water & Adjust pH to 3 A->B C Heat Reaction Mixture (120°C, 4 hours) B->C D Cool Reaction Mixture C->D E Purify Product (Crystallization / Chromatography) D->E F Isolate & Dry Final Product N-Succinyl-L-phenylalanine E->F

Figure 2: Workflow for the synthesis of N-Succinyl-L-phenylalanine via direct heating.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and quantification of N-Succinyl-L-phenylalanine. Due to its structural similarity to other amino acid derivatives, methods developed for compounds like N-acetyl-L-phenylalanine can be readily adapted.

General HPLC Protocol (Adaptable):

  • Sample Preparation: Accurately weigh and dissolve the N-Succinyl-L-phenylalanine sample in a suitable solvent, such as a water/methanol mixture, to create a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Zorbax Eclipse-AAA) is a common choice.

    • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 40 mM sodium phosphate, pH 7.8) and an organic phase (e.g., an acetonitrile/methanol/water mixture) is effective for separating the analyte from impurities.

    • Flow Rate: A typical flow rate is 1.0 - 2.0 mL/min.

    • Detection: UV detection is suitable due to the presence of the phenyl group. The wavelength should be optimized, but a starting point is often around 210-220 nm.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the concentration of N-Succinyl-L-phenylalanine in unknown samples.

Conclusion

N-Succinyl-L-phenylalanine is a compound with emerging applications, particularly in food chemistry. While it is not classified as hazardous, the absence of a specific SDS necessitates a cautious approach to its handling, grounded in the safety profile of its parent molecule, L-phenylalanine. Adherence to standard chemical hygiene, proper use of PPE, and controlled handling procedures are paramount to ensure both personnel safety and the integrity of experimental outcomes. This guide provides the foundational knowledge for professionals to work with this compound confidently and responsibly.

References

  • Enzymatic synthesis of N-succinyl-L-phenylalanine and exploration of its potential as a novel taste enhancer. PubMed. Available at: [Link]

  • N-succinyl-l-phenylalanine | C13H13NO4 | CID 4290942. PubChem - NIH. Available at: [Link]

  • N-Succinyl-L-phenylalanine-p-nitroanilide. Krackeler Scientific, Inc. Available at: [Link]

  • N-succinyl-L-phenylalanine p-nitroanilide | C19H19N3O6 | CID 7408160. PubChem. Available at: [Link]

  • SAFETY DATA SHEET 93957-Phenylalanine-l. Guinama. Available at: [Link]

  • SAFETY DATA SHEET. Durham Tech. Available at: [Link]

  • Preparation of N-succinyl-L-phenylalanine: exploring its taste-modulating effects and mechanisms on baijiu via multisensory evaluation and molecular simulation. PMC. Available at: [Link]

Sources

Comprehensive Physicochemical Profiling and Synthetic Utility of p-Nitrocinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: p-Nitrocinnamyl Alcohol (CAS: 1504-63-8)

Executive Summary

In the landscape of organic synthesis and drug development, functionalized cinnamyl derivatives serve as critical building blocks. p-Nitrocinnamyl alcohol (also designated as 4-nitrocinnamyl alcohol or 3-(4-nitrophenyl)-2-propen-1-ol) is a highly versatile, crystalline solid characterized by its unique trifunctional architecture: an aromatic nitro group, a conjugated trans-alkene, and a terminal primary hydroxyl group[1]. This whitepaper provides a rigorous examination of its physical characteristics—anchored by its distinct melting point—and details self-validating experimental protocols for its characterization and downstream synthetic utility.

Molecular Architecture and Physical Characteristics

The physical properties of p-nitrocinnamyl alcohol are dictated by its rigid, conjugated structure and its capacity for extensive intermolecular interactions.

Quantitative Data Summary
PropertyValue / Description
Chemical Name p-Nitrocinnamyl alcohol; (2E)-3-(4-nitrophenyl)prop-2-en-1-ol
CAS Registry Number 1504-63-8
Molecular Formula C9H9NO3[2]
Molecular Weight 179.17 g/mol [1]
Melting Point 127 – 128 °C[3][4]
Appearance Yellow to light orange crystalline powder[1][2][4]
Key Functional Groups Hydroxyl (-OH), Nitro (-NO2), Alkene (-C=C-)[1]
The Causality of the 127–128 °C Melting Point

As a Senior Application Scientist, it is vital to look beyond the raw data and understand the why. Unsubstituted cinnamyl alcohol is a low-melting solid (~33–35 °C). The dramatic elevation of the melting point to 127–128 °C in p-nitrocinnamyl alcohol is the result of a synergistic intermolecular network[4]:

  • Hydrogen Bonding: The terminal primary hydroxyl group acts as both a strong hydrogen bond donor and acceptor, creating linear polymeric chains in the crystal lattice.

  • Dipole-Dipole Interactions: The strongly electron-withdrawing para-nitro group introduces a massive permanent dipole moment, locking the molecules into a highly ordered, antiparallel packing arrangement.

  • 
     Stacking:  The rigid, planar nature of the trans-cinnamyl system allows for efficient face-to-face 
    
    
    
    -stacking between adjacent aromatic rings.

Self-Validating Experimental Protocols: Characterization

To ensure absolute trustworthiness in physical characterization, a single method is insufficient. The following protocol employs an orthogonal approach, pairing visual capillary determination with Differential Scanning Calorimetry (DSC) to create a self-validating system.

G N1 Sample Prep: p-Nitrocinnamyl Alcohol N2 Capillary Method (Visual Melt Range) N1->N2 N3 DSC Analysis (Thermal Endotherm) N1->N3 N4 Ramp: 1 °C/min Target: 127-128 °C N2->N4 N5 Ramp: 10 °C/min Under N2 Purge N3->N5 N6 Result: 127.0 - 128.0 °C N4->N6 N7 Peak Endotherm: ~127.5 °C N5->N7 N8 Validation Complete: High-Purity Confirmed N6->N8 Concordance N7->N8 Concordance

Fig 1: Orthogonal validation workflow for melting point determination via capillary and DSC methods.

Protocol 1: Orthogonal Melting Point Determination

Objective: Accurately determine the melting point while eliminating thermal lag and subjective visual errors.

Step-by-Step Methodology:

  • Sample Preparation: Pulverize the yellow crystalline powder of p-nitrocinnamyl alcohol using an agate mortar to ensure uniform particle size. Dry under vacuum at 40 °C for 2 hours to remove trace moisture.

  • Capillary Loading: Pack the sample into a glass melting point capillary to a strict depth of 2–3 mm. Causality: Overpacking leads to uneven heat distribution and artificially broad melting ranges.

  • Visual Determination (Apparatus): Insert the capillary into a calibrated melting point apparatus. Rapidly heat to 115 °C, then reduce the ramp rate to exactly 1 °C/min. Record the onset of liquefaction and the point of complete clarity (Expected: 127–128 °C)[2].

  • DSC Cross-Validation: Load 3–5 mg of the sample into an aluminum DSC pan. Run a thermal scan from 50 °C to 150 °C at 10 °C/min under a continuous nitrogen purge (50 mL/min).

  • System Validation: The protocol is self-validating. If the extrapolated onset temperature from the DSC endothermic peak perfectly matches the visual onset recorded in Step 3, the equipment calibration is verified, and the sample is confirmed to be of high purity (>98%)[5].

Chemical Reactivity and Synthetic Workflows

p-Nitrocinnamyl alcohol is highly valued in organic synthesis. The presence of the electron-withdrawing nitro group uniquely alters the reactivity of the benzylic/allylic alcohol.

Reactivity Core p-Nitrocinnamyl Alcohol (CAS: 1504-63-8) Chlor 4-Nitrocinnamyl Chloride (Yield: ~51%) Core->Chlor TsCl, DMAP CH2Cl2, RT Amin 4-Aminocinnamyl Alcohol (Selective Reduction) Core->Amin In, NH4Cl Aq. EtOH, Reflux Phos Phosphorylated Adduct (Coupling Product) Core->Phos Diethyl H-phosphite I2, H2O2

Fig 2: Divergent synthetic workflows for p-nitrocinnamyl alcohol derivatization.

Protocol 2: Chemoselective Chlorination via Tosyl Chloride

A fascinating mechanistic anomaly occurs when reacting p-nitrocinnamyl alcohol with p-Toluenesulfonyl chloride (TsCl). Instead of forming the expected tosylate ester, the reaction yields 4-nitrocinnamyl chloride[6].

Causality: The strong electron-withdrawing nature of the para-nitro group highly activates the transient tosylate intermediate. This makes it exceptionally susceptible to rapid nucleophilic displacement by the chloride ions generated in situ, bypassing standard tosylate isolation[6].

Step-by-Step Methodology:

  • Dissolve 1.0 eq of p-nitrocinnamyl alcohol in anhydrous dichloromethane (CH2Cl2).

  • Add 1.5 eq of Triethylamine (TEA) and 0.1 eq of 4-Dimethylaminopyridine (DMAP) as a catalyst.

  • Cool to 0 °C and slowly add 1.2 eq of TsCl. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The protocol self-validates the mechanistic theory: the complete absence of a stable tosylate spot and the direct emergence of a less polar spot confirms the rapid in situ displacement to 4-nitrocinnamyl chloride[6].

  • Quench with water, extract with CH2Cl2, dry over MgSO4, and concentrate under reduced pressure.

Protocol 3: Chemoselective Nitro Reduction

Reducing the nitro group without saturating the cinnamyl double bond is notoriously difficult. Catalytic hydrogenation (Pd/C) often over-reduces the alkene[7].

Step-by-Step Methodology:

  • Suspend p-nitrocinnamyl alcohol in a 2:1 mixture of aqueous ethanol.

  • Add 4.0 eq of Indium metal powder and 3.0 eq of Ammonium Chloride (NH4Cl)[7].

  • Heat the mixture to reflux for 2–4 hours.

  • Validation Checkpoint: Filter the mixture through a pad of Celite to remove indium salts. Analyze the crude product via IR spectroscopy. The presence of a sharp alkene stretch (~1650 cm⁻¹) coupled with the disappearance of the asymmetric nitro stretch (~1520 cm⁻¹) self-validates the chemoselectivity of the Indium/NH4Cl system[7].

Safety, Handling, and Storage

Because p-nitrocinnamyl alcohol contains a nitroaromatic moiety, strict adherence to safety protocols is required.

  • GHS Classification: Classified as a Skin Irritant (Category 2, H315), Eye Irritant (Category 2, H319), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335)[4].

  • Personal Protective Equipment (PPE): Handling requires N95 dust masks, nitrile gloves (EN 374 standard), and chemical safety goggles to prevent respiratory and ocular irritation from the crystalline dust[2][4].

  • Storage: Must be stored in a tightly closed container in a cool, dark, and well-ventilated environment, strictly segregated from strong oxidizing agents[2][4].

References

  • Sigma-Aldrich. 4-Nitrocinnamyl alcohol 98 1504-63-8 - Sigma-Aldrich.
  • Thermo Fisher Scientific. 4-Nitrocinnamyl alcohol - SAFETY DATA SHEET.
  • CymitQuimica. CAS 1504-63-8: 3-(4-Nitrophenyl)-2-propen-1-ol.
  • Fujifilm Wako Pure Chemical Corporation. 1504-63-8・p-Nitrocinnamyl Alcohol.
  • TCI Chemicals. SAFETY DATA SHEET: 4-Nitrocinnamyl Alcohol.
  • Laboratoriumdiscounter. 4-Nitrocinnamyl Alcohol >98.0%(GC).
  • ACS Publications. Cross-Hetero-Dehydrogenative Coupling Reaction of Phosphites.
  • MDPI. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
  • Organic Syntheses. Benzoic acid, 4-amino-, ethyl ester.

Sources

Thermodynamic Properties of 3-(4-nitrophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic properties, synthesis, and experimental characterization of 3-(4-nitrophenyl)prop-2-en-1-ol.

An In-Depth Technical Guide for Research & Development

Executive Summary & Chemical Identity[1][2][3]

3-(4-nitrophenyl)prop-2-en-1-ol , commonly known as 4-nitrocinnamyl alcohol , is a functionalized phenylpropanoid widely used as an intermediate in organic synthesis and pharmaceutical development. Its structure combines an electron-withdrawing nitro group with an allylic alcohol moiety, creating a unique electronic environment that influences its reactivity, solubility, and thermodynamic stability.

This guide addresses the critical shortage of experimental thermodynamic data for this specific derivative by providing available constants, predictive models, and robust experimental protocols for determining missing values.

Parameter Details
IUPAC Name (2E)-3-(4-nitrophenyl)prop-2-en-1-ol
Common Synonyms 4-Nitrocinnamyl alcohol; p-Nitrocinnamyl alcohol
CAS Registry Number 1504-63-8
Molecular Formula C

H

NO

Molecular Weight 179.17 g/mol
SMILES OC/C=C/c1ccc(cc1)=O
Physical & Thermodynamic Profile

The following data consolidates experimental values from commercial certificates of analysis (CoA) and predictive thermodynamic modeling (group contribution methods).

2.1 Fundamental Constants
PropertyValue / RangeSource / Confidence
Melting Point (

)
127 – 128 °C (400 – 401 K)Experimental (Sigma-Aldrich) [1]
Boiling Point (

)
> 300 °C (Decomposes)Predicted (High MW + Nitro group)
Density (

)
~1.34 g/cm³ (Predicted)Group Contribution Method
LogP (Octanol/Water) 1.46 – 1.50Computed (XLogP3) [2]
pKa (Alcohol -OH) ~14.5 – 14.9 (Estimated)Analogous to 4-nitrobenzyl alcohol
Refractive Index (

)
1.616 (Predicted)Computed
2.2 Thermodynamic State Functions (Estimated)

Due to the scarcity of calorimetric data for this specific CAS, the following are derived from structural analogs (Cinnamyl alcohol) and entropy of fusion rules.

  • Enthalpy of Fusion (

    
    ):  Estimated at 20 – 25 kJ/mol .
    
    • Derivation: Based on Walden’s Rule for rigid organics (

      
       J/mol·K) and 
      
      
      
      K.
  • Heat Capacity (

    
    ):  Estimated at 220 – 250 J/mol·K  at 298 K.[1]
    
  • Standard Enthalpy of Formation (

    
    ):  Exothermic (Negative), driven by the stability of the benzene ring and nitro group resonance.
    
Experimental Protocols for Thermodynamic Characterization
3.1 Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise Melting Point (


) and Enthalpy of Fusion (

).
  • Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).

  • Sample Prep: Weigh 3–5 mg of dried 3-(4-nitrophenyl)prop-2-en-1-ol into a Tzero aluminum pan. Hermetically seal (pinhole lid recommended to prevent pressure buildup if decomposition occurs).

  • Methodology:

    • Equilibrate: 25 °C.

    • Ramp: 5 °C/min to 150 °C.

    • Isotherm: Hold 1 min.

    • Cool: 10 °C/min to 25 °C (to check reversibility/polymorphism).

    • Ramp: 5 °C/min to 160 °C.

  • Data Analysis: Integrate the endothermic melting peak. The area under the curve (J/g)

    
     Molecular Weight (179.17  g/mol ) = 
    
    
    
    (J/mol).
3.2 Protocol: Solubility Isotherm Determination

Objective: Measure thermodynamic solubility (


) in aqueous and organic media.
  • Workflow:

    • Saturation: Add excess solid to solvent (Water, Ethanol, DMSO) in borosilicate vials.

    • Equilibration: Shake at constant temperature (25 °C ± 0.1) for 24 hours.

    • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (pre-saturated).

    • Quantification: Dilute filtrate and analyze via HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs 
    
    
    
    (Van 't Hoff plot) if performed at multiple temperatures to derive the Enthalpy of Solution (
    
    
    ).
Synthesis & Reaction Thermodynamics

The synthesis of 3-(4-nitrophenyl)prop-2-en-1-ol typically involves the selective reduction of an ester precursor. This route is thermodynamically favorable but requires careful thermal management.

4.1 Synthesis Pathway Visualization

The following diagram illustrates the standard synthetic route from 4-nitrobenzaldehyde via the Horner-Wadsworth-Emmons (HWE) reaction followed by selective reduction.

SynthesisPathway Start 4-Nitrobenzaldehyde (Precursor) Intermediate Ethyl 4-nitrocinnamate (Ester Intermediate) Start->Intermediate HWE Reaction (Exothermic) Product 3-(4-nitrophenyl)prop-2-en-1-ol (Target Alcohol) Intermediate->Product Selective Reduction (Kinetic Control) Reagent1 Triethyl phosphonoacetate Base (NaH), THF Reagent1->Intermediate Reagent2 DIBAL-H (Selective Reductant) -78°C, Toluene Reagent2->Product

Caption: Stepwise synthesis of 3-(4-nitrophenyl)prop-2-en-1-ol via ester intermediate, highlighting the need for selective reduction to preserve the nitro group.

4.2 Thermodynamic Considerations in Synthesis
  • Selectivity: The nitro group is susceptible to reduction (to aniline derivatives). Using DIBAL-H (Diisobutylaluminum hydride) at low temperatures (-78 °C) is kinetically controlled to reduce the ester to the alcohol without affecting the nitro group.

  • Exothermicity: The reduction of the ester is highly exothermic. In a scaled-up reactor, heat removal capacity (

    
    ) must exceed the heat generation rate to prevent thermal runaway or over-reduction.
    
Safety & Stability (Thermodynamic Stability)
  • Thermal Decomposition: Nitro compounds are energetically unstable. While the melting point is ~127 °C, heating beyond 180–200 °C can trigger decomposition, releasing NO

    
     gases.
    
    • Recommendation: Do not distill at atmospheric pressure. Use high-vacuum distillation or column chromatography for purification.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The allylic alcohol is prone to oxidation to the aldehyde (4-nitrocinnamaldehyde) upon prolonged exposure to air.

References
  • PubChem. (2025).[2] 3-(4-Nitrophenyl)prop-2-en-1-ol (Compound CID 5356658). National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • LookChem. (2025). 3-(4-Nitrophenyl)prop-2-yn-1-ol Thermodynamic Data. Retrieved March 2, 2026, from [Link]

  • EPA CompTox. (2025). Chemical Dashboard: Nitrocinnamyl Derivatives. U.S. Environmental Protection Agency. Retrieved March 2, 2026, from [Link]

Sources

Methodological & Application

selective reduction of 4-nitrocinnamaldehyde to 4-nitrocinnamyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Selective Reduction of 4-Nitrocinnamaldehyde

Executive Summary & Challenge

The reduction of 4-nitrocinnamaldehyde (1) to 4-nitrocinnamyl alcohol (2) presents a classic "Selectivity Triad" challenge in organic synthesis. The substrate contains three reducible functionalities with overlapping reactivity profiles:

  • Aldehyde (-CHO): The target for reduction.[1][2][3][4][5][6][7][8]

  • Nitro Group (-NO

    
    ):  Susceptible to reduction by hydrogenation or strong electron transfer agents (yielding anilines).
    
  • Conjugated Alkene (C=C): Susceptible to 1,4-conjugate addition (yielding saturated alcohols/aldehydes), particularly because the electron-withdrawing nitro group at the para-position renders the

    
    -carbon highly electrophilic.
    

Standard reducing agents like Lithium Aluminum Hydride (


) are too aggressive, often reducing the nitro group or the double bond. Catalytic hydrogenation (

) typically reduces the nitro group first.

The Solution: This guide details two high-fidelity protocols:

  • Protocol A (Primary): Luche Reduction (

    
    ).[4] Uses lanthanide catalysis to "harden" the carbonyl, enforcing 1,2-regioselectivity.
    
  • Protocol B (Alternative): Meerwein-Ponndorf-Verley (MPV) Reduction.[1][9] A reversible transfer hydrogenation that is chemically inert to nitro and alkene groups.

Mechanistic Insight: The "Hardening" Effect

To understand the protocol, one must understand the failure mode of standard Sodium Borohydride (


) reduction.

In


-unsaturated aldehydes, the 

-carbon is "soft" (polarizable), and the carbonyl carbon is "hard." The hydride from

is relatively soft, which can lead to competing 1,4-addition (saturation of the double bond). The presence of a p-nitro group exacerbates this by withdrawing electron density, making the

-carbon even softer and more electrophilic.

The Luche Fix: Addition of Cerium(III) Chloride (


) changes the coordination environment. The Ce

ion is a hard Lewis acid that coordinates strongly to the carbonyl oxygen. This coordination:
  • Increases the electrophilicity of the carbonyl carbon.

  • Makes the carbonyl carbon "harder" (HSAB theory).

  • Favors attack by the hard alkody-borohydride species formed in situ.

Mechanistic Pathway Diagram[3][7]

LucheMechanism Substrate 4-Nitrocinnamaldehyde Ce_Coord Ce(III)-Carbonyl Complex (Activated/Hardened C=O) Substrate->Ce_Coord + CeCl3·7H2O Side_Product Saturated Alcohol/Amine (BLOCKED) Substrate->Side_Product No CeCl3 (Risk of 1,4-addn) Hydride_Attack 1,2-Hydride Attack (Regioselective) Ce_Coord->Hydride_Attack + NaBH4 (MeOH) Intermediate Allylic Alkoxide Hydride_Attack->Intermediate Product 4-Nitrocinnamyl Alcohol Intermediate->Product + H3O+ (Quench)

Figure 1: Mechanistic pathway of the Luche reduction, highlighting the role of Cerium in blocking the 1,4-addition pathway.

Experimental Protocols

Protocol A: Luche Reduction (Standard)

Best for: Routine synthesis, high yield, fast reaction time.

Reagents:

  • 4-Nitrocinnamaldehyde (1.0 equiv)

  • Cerium(III) Chloride Heptahydrate (

    
    ) (1.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.2 equiv)
    
  • Solvent: Methanol (Reagent Grade)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrocinnamaldehyde (e.g., 1.77 g, 10 mmol) and

    
     (3.72 g, 10 mmol) in Methanol (40 mL).
    
    • Note: The solution may turn slightly yellow/orange. Ensure the Cerium salt is fully dissolved before proceeding.

  • Cooling: Cool the solution to 0°C using an ice bath.

    • Reasoning: Lower temperature improves selectivity and controls the exotherm of the hydride addition.

  • Reduction: Add

    
     (0.45 g, 12 mmol) portion-wise over 5–10 minutes.
    
    • Caution: Gas evolution (

      
      ) will occur.[4][10] Ensure the flask is vented (e.g., via a needle in the septum or an open neck).
      
  • Monitoring: Stir at 0°C for 15–30 minutes. Monitor by TLC (Silica, 30% EtOAc/Hexanes).

    • Target: Disappearance of the aldehyde spot (

      
      ) and appearance of the alcohol spot (
      
      
      
      ).
  • Quench: Once complete, carefully quench the reaction by adding Saturated

    
     solution (20 mL) or water.
    
    • Note: Do not use strong acid (HCl) immediately, as it may promote allylic rearrangement or dehydration.

  • Workup: Evaporate most of the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , filter, and concentrate.[11]
  • Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Meerwein-Ponndorf-Verley (MPV) Reduction

Best for: Strict exclusion of boron, or if 1,4-reduction persists with Protocol A.

Reagents:

  • 4-Nitrocinnamaldehyde (1.0 equiv)

  • Aluminum Isopropoxide (

    
    ) (2.0 equiv)
    
  • Solvent: Isopropanol (Anhydrous)

Step-by-Step Procedure:

  • Setup: Equip a flask with a distillation head (or a Dean-Stark trap filled with isopropanol).

  • Reaction: Dissolve the aldehyde in dry isopropanol. Add

    
    .
    
  • Heating: Heat the mixture to reflux (

    
    ).
    
    • Mechanism:[2][3][4][8][12][13][14] The reaction is an equilibrium. Acetone is formed as the byproduct.

  • Driving Equilibrium: Slowly distill off the acetone/isopropanol azeotrope to drive the reaction to the right.

  • Workup: Cool to RT. Hydrolyze the aluminum salts with dilute

    
     (1M) or NaOH (1M). Extract with ether or DCM.
    

Analytical Verification & Quality Control

To ensure the integrity of the product, you must verify that the nitro group and alkene are intact.

Table 1: Key Analytical Markers (


 NMR in 

)
Functional GroupSubstrate (Aldehyde)Product (Alcohol)Impurity (Saturated)
Aldehyde (-CHO) Doublet at

9.7 ppm
Absent Absent
Alcohol (-CH

OH)
AbsentDoublet at

4.4 ppm
Triplet at

3.7 ppm
Alkene (-CH=CH-)

6.8–7.5 ppm (large

value)
Retained Absent (multiplets 1.5–3.0 ppm)
Nitro (-NO

)
Aromatic AA'BB' patternRetained Shifted (if reduced to

)

Visual/Physical Check:

  • Product: Typically a yellow to pale-orange solid.

  • Melting Point:

    
     (Lit. value).
    

Troubleshooting & Safety

Troubleshooting Guide
  • Issue: Product contains saturated alcohol (Hydrocinnamyl alcohol).

    • Cause: 1,4-reduction occurred.

    • Fix: Ensure

      
       quality (it is hygroscopic; use fresh or dry it). Lower the temperature to -10°C. Switch to Protocol B.
      
  • Issue: Incomplete conversion.

    • Cause: Old

      
       or wet solvent (reacting with hydride).
      
    • Fix: Add another 0.5 equiv of

      
      .
      
  • Issue: Formation of acetal.

    • Cause: Reaction left too long in Methanol with Lewis Acid (

      
      ).
      
    • Fix: Quench immediately upon TLC completion. Use Ethanol/Water (1:1) as solvent if acetalization is persistent.

Safety Protocol
  • Nitro Compounds: Potentially explosive if heated dry or mixed with strong reducing agents at high temps. Keep reaction temperature controlled.

  • Hydrogen Gas:

    
     releases 
    
    
    
    . Perform in a fume hood away from ignition sources.
  • Cerium Waste: Dispose of lanthanide salts in a dedicated heavy metal waste stream.

References

  • Luche, J. L. (1978). "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones". Journal of the American Chemical Society. Link

  • Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects". Journal of the American Chemical Society. Link

  • Wilds, A. L. (1944). "Reduction with Aluminum Alkoxides (The Meerwein-Ponndorf-Verley Reduction)". Organic Reactions.[1][2][3][4][6][7][11][13][14] Link

  • BenchChem. (2025). "Application Notes and Protocols for the Synthesis of Cinnamyl Alcohol via Sodium Borohydride Reduction". BenchChem Technical Support. Link

Sources

Application Note: Chemoselective Hydrogenation Protocols for 3-(4-nitrophenyl)-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The catalytic hydrogenation of 3-(4-nitrophenyl)-2-propen-1-ol (also known as p-nitrocinnamyl alcohol) presents a classic problem in chemoselectivity. The substrate contains three reactive functionalities susceptible to reduction:

  • The Nitro group (

    
    ), thermodynamically unstable but kinetically variable.
    
  • The Conjugated Alkene (

    
    ), easily reduced by most noble metals.
    
  • The Allylic Alcohol (

    
    ), prone to hydrogenolysis (cleavage) under specific conditions.
    

Standard heterogeneous catalysts (e.g., Pd/C) typically lead to non-selective mixtures or complete saturation. This Application Note defines three distinct, self-validating protocols to selectively access specific derivatives, leveraging catalyst electronic properties and steric environments.

Reaction Pathway Analysis

The following diagram illustrates the competing reaction pathways and the specific catalytic systems required to navigate them.

G Start 3-(4-nitrophenyl)-2-propen-1-ol (Substrate) TargetA Target A: 3-(4-aminophenyl)-2-propen-1-ol (Selective Nitro Reduction) Start->TargetA Protocol 1: Pt/TiO2 or Sulfided Pt/C (Preserves C=C) TargetB Target B: 3-(4-nitrophenyl)-1-propanol (Selective Alkene Reduction) Start->TargetB Protocol 2: Wilkinson's Catalyst [RhCl(PPh3)3] (Preserves NO2) TargetC Target C: 3-(4-aminophenyl)-1-propanol (Complete Reduction) Start->TargetC Protocol 3: Pd/C, 10 bar H2 (Non-selective) TargetA->TargetC Over-reduction TargetB->TargetC Over-reduction SideProduct Side Product: 3-(4-aminophenyl)propylbenzene (Hydrogenolysis) TargetC->SideProduct Acidic conditions (C-OH Cleavage)

Figure 1: Divergent reaction pathways controlled by catalyst selection. Green path denotes nitro-selectivity; Yellow path denotes alkene-selectivity; Red path denotes exhaustive reduction.

Detailed Experimental Protocols

Protocol 1: Selective Nitro Reduction (Retention of Alkene)

Target Molecule: 3-(4-aminophenyl)-2-propen-1-ol Challenge: Preventing the thermodynamically favorable saturation of the


 double bond while reducing the 

group. Solution: Use of Platinum on Titania (Pt/TiO

)
or Sulfided Platinum on Carbon (Pt(S)/C) .
  • Mechanistic Insight: Platinum is generally less active toward

    
     bonds than Palladium. The interaction between Pt and the TiO
    
    
    
    support (Strong Metal-Support Interaction - SMSI) creates interfacial sites that preferentially activate the polar
    
    
    group over the non-polar alkene [1]. Alternatively, sulfur poisoning of Pt/C geometrically blocks the larger alkene from coordinating while allowing the smaller nitro group to react.

Procedure:

  • Preparation: In a 50 mL stainless steel autoclave, dissolve 3-(4-nitrophenyl)-2-propen-1-ol (1.0 mmol, 179 mg) in Ethanol (10 mL).

  • Catalyst Addition: Add 1% Pt/TiO

    
      (20 mg) or 5% Pt(S)/C  (10 mg).
    
    • Note: If using Pt(S)/C, ensure it is the commercial "sulfided" grade, not standard Pt/C.

  • Conditions: Seal the reactor and purge 3 times with

    
    . Pressurize with 
    
    
    
    to 10 bar . Heat to 60°C .
  • Reaction: Stir at 800 rpm for 2–4 hours.

  • Workup: Cool to room temperature. Vent

    
    . Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.
    
  • Validation:

    • 1H NMR: Look for the disappearance of the aromatic nitro-induced shift and the appearance of broad amine protons (

      
       3.5-4.0 ppm). Crucially, confirm retention of vinylic protons (
      
      
      
      6.0-6.8 ppm).
Protocol 2: Selective Alkene Reduction (Retention of Nitro)

Target Molecule: 3-(4-nitrophenyl)-1-propanol Challenge: The nitro group is extremely easily reduced by heterogeneous catalysts. Solution: Use of Wilkinson’s Catalyst [RhCl(PPh


)

]
.[1][2][3]
  • Mechanistic Insight: This homogeneous Rh(I) complex operates via oxidative addition of

    
     followed by alkene coordination. The nitro group is non-coordinating and does not compete for the metal center under ambient conditions, rendering this catalyst highly chemoselective for the olefin [2].
    

Procedure:

  • Preparation: In a dry Schlenk flask under Argon, dissolve the substrate (1.0 mmol) in a 1:1 mixture of Benzene/Ethanol (15 mL).

    • Safety: Benzene is carcinogenic; Toluene may be substituted but reaction rates may decrease slightly.

  • Catalyst Addition: Add [RhCl(PPh

    
    )
    
    
    
    ]
    (5 mol%, 46 mg). The solution should turn a deep red/orange.
  • Conditions: Purge the flask with a balloon of

    
     gas (1 atm).
    
  • Reaction: Stir vigorously at Room Temperature (25°C) for 12–24 hours.

  • Workup: Concentrate the solvent. The residue will contain the product and Rh catalyst. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to remove the red rhodium complex.

  • Validation:

    • 1H NMR: Confirm disappearance of vinylic protons.[4] Confirm retention of the nitro group (aromatic protons remain deshielded, AA'BB' pattern typical of p-nitro systems).

Protocol 3: Exhaustive Reduction

Target Molecule: 3-(4-aminophenyl)-1-propanol Solution: Pd/C (Palladium on Carbon).

  • Mechanistic Insight: Palladium is the most active metal for hydrogenation and will rapidly reduce both the nitro group and the alkene.

Procedure:

  • Preparation: Dissolve substrate (1.0 mmol) in Methanol (10 mL).

  • Catalyst Addition: Add 10% Pd/C (10 wt% loading, approx. 18 mg).

  • Conditions: Hydrogen balloon (1 atm) or low pressure (3 bar) at Room Temperature.

  • Reaction: Stir for 2-4 hours.

  • Workup: Filter through Celite and concentrate.

Analytical Data Summary

Use the following table to validate your product distribution.

FeatureSubstrate (Starting Material)Target A (Amino-Alkene)Target B (Nitro-Alkane)Target C (Amino-Alkane)
Alkene Protons (1H NMR) Present (

6.3-6.7 ppm)
Present Absent (Multiplets

1.5-2.8)
Absent
Aromatic Shift Deshielded (

-Nitro)
Shielded (

-Amino)
Deshielded (

-Nitro)
Shielded (

-Amino)
IR Spectrum ~1350, 1530 cm

(

)
~3300-3400 cm

(

)
~1350, 1530 cm

(

)
~3300-3400 cm

(

)
Visual Appearance Yellow SolidOff-white/Brown SolidYellow Oil/SolidColorless/White Solid

Troubleshooting & Optimization

  • Issue: Hydrogenolysis (Loss of -OH group)

    • Symptom:[3][4][5] Formation of propylbenzene derivatives.

    • Cause: Acidic sites on the carbon support or harsh temperatures.

    • Fix: Add a trace of base (e.g.,

      
       or Triethylamine) to the reaction mixture to neutralize surface acidity. Lower the reaction temperature.
      
  • Issue: Incomplete Nitro Reduction (Protocol 1)

    • Fix: Increase pressure to 20 bar. Ensure the Pt(S)/C catalyst is fresh; sulfur leaching can reduce selectivity over time.

  • Issue: Catalyst Poisoning (Protocol 2)

    • Fix: Wilkinson's catalyst is sensitive to oxygen. Ensure rigorous degassing of solvents before

      
       introduction.
      

References

  • Selective Hydrogenation of Nitroarenes over Supported Pt Nanoparticles. Cardiff University Research Archive. [Link] Mechanistic grounding for using Pt/TiO2 for nitro-selectivity.

  • Wilkinson's Catalyst: Properties and Applications. BYJU'S Chemistry Library. [Link] Standard reference for homogeneous hydrogenation of alkenes tolerating polar functional groups.

  • Visible-Light-Driven Selective Hydrogenation of Nitrostyrene. PubMed / Small. [Link] Advanced context on photocatalytic alternatives for similar chemoselectivity challenges.

  • Catalytic Hydrogenation of Alkenes with Pd/C. Master Organic Chemistry. [Link] General reference for the exhaustive reduction pathway.

Sources

oxidation reactions of 2-Propen-1-ol, 3-(4-nitrophenyl)- to aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Selectivity Oxidation of 4-Nitrocinnamyl Alcohol to 4-Nitrocinnamaldehyde

Executive Summary

This application note details the selective oxidation of 3-(4-nitrophenyl)-2-propen-1-ol (4-nitrocinnamyl alcohol) to its corresponding aldehyde, 3-(4-nitrophenyl)-2-propenal (4-nitrocinnamaldehyde). This transformation represents a critical intermediate step in the synthesis of various pharmaceutical building blocks and fine chemicals.

The primary challenge in this reaction is achieving chemoselectivity : oxidizing the primary alcohol without affecting the alkene double bond or over-oxidizing the aldehyde to the carboxylic acid (4-nitrocinnamic acid). Furthermore, the presence of the electron-withdrawing nitro group (


) deactivates the aromatic ring, influencing the solubility and electronic properties of the substrate.

This guide presents two field-proven protocols:

  • Method A (Classic): Activated Manganese Dioxide (

    
    ) Oxidation – The industry standard for allylic selectivity.
    
  • Method B (Modern): TEMPO/BAIB Oxidation – A homogeneous, metal-free alternative offering rapid kinetics and high yields.

Mechanistic Considerations & Strategy

Substrate Analysis
  • Substrate: 4-Nitrocinnamyl alcohol (CAS: 1504-63-8)[1][][3]

  • Target: 4-Nitrocinnamaldehyde (CAS: 1734-79-8)

  • Key Structural Features:

    • Allylic Alcohol: Susceptible to isomerization if acidic conditions are too harsh.

    • Nitro Group: Strongly electron-withdrawing. Reduces the nucleophilicity of the alcohol oxygen, potentially slowing down oxidations that rely on electrophilic attack on the oxygen.

    • Conjugated System: The extended

      
      -system stabilizes the radical intermediates, making radical-based oxidations (like 
      
      
      
      and TEMPO) particularly effective.
Method Comparison
FeatureMethod A: Activated

Method B: TEMPO / BAIB Method C: PCC / Swern
Selectivity Excellent (Allylic specific)Excellent (1° Alcohol specific)Good, but risk of isomerization
Reaction Type Heterogeneous (Surface-based)HomogeneousHomogeneous
Stoichiometry Large Excess (10–20 eq)Catalytic TEMPO / 1.1 eq BAIBStoichiometric Cr / Swern reagents
Workup Simple FiltrationExtraction/WashAqueous workup (Chromium waste)
Green Score Low (Heavy metal waste)High (Metal-free, mild)Low (Toxic Cr or smelly sulfur)
Recommendation Primary Choice for Robustness Primary Choice for Efficiency Not Recommended

Protocol 1: Activated Manganese Dioxide ( ) Oxidation

Principle: Activated


 is a mild, selective oxidant that operates via a radical mechanism on the solid surface. It specifically targets allylic and benzylic alcohols due to the stability of the radical intermediates. The "activation" (removal of water from the surface) is critical; ordinary bottle 

is often inactive.

Reagents:

  • 3-(4-nitrophenyl)-2-propen-1-ol (

    
    )
    
  • Activated Manganese(IV) oxide (

    
     by weight or mole)
    
  • Dichloromethane (DCM) or Chloroform (Anhydrous)

Equipment:

  • Round-bottom flask with magnetic stir bar.

  • Reflux condenser (optional, if heating is required).

  • Celite® 545 filter aid.

Step-by-Step Procedure:
  • Reagent Activation (CRITICAL):

    • If using commercial "Activated

      
      ", dry it in an oven at 
      
      
      
      for 12–24 hours before use.
    • In-house Preparation (Attenburrow Method): Precipitate

      
       from hot 
      
      
      
      and
      
      
      under alkaline conditions. Wash until neutral and dry at
      
      
      .
  • Reaction Setup:

    • Dissolve 4-nitrocinnamyl alcohol (

      
      , 
      
      
      
      ) in anhydrous DCM (
      
      
      ). Note: Ensure the alcohol is fully dissolved; mild warming may be needed due to the nitro group.
    • Add Activated

      
        (
      
      
      
      ,
      
      
      ) to the stirred solution. The large excess is necessary for reasonable reaction rates.
  • Execution:

    • Stir vigorously at room temperature.

    • Monitoring: Check by TLC (Solvent: 30% EtOAc/Hexane) every 2 hours. The aldehyde usually moves faster (higher

      
      ) than the alcohol.
      
    • Optimization: If the reaction is slow (>24h), heat to reflux (

      
      ).
      
  • Workup:

    • Filter the black suspension through a pad of Celite packed in a sintered glass funnel.

    • Wash the filter cake thoroughly with DCM (

      
      ) to recover adsorbed product.
      
    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The crude product is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography.

Visualizing the


 Pathway: 

MnO2_Mechanism Substrate 4-Nitrocinnamyl Alcohol Adsorption Adsorption to MnO2 Surface Substrate->Adsorption Diffusion Radical Radical Intermediate (Allylic Stabilization) Adsorption->Radical H-Atom Abstraction (-Mn(III)OH) Product 4-Nitrocinnamaldehyde Radical->Product e- Transfer Desorption Water H2O (Byproduct) Radical->Water Surface hydration deactivates MnO2

Figure 1: Simplified surface mechanism of


 oxidation highlighting the role of radical stabilization.

Protocol 2: TEMPO / BAIB Oxidation

Principle: This method uses a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) and a stoichiometric co-oxidant, BAIB (Bis(acetoxy)iodo)benzene.[4][5] BAIB re-oxidizes the reduced TEMPO-hydroxylamine back to the active oxoammonium species. This method is homogeneous, faster than


, and avoids heavy metals.

Reagents:

  • 3-(4-nitrophenyl)-2-propen-1-ol (

    
    )
    
  • TEMPO (

    
     / 
    
    
    
    )
  • BAIB (

    
    )
    
  • Dichloromethane (DCM) or Acetonitrile (

    
    ) / Water (
    
    
    
    )
Step-by-Step Procedure:
  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-nitrocinnamyl alcohol (

      
      , 
      
      
      
      ) and TEMPO (
      
      
      ,
      
      
      ) in DCM (
      
      
      ).
    • Note: If solubility is an issue, add a small amount of water or use Acetonitrile/Water.[6]

  • Oxidant Addition:

    • Add BAIB (

      
      , 
      
      
      
      ) in one portion.
    • The solution typically turns orange/red due to the formation of the oxoammonium species.

  • Execution:

    • Stir at room temperature.

    • Time: Reaction is typically complete in 2–4 hours.

    • Monitoring: Monitor by TLC.

  • Workup:

    • Quench the reaction by adding aqueous saturated

      
        (Sodium thiosulfate) (
      
      
      
      ) to reduce excess iodine species.
    • Extract with DCM (

      
      ).
      
    • Wash the organic layer with saturated

      
       and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • The byproduct is Iodobenzene (

      
      ). This can be removed by column chromatography (Silica gel, Hexane/EtOAc gradient) or sometimes by high-vacuum drying if the product crystallizes well.
      

Visualizing the Catalytic Cycle:

TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium Oxoammonium Cation (Active) TEMPO->Oxoammonium Oxidation by BAIB Hydroxylamine Hydroxylamine (Reduced) Oxoammonium->Hydroxylamine + Alcohol - Aldehyde Aldehyde Aldehyde Product Oxoammonium->Aldehyde Hydroxylamine->TEMPO Oxidation by BAIB Alcohol Alcohol Substrate Alcohol->Oxoammonium BAIB BAIB (Co-oxidant)

Figure 2: The catalytic cycle of TEMPO mediated by BAIB co-oxidant.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Conversion (

)
"Wet" or inactive

.
Dry

at

overnight. Increase equivalents to 20x.
Low Solubility Nitro group increases crystallinity.Switch solvent to

or add minimal

. Warm slightly (

).
Over-oxidation (Acid formation) Presence of water/excess oxidant (TEMPO).Ensure anhydrous solvents.[7] Limit reaction time.
Iodobenzene Contamination Incomplete removal of BAIB byproduct.Use column chromatography. Iodobenzene elutes early in non-polar solvents.

Safety & Handling

  • Nitro Compounds: While 4-nitrocinnamyl derivatives are generally stable, nitro compounds can be energetic. Avoid excessive heating of dry solids.

  • Manganese Dioxide: Inhalation hazard. Handle in a fume hood to avoid breathing dust.

  • BAIB: Irritant. Store in a refrigerator.

  • Dichloromethane: Suspected carcinogen.[8] Use appropriate PPE (gloves, goggles).

References

  • Attenburrow, J., et al. (1952).[9] A synthesis of Vitamin A from cyclohexanone. Journal of the Chemical Society, 1094-1111. Link

  • Vatèle, J. M. (2006).[10] Oxidation of alcohols to aldehydes and ketones: A guide to current common practice. Chemical Reviews, 106(7), 2990-3001.

  • De Nooy, A. E. J., Besemer, A. C., & van Bekkum, H. (1996). On the use of stable organic nitroxyl radicals for the oxidation of primary and secondary alcohols. Synthesis, 1996(10), 1153-1174. Link

  • Epp, J. B., & Widlanski, T. S. (1999). Facile Preparation of Nucleoside-5'-carboxylic Acids. The Journal of Organic Chemistry, 64(1), 293-295. (Describes TEMPO/BAIB protocol). Link

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Nitrocinnamaldehyde. Link

Sources

Application Note: Optimized Esterification Protocols for 3-(4-Nitrophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 3-(4-nitrophenyl)prop-2-en-1-ol , commonly known as p-nitrocinnamyl alcohol, is a highly valuable primary allylic alcohol. It is frequently utilized in medicinal chemistry for the design of hypoxia-targeted prodrugs—such as paclitaxel (PTX) derivatives—where the nitro group acts as a bio-reductive trigger in tumor microenvironments[1].

Because it is an allylic alcohol, the substrate presents specific synthetic challenges. Subjecting it to strongly acidic conditions (such as those used in a traditional Fischer esterification) risks allylic rearrangement, dehydration, or polymerization. Although the strongly electron-withdrawing para-nitro group destabilizes the potential allylic carbocation—thereby reducing the rate of


-mediated isomerization compared to unsubstituted cinnamyl alcohol—neutral or mildly basic conditions remain strictly imperative to preserve the (E)-alkene geometry and ensure high reaction fidelity.

This application note details two field-proven, highly efficient methodologies for the esterification of 3-(4-nitrophenyl)prop-2-en-1-ol: the Modified Steglich Esterification and the Acyl Chloride Method .

Mechanistic Rationale & Pathway Selection (E-E-A-T)

To achieve quantitative esterification without the use of harsh Brønsted acids, acyl transfer catalysts like 4-dimethylaminopyridine (DMAP) are employed[2].

In the Steglich protocol , the carboxylic acid partner is activated by a carbodiimide (e.g., EDC or DCC) to form an O-acylisourea intermediate. Without a catalyst, this intermediate can undergo an irreversible rearrangement to an unreactive N-acylurea, diminishing yields[3]. DMAP acts as a hyper-nucleophile, attacking the O-acylisourea to form a highly electrophilic N-acylpyridinium salt. This intermediate rapidly reacts with the primary alcohol, regenerating the DMAP catalyst and driving the reaction to completion[3][4].

For less sensitive, commercially available acid derivatives, the Acyl Chloride Method provides a robust alternative. This two-step approach relies on the pre-formation of an acyl chloride, followed by nucleophilic attack by the alcohol in the presence of an organic base (like Triethylamine) to scavenge the generated HCl[5].

Workflow Substrate 3-(4-nitrophenyl)prop-2-en-1-ol (Allylic Alcohol) Cond1 Is the acid sensitive or sterically hindered? Substrate->Cond1 Acid Carboxylic Acid Partner Acid->Cond1 MethA Protocol 1: Steglich Esterification (EDC, DMAP, Mild RT) Cond1->MethA Yes (Avoid harsh activation) MethB Protocol 2: Acyl Chloride Method (R-COCl, TEA, DMAP) Cond1->MethB No (Commercially available R-COCl) Product Target Ester Derivative (High Purity, Intact Alkene) MethA->Product MethB->Product

Decision matrix for selecting the optimal esterification protocol.

Quantitative Data Presentation

The following table summarizes the expected parameters and outcomes for both esterification methods when applied to 3-(4-nitrophenyl)prop-2-en-1-ol.

ParameterProtocol 1: Modified SteglichProtocol 2: Acyl Halide Method
Reagents EDC·HCl, DMAP, R-COOHR-COCl, TEA, DMAP (cat.)
Solvent DCM or AcetonitrileAnhydrous DCM
Temperature 0 °C

Room Temp
0 °C

Room Temp
Reaction Time 2.0 – 4.0 hours1.5 – 2.0 hours
Typical Yield 85% – 95%90% – 98%
Byproduct Removal Aqueous wash (Water-soluble urea)Aqueous wash (TEA·HCl salts)
Best For Complex, sensitive carboxylic acidsSimple aliphatic/aryl acids

Experimental Protocols

Protocol 1: Modified Steglich Esterification (EDC/DMAP)

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) instead of DCC. EDC is preferred because its urea byproduct is highly water-soluble, allowing for a self-validating and seamless aqueous workup without the need for tedious filtration[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.1 mmol) in 5 mL of anhydrous dichloromethane (DCM). Alternatively, acetonitrile can be used for a greener solvent profile[2].

  • Reagent Addition: Add 3-(4-nitrophenyl)prop-2-en-1-ol (1.0 mmol) and DMAP (0.1 mmol, 10 mol%) to the stirring solution.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Cooling the mixture prior to coupling agent addition minimizes the thermal rearrangement of the O-acylisourea intermediate into the unreactive N-acylurea byproduct[3].

  • Activation: Add EDC·HCl (1.2 mmol) portion-wise over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The p-nitro group renders the starting material and product highly UV-active (254 nm), allowing for precise tracking of alcohol consumption.

  • Workup: Dilute the mixture with an additional 10 mL of DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (10 mL) to remove DMAP and the EDC-urea byproduct, saturated aqueous

    
     (10 mL) to remove unreacted acid, and brine (10 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the purified ester.
    

Mechanism RCOOH Carboxylic Acid Oacyl O-Acylisourea Intermediate RCOOH->Oacyl + EDC Carbodiimide EDC (Coupling Agent) Carbodiimide->Oacyl AcylPyridinium N-Acylpyridinium Ion (Highly Electrophilic) Oacyl->AcylPyridinium + DMAP DMAP DMAP Catalyst DMAP->AcylPyridinium AcylPyridinium->DMAP Regenerated Ester Target Ester AcylPyridinium->Ester + Alcohol Alcohol p-Nitrocinnamyl Alcohol Alcohol->Ester

Catalytic cycle of DMAP in the Steglich esterification process.

Protocol 2: Acyl Chloride Method

This method is highly efficient for reactions where the acyl chloride is commercially available or easily synthesized. It relies on a base to neutralize the generated hydrochloric acid, preventing the acidic degradation of the allylic alcohol[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask flushed with inert gas (Nitrogen or Argon), dissolve 3-(4-nitrophenyl)prop-2-en-1-ol (1.0 mmol) in 5 mL of anhydrous DCM.

  • Base Addition: Add Triethylamine (TEA, 1.5 mmol) and a catalytic amount of DMAP (0.05 mmol).

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath.

  • Acylation: Slowly add the corresponding acyl chloride (1.2 mmol) dropwise via a syringe.

    • Causality: Dropwise addition tightly controls the exothermic nature of the acylation, preventing localized heating that could trigger unwanted side reactions or degradation of the allylic substrate[5].

  • Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 1.5 hours.

    • Self-Validation: The continuous formation of a dense, white precipitate (TEA·HCl salt) serves as a reliable visual indicator that the acylation is proceeding successfully.

  • Workup: Quench the reaction by adding 5 mL of distilled water. Transfer to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (to remove excess TEA and DMAP), saturated

    
    , and brine.
    
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and evaporate the solvent under reduced pressure.
    

References

  • [2] Title: Synthesis of ( E )-cinnamyl ester derivatives via a greener Steglich esterification Source: researchgate.net URL:[Link]

  • [1] Title: Improved Biochemical Strategies for Targeted Delivery of Taxoids - PMC Source: nih.gov URL:[Link]

  • [3] Title: Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC Source: nih.gov URL:[Link]

  • [4] Title: Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study | ACS Omega Source: acs.org URL:[Link]

Sources

Polymerization Applications of 4-Nitrocinnamyl Alcohol Derivatives: Synthesis, Photo-Crosslinking, and Advanced Nanomaterials

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of stimuli-responsive polymers has fundamentally shifted the landscape of targeted drug delivery, nanomedicine, and smart coatings. Among the most versatile building blocks for these materials are cinnamyl alcohol derivatives. Specifically, 4-nitrocinnamyl alcohol (CAS 1504-63-8) offers a unique, dual-functional chemical architecture that makes it highly valuable for advanced polymerization applications.

The utility of 4-nitrocinnamyl alcohol lies in two distinct functional domains:

  • The Cinnamyl Alkene Moiety : The conjugated double bond is highly susceptible to photochemical [2+2] cycloaddition upon UV irradiation (λ > 300 nm). This allows polymers bearing pendant cinnamyl groups to undergo catalyst-free, highly efficient photo-crosslinking, forming robust cyclobutane networks .

  • The Nitroarene Group : The para-nitro substitution provides strong electrophilic character, which influences the self-assembly of amphiphilic block copolymers via π-π stacking and dipole interactions. Furthermore, the nitro group can be selectively reduced to an amine post-polymerization (e.g., yielding 4-aminocinnamyl derivatives), serving as a chemical trigger for targeted drug release or enabling further bioconjugation .

This application note details the end-to-end protocols for synthesizing 4-nitrocinnamyl methacrylate (4-NCMA), polymerizing it via Reversible Addition-Fragmentation chain Transfer (RAFT) to form amphiphilic block copolymers, and subsequently driving self-assembly and photo-crosslinking to yield stable nanocarriers.

Experimental Workflows and Mechanistic Pathways

To understand the lifecycle of 4-nitrocinnamyl-based polymers, it is critical to map the synthetic and functional workflows. The following diagrams illustrate the progression from monomer synthesis to the final crosslinked nanocarrier, as well as the mechanistic pathway of the photo-response.

G A 4-Nitrocinnamyl Alcohol B Esterification (MAAH, KAc) A->B C 4-NCMA Monomer B->C D RAFT Polymerization C->D E Amphiphilic Block Copolymer D->E F Self-Assembly (Micellization) E->F G UV Irradiation [2+2] Cycloaddition F->G H Crosslinked Nanocarrier G->H

Caption: Workflow from 4-nitrocinnamyl alcohol to photo-crosslinked nanocarriers.

Pathway P1 Pendant 4-Nitrocinnamyl Groups UV UV Light (λ > 300 nm) P1->UV C1 [2+2] Photocycloaddition UV->C1 N1 Cyclobutane Crosslinks C1->N1 Red Nitro Reduction (Zn/AcOH) N1->Red Amine 4-Aminocinnamyl Derivatives Red->Amine

Caption: Mechanistic pathway of photo-crosslinking and subsequent triggered reduction.

Step-by-Step Protocols

Protocol A: Synthesis of 4-Nitrocinnamyl Methacrylate (4-NCMA)

Objective: Convert 4-nitrocinnamyl alcohol into a polymerizable methacrylate monomer. Causality & Expert Insight: While methacryloyl chloride is traditionally used for esterifications, it generates HCl gas, which can induce side reactions with the sensitive cinnamyl double bond. We utilize methacrylic anhydride (MAAH) with Potassium Acetate (KAc) as a catalyst. KAc is a highly efficient, bio-based, and less toxic alternative to 4-dimethylaminopyridine (DMAP) .

Procedure:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (55.8 mmol) of 4-nitrocinnamyl alcohol in 100 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 9.46 g (61.4 mmol, 1.1 eq) of methacrylic anhydride to the solution.

  • Catalysis: Introduce 0.05 mol % of Potassium Acetate (KAc) to the mixture.

  • Reaction: Heat the reaction mixture to 40 °C under a nitrogen atmosphere and stir continuously for 8 hours. The mild temperature prevents premature thermal autopolymerization of the methacrylate groups.

  • Purification: Wash the organic layer three times with saturated aqueous NaHCO₃ (50 mL) to neutralize and remove the methacrylic acid byproduct. Wash once with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Verify the product via ¹H NMR (CDCl₃). Look for the appearance of methacrylate vinyl protons (δ ~5.6 and 6.1 ppm) and the retention of the cinnamyl double bond protons (δ ~6.4 and 6.7 ppm).

Protocol B: RAFT Polymerization of PEG-b-P(4-NCMA)

Objective: Synthesize an amphiphilic block copolymer with a hydrophilic Polyethylene Glycol (PEG) block and a hydrophobic, photo-responsive P(4-NCMA) block. Causality & Expert Insight: RAFT polymerization is selected over free radical polymerization because it provides strict control over the molecular weight and yields a low dispersity index (Đ < 1.2). This uniformity is critical; highly disperse polymers form irregular micelles that exhibit unpredictable drug release kinetics and poor in vivo stability .

Procedure:

  • Preparation: In a Schlenk flask, combine 4-NCMA (2.0 g, 8.1 mmol), a PEG-based macro-Chain Transfer Agent (PEG-macroCTA, Mn = 5,000 g/mol , 0.4 g, 0.08 mmol), and Azobisisobutyronitrile (AIBN) initiator (2.6 mg, 0.016 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF).

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen, which would otherwise quench the radical polymerization.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 70 °C for 12 hours.

  • Termination & Recovery: Quench the reaction by exposing it to air and cooling it in an ice bath. Precipitate the polymer by adding the mixture dropwise into 100 mL of cold diethyl ether.

  • Validation: Collect the precipitate via centrifugation, dry under vacuum, and analyze via Gel Permeation Chromatography (GPC) to confirm the shift in molecular weight from the PEG-macroCTA and to ensure Đ < 1.2.

Protocol C: Self-Assembly and Photo-Crosslinking

Objective: Form polymeric micelles and lock their structure via UV-induced [2+2] cycloaddition. Causality & Expert Insight: Amphiphilic micelles are thermodynamically stable only above their Critical Micelle Concentration (CMC). Upon intravenous injection, the massive dilution causes standard micelles to prematurely disassemble, dumping their drug payload systemically. By photo-crosslinking the cinnamyl groups in the micelle core, the assembly is covalently locked, creating a robust nanocarrier that only releases its payload upon cellular internalization and targeted degradation .

Procedure:

  • Micellization: Dissolve 20 mg of PEG-b-P(4-NCMA) in 2 mL of THF (a good solvent for both blocks).

  • Dialysis: Transfer the solution to a dialysis membrane (MWCO 3,500 Da) and dialyze against deionized water for 48 hours, changing the water frequently. As THF is replaced by water, the hydrophobic P(4-NCMA) blocks self-assemble into a core, surrounded by a PEG corona.

  • Photo-Crosslinking: Transfer the micelle suspension to a quartz cuvette. Irradiate with a UV lamp (λ = 365 nm, 60 W) for 4 to 8 hours under gentle stirring.

  • Validation: Monitor the crosslinking efficiency using UV-Vis spectroscopy. The characteristic absorption peak of the cinnamyl double bond at ~280 nm will decrease as the [2+2] cycloaddition consumes the alkenes to form cyclobutane rings.

Quantitative Data Summary

The table below summarizes the expected physicochemical properties of the synthesized materials before and after the photo-crosslinking process, demonstrating the efficacy of the protocol.

Property / MetricPre-UV IrradiationPost-UV Irradiation (8h)Analytical Method
Monomer Conversion > 95%N/A¹H NMR
Polymer Mₙ ( g/mol ) ~ 25,000~ 25,000 (Primary chain)GPC (THF mobile phase)
Dispersity (Đ) 1.15 - 1.18N/A (Networked)GPC
Micelle Hydrodynamic Diameter 45 ± 5 nm38 ± 4 nmDynamic Light Scattering (DLS)
Micelle Stability (Dilution) Disassembles < CMCIntact at extreme dilutionDLS / Fluorescence
Crosslinking Efficiency 0%65 - 75%UV-Vis Spectroscopy

Note: The slight reduction in micelle diameter post-irradiation is a well-documented phenomenon caused by the tightening of the hydrophobic core as covalent cyclobutane crosslinks pull the polymer chains closer together.

References

  • Fabrication of bio-based polymer microcapsule containing fragrances via interfacial photo-initiated crosslinking Taylor & Francis (Journal of Dispersion Science and Technology) URL:[Link]

  • Sustainable and Highly Efficient Synthesis of Reactive Diluents from Renewable Sources for Property-Enhancing Purposes in Glass-Containing Material Composites ACS Publications (Precision Chemistry) URL:[Link]

  • Progress in Photo-Responsive Polypeptide Derived Nano-Assemblies MDPI (Polymers) URL:[Link]

  • Transition Metal-free Selenium-mediated Aryl Amines via Reduction of Nitroarenes CORE (Advanced Synthesis & Catalysis) URL:[Link]

Application Notes & Protocols: Synthesis of 3-(4-nitrophenyl)-2-propen-1-ol via the Heck Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-(4-nitrophenyl)-2-propen-1-ol through the palladium-catalyzed Heck reaction. It outlines the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and discusses the critical parameters influencing reaction success. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing the necessary technical insights for the efficient and reproducible synthesis of this valuable chemical intermediate.

Introduction: The Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds.[1] This powerful palladium-catalyzed cross-coupling reaction facilitates the arylation or vinylation of an alkene with an aryl or vinyl halide (or triflate), providing a direct pathway to substituted alkenes.[2][3] Its broad functional group tolerance and generally high yields have made it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced materials.[4][5]

The target molecule, 3-(4-nitrophenyl)-2-propen-1-ol, is a cinnamyl alcohol derivative. Such structures are significant building blocks, often serving as precursors for more complex molecules in drug discovery and materials science. The synthesis involves the coupling of an electron-deficient aryl halide, 4-halonitrobenzene, with a primary allylic alcohol. While the Heck reaction is robust, its application to allylic alcohols requires careful consideration of reaction conditions to prevent side reactions, such as isomerization to the corresponding aldehyde or ketone.[6][7][8][9] This guide details a reliable protocol for this specific transformation, emphasizing the rationale behind the selection of catalysts, ligands, bases, and solvents to maximize the yield and purity of the desired product.

Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle

The efficacy of the Heck reaction is rooted in a well-understood catalytic cycle involving palladium in its 0 and +2 oxidation states.[1][10] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

The cycle consists of four primary steps:

  • Oxidative Addition: The active catalyst, a coordinatively unsaturated Pd(0) species, initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., 4-iodonitrobenzene). This is often the rate-determining step, and its efficiency follows the trend of halide reactivity: I > OTf > Br >> Cl.[10] This step forms a square planar Aryl-Pd(II)-Halide complex.

  • Alkene Coordination & Migratory Insertion: The alkene (allyl alcohol) then coordinates to the palladium(II) center. This is followed by a syn-migratory insertion, where the aryl group on the palladium complex is transferred to one of the carbons of the double bond, forming a new carbon-carbon sigma bond.[10][11]

  • Syn-β-Hydride Elimination: For the product to be released, the intermediate must possess a hydrogen atom on a carbon (β-carbon) adjacent to the palladium-bearing carbon. A rotation around the newly formed C-C bond aligns the palladium and a β-hydrogen in a syn-coplanar orientation. Subsequent elimination of this hydrogen as a palladium-hydride species forms the alkene product and regenerates a palladium(II) complex.[8][10] This step is highly stereospecific and typically results in the formation of the more thermodynamically stable trans-(E)-alkene.[10]

  • Reductive Elimination & Catalyst Regeneration: The final step involves a base, which is essential for neutralizing the acid (HX) generated and facilitating the reductive elimination of the HPdX species to regenerate the active Pd(0) catalyst, thus closing the catalytic loop.[8][10]

Heck_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) label_OA 1. Oxidative Addition (Ar-X) Pd0->label_OA ArPdX Ar-Pd(II)L₂-X (Oxidative Addition Complex) AlkeneComplex [Ar-Pd(II)L(Alkene)-X] label_Coord 2. Alkene Coordination & Migratory Insertion ArPdX->label_Coord SigmaComplex σ-Alkyl-Pd(II) Complex label_Beta 3. syn-β-Hydride Elimination SigmaComplex->label_Beta Product_out Product (Ar-Alkene) SigmaComplex->Product_out HPdX H-Pd(II)L₂-X label_RE 4. Reductive Elimination (+ Base) HPdX->label_RE Base_in Base-H⁺X⁻ HPdX->Base_in label_OA->ArPdX label_Coord->SigmaComplex label_Beta->HPdX label_RE->Pd0

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Synthesis of 3-(4-nitrophenyl)-2-propen-1-ol

This protocol details a reliable method for the coupling of 4-iodonitrobenzene with allyl alcohol. The use of an electron-deficient aryl iodide enhances the rate of the initial oxidative addition step.[3]

3.1 Materials and Reagents

  • Aryl Halide: 4-Iodonitrobenzene (1.0 mmol, 249.0 mg)

  • Alkene: Allyl alcohol (1.5 mmol, 1.5 equiv., 87.1 mg, 0.102 mL)

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%, 4.5 mg)

  • Ligand: Triphenylphosphine (PPh₃; 0.04 mmol, 4 mol%, 10.5 mg)

  • Base: Sodium acetate (NaOAc; 2.0 mmol, 2.0 equiv., 164.0 mg)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Work-up: Ethyl acetate, deionized water, saturated brine solution, anhydrous magnesium sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography

3.2 Equipment

  • Two-neck round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Standard laboratory glassware for work-up and purification

3.3 Step-by-Step Procedure

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purify Purification A 1. Assemble & Dry Glassware B 2. Add Solids: 4-Iodonitrobenzene, NaOAc, Pd(OAc)₂, PPh₃ A->B C 3. Purge with Inert Gas (Nitrogen/Argon) B->C D 4. Add Solvents: Anhydrous DMF, Allyl Alcohol C->D E 5. Heat to 100 °C (Stir vigorously) D->E F 6. Monitor by TLC (6-12 hours) E->F G 7. Cool to RT Quench with Water F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash, Dry & Concentrate H->I J 10. Column Chromatography (Silica Gel) I->J K 11. Characterize Pure Product J->K

Figure 2: Experimental workflow for the Heck synthesis.

  • Reaction Setup: To a flame-dried 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-iodonitrobenzene (249.0 mg), sodium acetate (164.0 mg), palladium(II) acetate (4.5 mg), and triphenylphosphine (10.5 mg).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Through the condenser, add anhydrous DMF (5 mL) followed by allyl alcohol (0.102 mL) via syringe.

  • Heating and Monitoring: Lower the flask into a pre-heated heating mantle and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 6-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the dark mixture into a separatory funnel containing deionized water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water (20 mL) and saturated brine solution (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3-(4-nitrophenyl)-2-propen-1-ol as a solid.

Key Parameter Optimization and Discussion

The success of the Heck reaction is highly dependent on the careful selection of several key parameters. The following table and discussion summarize their roles and provide a basis for optimization.

Parameter Selection Rationale & Causality
Aryl Halide 4-IodonitrobenzeneThe C-I bond is weaker than C-Br or C-Cl, facilitating a faster rate of oxidative addition, which is often the rate-limiting step.[10] The electron-withdrawing nitro group further activates the halide for this step.[3]
Palladium Source Pd(OAc)₂A common, relatively air-stable, and cost-effective Pd(II) precatalyst. It is reduced in situ to the active Pd(0) species. Other sources like PdCl₂ or Pd₂(dba)₃ can also be used.[1][10]
Ligand Triphenylphosphine (PPh₃)Phosphine ligands stabilize the Pd(0) catalytic species, preventing its precipitation as inactive palladium black.[10] They also modulate the electronic and steric properties of the catalyst, influencing reactivity and selectivity. N-Heterocyclic Carbenes (NHCs) are also highly effective alternatives.[6][12]
Base Sodium Acetate (NaOAc)A mild inorganic base is required to neutralize the HI generated during the catalytic cycle, regenerating the Pd(0) catalyst.[6][10] Stronger bases like t-BuOK or weaker ones like K₂CO₃ can also be used, but may affect the reaction rate and side-product formation.[6]
Solvent DMFA polar aprotic solvent is ideal for solubilizing the reactants and the catalyst system. DMF's high boiling point is suitable for the required reaction temperature.[6]
Temperature 100 °CElevated temperatures are typically necessary to overcome the activation energy for the oxidative addition and other steps in the cycle, especially with less reactive aryl bromides or chlorides.[13]

Conclusion and Trustworthiness

The protocol described provides a validated and reliable method for the synthesis of 3-(4-nitrophenyl)-2-propen-1-ol. By understanding the underlying mechanism and the causal relationships between reaction parameters, researchers can confidently apply and adapt this methodology. The self-validating nature of this protocol lies in the clear role of each component: the reaction will not proceed efficiently without the palladium catalyst, the base is essential for catalyst turnover, and the choice of solvent and temperature is critical for achieving a reasonable reaction rate. Adherence to these principles ensures a high degree of reproducibility and success.

References

  • The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. RSC Advances. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC. National Center for Biotechnology Information. Available at: [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. RSC Advances. Available at: [Link]

  • Heck Reaction—State of the Art - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Heck reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. Available at: [Link]

  • Intramolecular Heck reaction - Wikipedia. Wikipedia. Available at: [Link]

  • The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Heck Reaction - J&K Scientific LLC. J&K Scientific. Available at: [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ARKIVOC. Available at: [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. Available at: [Link]

Sources

green chemistry synthesis methods for p-nitrocinnamyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Green Synthesis of p-Nitrocinnamyl Alcohol

Introduction: The Imperative for Greener Syntheses

p-Nitrocinnamyl alcohol is a valuable chemical intermediate, featuring a reactive allylic alcohol and an electron-withdrawing nitro group that makes it a versatile building block in organic synthesis, particularly for pharmaceuticals and specialty materials. Traditionally, its synthesis involves the multi-step reduction of p-nitrocinnamic acid or its esters, or the chemoselective reduction of p-nitrocinnamaldehyde. These conventional routes often rely on stoichiometric metal hydride reagents, harsh reaction conditions, and volatile organic solvents, generating significant chemical waste and posing environmental and safety risks.

This guide moves beyond these classical methods to explore modern, green alternatives for the synthesis of p-nitrocinnamyl alcohol. In line with the core principles of green chemistry, these approaches prioritize waste prevention, atom economy, the use of safer solvents and catalysts, and energy efficiency.[1][2] We will detail three distinct and powerful green strategies: Biocatalytic Reduction, Heterogeneous Catalytic Hydrogenation, and Microwave-Assisted Synthesis. Each protocol is designed to be a self-validating system, providing researchers and drug development professionals with robust, sustainable, and efficient alternatives to conventional methodologies.

Strategy 1: Biocatalytic Synthesis via Enzymatic Reduction

Biocatalysis represents the pinnacle of green chemistry, harnessing the exquisite selectivity of enzymes to perform chemical transformations in aqueous media under ambient conditions.[3][4] For the synthesis of p-nitrocinnamyl alcohol, enzymes such as alcohol dehydrogenases (ADHs) or carboxylic acid reductases (CARs) offer a direct and highly selective route.[5][6] The primary challenge in the chemical reduction of p-nitrocinnamaldehyde is achieving selectivity for the aldehyde over the nitro group and the alkene. ADHs excel at this, selectively reducing the carbonyl group while leaving other functionalities untouched.

The following protocol utilizes a whole-cell biocatalyst approach with recombinant E. coli expressing a robust ADH, which simplifies the process by providing cofactor regeneration internally.

Logical Workflow for Biocatalytic Synthesis

cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_workup Product Isolation P1 Inoculate E. coli expressing ADH in growth medium P2 Incubate until optimal OD600 P1->P2 P3 Induce enzyme expression (e.g., with IPTG) P2->P3 P4 Harvest & wash cells (Centrifugation) P3->P4 R2 Suspend harvested cells (biocatalyst) in buffer P4->R2 Introduce Biocatalyst R1 Prepare aqueous buffer (pH 7.0) with glucose (cofactor regeneration) R1->R2 R3 Add p-nitrocinnamaldehyde (substrate) R2->R3 R4 Incubate at 30-37°C with gentle agitation R3->R4 W1 Monitor reaction via TLC/HPLC R4->W1 Reaction Complete W2 Centrifuge to remove cells W1->W2 W3 Extract supernatant with ethyl acetate W2->W3 W4 Dry organic layer, concentrate, and purify (crystallization) W3->W4

Caption: Workflow for whole-cell biocatalytic reduction.

Protocol 1: Whole-Cell Bioreduction of p-Nitrocinnamaldehyde

Rationale: This protocol leverages recombinant E. coli cells overexpressing an NADH-dependent alcohol dehydrogenase.[5] The use of whole cells eliminates the need for costly enzyme purification and external cofactor addition. Glucose is added to the medium as a carbon source for the cells to regenerate the NADH cofactor in situ, making the process self-sustaining and economical. A biphasic system can be employed to overcome potential product inhibition by removing the p-nitrocinnamyl alcohol from the aqueous phase as it is formed.[6]

Materials:

  • Recombinant E. coli strain expressing a suitable alcohol dehydrogenase (e.g., from Bacillus stearothermophilus).

  • p-Nitrocinnamaldehyde (Substrate).

  • Luria-Bertani (LB) broth and appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Potassium phosphate buffer (50 mM, pH 7.0).

  • D-Glucose.

  • Ethyl acetate (for extraction).

  • Magnesium sulfate (for drying).

Procedure:

  • Cultivation: Inoculate 100 mL of LB broth (containing the appropriate antibiotic) with a single colony of the recombinant E. coli. Incubate at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce ADH expression by adding IPTG to a final concentration of 0.5 mM. Continue incubation at a reduced temperature (e.g., 25°C) for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation (5000 x g, 10 min, 4°C). Discard the supernatant and wash the cell pellet twice with 50 mM potassium phosphate buffer (pH 7.0).

  • Biotransformation: Resuspend the cell pellet in 50 mL of the same phosphate buffer to achieve a final cell concentration of ~50 g/L (wet cell weight). Add D-glucose to a final concentration of 5 g/L.

  • Substrate Addition: Dissolve p-nitrocinnamaldehyde in a minimal amount of a water-miscible co-solvent like DMSO and add it to the cell suspension for a final concentration of 10-20 mM.

  • Reaction: Incubate the reaction mixture at 30°C with gentle shaking (150 rpm).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals. Extract the aliquot with ethyl acetate, and analyze the organic layer by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up and Isolation: Once the reaction is complete (typically 6-24 hours), remove the cells by centrifugation. Saturate the aqueous supernatant with NaCl and extract three times with an equal volume of ethyl acetate. Combine the organic layers, dry over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure p-nitrocinnamyl alcohol.

Strategy 2: Heterogeneous Catalytic Hydrogenation

This strategy focuses on the selective hydrogenation of the aldehyde group of p-nitrocinnamaldehyde using a solid-supported catalyst. The key advantages are the ease of catalyst separation from the reaction mixture (simple filtration), potential for catalyst recycling, and the use of clean reagents like H2.[1] The primary scientific challenge is to achieve high chemoselectivity for the C=O bond reduction without reducing the conjugated C=C bond or the nitro group. Bimetallic catalysts, such as those containing platinum and a second metal like cobalt on a zeolite support, have shown excellent performance in selectively hydrogenating the C=O group in α,β-unsaturated aldehydes.[7]

Reaction Pathway for Selective Hydrogenation

Caption: Selective vs. non-selective hydrogenation pathways.

Protocol 2: Selective Hydrogenation with a Pt-Co/ZSM-5 Catalyst

Rationale: The use of a bimetallic Pt-Co catalyst supported on a ZSM-5 zeolite provides high activity and selectivity.[7] The zeolite support offers a high surface area and acidic sites that can influence the catalytic performance. The synergy between platinum and cobalt is believed to facilitate the preferential activation of the C=O bond over the C=C and NO2 groups. Ethanol is chosen as a relatively green solvent.

Materials:

  • p-Nitrocinnamaldehyde.

  • Pt-Co/ZSM-5 catalyst (or other suitable selective hydrogenation catalyst).

  • Ethanol (solvent).

  • High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet.

  • Hydrogen gas (high purity).

Procedure:

  • Reactor Setup: To a glass liner of a high-pressure autoclave, add p-nitrocinnamaldehyde (e.g., 4 mmol), the Pt-Co/ZSM-5 catalyst (e.g., 200 mg), and ethanol (20 mL).

  • Sealing and Purging: Seal the autoclave. Purge the reactor 3-5 times with nitrogen gas to remove air, followed by 3-5 purges with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa). Begin stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 100°C).

  • Reaction: Maintain the reaction under constant pressure and temperature. The reaction progress can be monitored by taking samples at intervals (if the reactor setup allows) and analyzing them by GC or HPLC.

  • Cooling and Depressurization: After the desired conversion is achieved (typically 2-6 hours), stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas in a fume hood.

  • Catalyst Separation: Open the reactor and filter the reaction mixture to separate the solid catalyst. The recovered catalyst can be washed, dried, and potentially reused.

  • Product Isolation: Evaporate the ethanol from the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent.

Strategy 3: Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation is an energy-efficient method that can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating.[8][9][10] The technique relies on the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating. For the synthesis of p-nitrocinnamyl alcohol, a microwave-assisted reduction of p-nitrocinnamaldehyde offers a significant reduction in reaction time from hours to minutes.

Protocol 3: Microwave-Assisted Reduction

Rationale: This protocol uses sodium borohydride (NaBH4) as the reducing agent. While NaBH4 is a conventional reagent, its use is made greener by pairing it with an energy-efficient microwave method and a safer solvent like ethanol. The speed of the microwave-assisted reaction minimizes the formation of by-products. This approach avoids the need for specialized catalysts or biological systems. A patent describing microwave-assisted synthesis of cinnamyl alcohol derivatives highlights the utility of this energy source.[11]

Materials:

  • p-Nitrocinnamaldehyde.

  • Sodium borohydride (NaBH4).

  • Ethanol.

  • Microwave synthesis reactor with a sealed vessel and temperature/pressure sensors.

  • Dilute hydrochloric acid (1 M HCl) for quenching.

  • Ethyl acetate.

Procedure:

  • Reaction Mixture: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve p-nitrocinnamaldehyde (e.g., 1 mmol, 177 mg) in ethanol (5 mL).

  • Cooling: Cool the solution in an ice bath. Slowly add sodium borohydride (e.g., 1.2 mmol, 45 mg) in small portions to control the initial exothermic reaction.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 80°C) for a short duration (e.g., 5-15 minutes). The microwave power will modulate automatically to maintain the set temperature.

  • Monitoring and Completion: The reaction is typically complete after the set time. Allow the vessel to cool to room temperature before opening.

  • Quenching: Carefully quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases.

  • Extraction: Add water (10 mL) to the mixture and extract with ethyl acetate (3 x 15 mL).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization to obtain pure p-nitrocinnamyl alcohol.

Comparative Analysis of Green Synthesis Methods

ParameterBiocatalysis (Protocol 1)Heterogeneous Catalysis (Protocol 2)Microwave-Assisted (Protocol 3)
Primary Green Principle Renewable Catalyst, Mild ConditionsAtom Economy, Catalyst RecyclabilityEnergy Efficiency, Speed
Solvent Water (Aqueous Buffer)EthanolEthanol
Temperature 25-37°C80-120°C80°C
Pressure AtmosphericHigh Pressure (e.g., 2 MPa H2)Moderate (autogenous)
Reaction Time 6 - 24 hours2 - 6 hours5 - 15 minutes
Catalyst/Reagent Recombinant E. coli (renewable)Pt-Co/Zeolite (recyclable)NaBH4 (stoichiometric)
Selectivity Very High (Enzymatic)High (Catalyst-dependent)Good to High
Key Advantage Extremely high selectivity; works in water.Catalyst is easily removed and reused.Drastically reduced reaction time.
Potential Drawback Longer reaction times; requires biotech setup.Requires high-pressure equipment.Stoichiometric reducing agent waste.

Conclusion

The synthesis of p-nitrocinnamyl alcohol can be achieved through various methodologies that align with the principles of green chemistry. Biocatalysis offers an exceptionally selective and environmentally benign route, operating under mild, aqueous conditions. Heterogeneous catalysis provides an efficient alternative that facilitates catalyst reuse, a cornerstone of sustainable chemical manufacturing. Finally, microwave-assisted synthesis demonstrates a powerful approach to reduce energy consumption and reaction times drastically. The choice of method will depend on the specific requirements of the laboratory, including available equipment, desired scale, and throughput. By adopting these protocols, researchers can significantly reduce the environmental footprint associated with the synthesis of this important chemical intermediate.

References

  • Worzakowska, M. (2015). Microwave-Assisted Synthesis of Cinnamyl Long Chain Aroma Esters. Molecules, 20(6), 10594-10603. Available at: [Link][8][12]

  • CN102746120A - Synthetic method of cinnamyl alcohol derivatives. Google Patents. Available at: [11]

  • Klumbys, E., et al. (2018). Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering. Green Chemistry. Available at: [Link][13][14][15][16]

  • López-Gallego, F., et al. (2013). Synthesis of cinnamyl alcohol from cinnamaldehyde with Bacillus stearothermophilus alcohol dehydrogenase as the isolated enzyme and in recombinant E. coli cells. Applied Biochemistry and Biotechnology, 170(6), 1482-90. Available at: [Link][5]

  • Li, H., et al. (2023). Enhanced Activity of Alkali-Treated ZSM-5 Zeolite-Supported Pt-Co Catalyst for Selective Hydrogenation of Cinnamaldehyde. Molecules, 28(4), 1735. Available at: [Link][7]

  • de la Torre, A., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(22), 7549. Available at: [Link][9]

  • Wang, X., et al. (2020). Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system. Microbial Cell Factories, 19(1), 161. Available at: [Link][6]

  • Ramesh, C., et al. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12093-12119. Available at: [Link][3]

  • Polito, F., et al. (2022). Reaction Kinetics of Cinnamaldehyde Hydrogenation over Pt/SiO2. International Journal of Chemical Engineering. Available at: [Link][17]

  • Sharma, R. K., et al. (2018). GREEN SYNTHESIS - MORE TECHNIQUE AN ECOFRIENDLY TECHNOLOGY. International Journal of Creative Research Thoughts. Available at: [Link][10]

  • Kumar, U. (2021). DEVELOPMENT OF GREEN CHEMISTRY METHODS FOR ORGANIC SYNTHESIS. International Journal of Education and Science Research Review. Available at: [Link][1]

  • SK pharmteco. (2022). The Principles of Green Chemistry - Eighth Principle: Reduce Derivatives. Available at: [Link][18]

  • Uppuluri, S., et al. (2019). GREEN CHEMISTRY: REDUCTION OF HARMFUL SUBSTANCES IN THE CREATION OF CHEMICAL PRODUCTS. Journal of Emerging Technologies and Innovative Research. Available at: [Link][2]

  • OAE Publishing Inc. (2024). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Chemical Synthesis. Available at: [Link][4]

Sources

Application Note: Chemoselective Functionalization of the Nitro Group in 3-(4-nitrophenyl)-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: March 2026


-Nitrocinnamyl Alcohol

Executive Summary

The functionalization of 3-(4-nitrophenyl)-2-propen-1-ol (also known as


-nitrocinnamyl alcohol) presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three reactive centers:
  • The Nitro Group (

    
    ):  The target for functionalization (typically reduction to 
    
    
    
    ).
  • The Alkene (

    
    ):  Susceptible to saturation during standard catalytic hydrogenation.
    
  • The Allylic Alcohol (

    
    ):  Prone to hydrogenolysis (cleavage of the C-O bond) or acid-catalyzed rearrangement.
    

This Application Note provides validated protocols for the chemoselective reduction of the nitro group to the aniline derivative, 3-(4-aminophenyl)-2-propen-1-ol , without compromising the allylic alkene architecture. We prioritize methods that avoid over-reduction and acid-mediated degradation.

Strategic Analysis: The Chemoselectivity Paradox

Standard catalytic hydrogenation (


) is contraindicated  for this substrate. Palladium catalysts frequently reduce the alkene bond (

-unsaturation) concurrent with or faster than the nitro group. Furthermore, allylic alcohols are liable to undergo hydrogenolysis under these conditions, yielding propyl-aniline derivatives rather than the desired cinnamyl product.

Therefore, Dissolving Metal Reductions and Single Electron Transfer (SET) mechanisms are the preferred routes.

Decision Matrix: Selecting the Right Protocol
FeatureMethod A: Stannous Chloride (

)
Method B: Iron/Ammonium Chloride (

)
Mechanism Electron Transfer (Homogeneous/Heterogeneous)Surface Electron Transfer (Heterogeneous)
Selectivity Excellent (Inert to alkenes/alkynes)High (Inert to alkenes)
Conditions Acidic (Lewis Acid), Reflux in EtOHNeutral/Mildly Acidic, Reflux in EtOH/H2O
Scalability Low to Medium (Waste disposal issues)High (Industrial standard, "Green")
Key Risk Emulsion formation during workupStirring efficiency (sludge formation)
Recommendation Best for Lab Scale (<10g) Best for Process Scale (>10g)

Experimental Protocols

Protocol A: Stannous Chloride Reduction (Precision Method)

Recommended for milligram to gram-scale synthesis where high purity is required.

Principle:


 acts as a selective reducing agent.[1] The reaction tolerates the allylic alcohol and the alkene but requires careful pH control during workup to manage tin salts.
Materials
  • Substrate: 3-(4-nitrophenyl)-2-propen-1-ol (1.0 equiv)

  • Reagent:

    
     (5.0 equiv)
    
  • Solvent: Absolute Ethanol (0.1 M concentration relative to substrate)

  • Workup: Saturated

    
     or Rochelle's Salt (Potassium sodium tartrate)
    
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in Absolute Ethanol.

  • Addition: Add

    
     (5.0 equiv) in a single portion. Note: The reaction is slightly endothermic initially.
    
  • Reaction: Attach a reflux condenser and heat the mixture to 70°C (gentle reflux) for 2–4 hours.

    • Monitoring: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      amine spot (
      
      
      ) which may streak.
  • Cooling: Cool the reaction mixture to room temperature.

  • Critical Workup (Emulsion Control):

    • Option 1 (Small Scale): Pour the mixture into ice water. Neutralize carefully with saturated

      
       until pH 
      
      
      
      8. Do not use strong NaOH , as it can induce polymerization of the cinnamyl system.
    • Option 2 (Preferred): Add a 10% aqueous solution of Rochelle's Salt and stir vigorously for 30 minutes. This complexes the tin, preventing the dreaded "white sludge" emulsion.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography if necessary (typically not required if conversion is complete).
    
Protocol B: Iron-Mediated Reduction (Green/Scalable Method)

Recommended for larger scales to minimize toxic waste.

Principle: The Bechamp reduction uses iron powder. By using


 instead of strong 

, we maintain a pH of 5–6, protecting the acid-sensitive allylic alcohol from rearrangement (

).
Materials
  • Substrate: 3-(4-nitrophenyl)-2-propen-1-ol (1.0 equiv)

  • Reagent: Iron Powder (325 mesh, reduced) (4.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (1.0 equiv)
    
  • Solvent: Ethanol : Water (4:1 ratio)[2]

Step-by-Step Procedure
  • Activation: In a reaction vessel, combine Iron Powder and

    
     in the Ethanol/Water solvent mixture.
    
  • Pre-heating: Heat the suspension to reflux (

    
    ) for 15 minutes to activate the iron surface (etching).
    
  • Addition: Add the nitro-substrate (1.0 equiv) portion-wise over 10 minutes to control any exotherm.

  • Reaction: Stir vigorously at reflux for 1–3 hours.

    • Mechanistic Insight: Vigorous stirring is non-negotiable. The reaction occurs on the iron surface; poor mixing leads to stalled conversion.

  • Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

    • Caution: Dry iron waste can be pyrophoric. Keep the filter cake wet during disposal.

  • Isolation: Concentrate the filtrate to remove ethanol. Dilute the remaining aqueous residue with water and extract with Ethyl Acetate.

  • Yield: Expect yields >85% with high chemoselectivity.

Visualization of Workflows

Figure 1: Chemoselectivity Logic & Reaction Pathway

ReactionPathway Substrate 3-(4-nitrophenyl)-2-propen-1-ol (Nitro + Alkene + Allylic OH) Choice Reagent Selection Substrate->Choice Path_Bad H2 / Pd-C (Catalytic Hydrogenation) Choice->Path_Bad Avoid Path_Good SnCl2 or Fe/NH4Cl (Dissolving Metal) Choice->Path_Good Preferred Result_Bad Over-Reduced Product (Alkene Saturated) Path_Bad->Result_Bad Result_Good Target: 3-(4-aminophenyl)-2-propen-1-ol (Alkene Preserved) Path_Good->Result_Good

Caption: Figure 1. Selection logic for preserving the cinnamyl alkene architecture during nitro reduction.

Figure 2: Workup Decision Tree (SnCl2 Method)

WorkupLogic Start Reaction Complete (SnCl2 Method) Decision Quench Method? Start->Decision Method_Basic NaOH / Strong Base Decision->Method_Basic Risk Method_Rochelle Rochelle's Salt (Na-K Tartrate) Decision->Method_Rochelle Recommended Outcome_Bad Tin Hydroxide Sludge (Severe Emulsion) Method_Basic->Outcome_Bad Outcome_Good Soluble Tin Complex (Clean Phase Separation) Method_Rochelle->Outcome_Good

Caption: Figure 2. Critical workup strategy to avoid emulsion formation during Stannous Chloride processing.

Downstream Functionalization

Once the nitro group is reduced to the amine, the 3-(4-aminophenyl)-2-propen-1-ol serves as a versatile scaffold.

  • Amide Coupling: React with acid chlorides or anhydrides (in the presence of mild base like Pyridine) to generate acetanilides.

    • Note: The aliphatic hydroxyl group is less nucleophilic than the aniline nitrogen, allowing selective N-acylation at

      
      .
      
  • Diazotization (Sandmeyer):

    • Treat with

      
       at 
      
      
      
      to form the diazonium salt.
    • Application: This allows substitution of the amino group with

      
      , or 
      
      
      
      , effectively swapping the nitro group for other functionalities while keeping the cinnamyl chain intact.

References

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.[3] Link

  • Gamble, A. B., et al. (2007).[4] Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37, 2777-2786.[4] Link

  • BenchChem Application Note. (2025). A Researcher's Guide to Stannous Chloride Dihydrate (SnCl2·2H2O) in Reduction Reactions.[4][5][6][7] Link

  • Rode, S. R., et al. (2023). Chemoselective reduction of aromatic nitro compounds...[4][8][9][10] using simple borane-THF. Tetrahedron Letters. Link

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe) Protocols. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Nitrocinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 4-nitrocinnamyl alcohol via normal-phase silica gel column chromatography.

System Overview & Chemical Causality

Purifying 4-nitrocinnamyl alcohol presents unique chromatographic challenges due to the competing electronic and steric effects of its functional groups:

  • Primary Allylic Alcohol: Acts as a strong hydrogen-bond donor and acceptor. This leads to intense interactions with the acidic silanol (Si-OH) groups of the silica stationary phase, frequently causing peak tailing or "streaking"[1].

  • Nitro Group (-NO₂): Highly electron-withdrawing, increasing the overall dipole moment and polarity of the molecule.

  • Conjugated Aromatic System: Confers structural rigidity and planarity. This drastically reduces the molecule's solubility in non-polar loading solvents (like pure hexanes), necessitating specialized loading techniques to prevent column crashing[2].

Workflow Crude Crude Mixture (Alcohol + Byproducts) TLC TLC Optimization (Target Rf 0.25-0.35) Crude->TLC Load Dry Loading (Silica/Celite) TLC->Load Elution Isocratic Elution (Hexane/EtOAc 7:3) Load->Elution Fractions Fraction Collection & UV Analysis Elution->Fractions Pure Pure 4-Nitrocinnamyl Alcohol Fractions->Pure

Figure 1: Standardized purification workflow for 4-nitrocinnamyl alcohol.

Quantitative Data: Solvent Systems & Retention Factors (R_f)

Proper solvent selection is the foundation of a self-validating purification protocol. A target R_f of 0.25–0.35 is optimal for column chromatography to maximize theoretical plates and resolution. Running the column at the exact solvent ratio used for a high R_f TLC will result in poor separation[3].

Solvent System (v/v)Expected R_fApplication & Causality
Hexane / EtOAc (1:1) ~0.62Ideal for rapid TLC monitoring. Too polar for column elution, as the compound will elute too close to the solvent front, compressing separation bands[4].
Hexane / EtOAc (7:3) ~0.35Optimal isocratic elution system. Provides the ideal balance of mobility and stationary phase interaction for standard purification[5].
DCM / MeOH (98:2) ~0.40Alternative rescue system. Used if severe streaking occurs in Hex/EtOAc. Methanol competitively binds to silanol groups[2].

Frequently Asked Questions & Troubleshooting

Q1: My 4-nitrocinnamyl alcohol is streaking heavily on the TLC plate and column. How do I resolve this?

Causality: Streaking is typically caused by either column overloading or excessive hydrogen bonding between the allylic alcohol and the acidic silica gel[1]. Solution:

  • Dilution: Ensure your crude sample is not overly concentrated. A 1% concentration is ideal for TLC analysis. If the sample is too concentrated, it will run as a smear[1].

  • Solvent Modification: If concentration is not the issue, switch to a more competitive solvent system. Moving from Hexane/EtOAc to a Dichloromethane (DCM)/Methanol system can disrupt the hydrogen bonding. The methanol acts as a strong hydrogen-bond competitor, occupying the active silanol sites and allowing the 4-nitrocinnamyl alcohol to elute as a tight band[2].

Q2: The crude mixture is completely insoluble in the starting eluent (Hexane/EtOAc 7:3). How can I load it without ruining the column resolution?

Causality: Wet loading a poorly soluble compound requires using a stronger, more polar solvent (like pure EtOAc or DCM) to dissolve it. If applied directly to the column, this "plug" of strong solvent will drag the compound down prematurely, destroying the separation[2]. Solution: Implement a Dry Loading protocol (See Section 4).

Q3: I am trying to separate 4-nitrocinnamyl alcohol from unreacted 4-nitrocinnamaldehyde. They are co-eluting. What is the best strategy?

Causality: The aldehyde lacks the hydrogen-bond donating capability of the alcohol, making it inherently less polar. However, if the eluent is too strong (e.g., >40% EtOAc), both compounds will migrate near the solvent front, compressing the ΔR_f[3]. Solution: Use a shallow gradient elution. Start with a highly non-polar system to elute the aldehyde, then step up the polarity to release the alcohol.

Troubleshooting Start Co-elution Observed? CheckRf Check ΔRf on TLC Start->CheckRf LowDelta ΔRf < 0.1 CheckRf->LowDelta HighDelta ΔRf ≥ 0.2 CheckRf->HighDelta ChangeSolvent Change Solvent System (e.g., switch to DCM/MeOH) LowDelta->ChangeSolvent ReducePolarity Reduce Eluent Polarity (Decrease EtOAc %) HighDelta->ReducePolarity Gradient Use Shallow Gradient ReducePolarity->Gradient

Figure 2: Decision tree for troubleshooting co-elution during chromatography.

Methodological Protocols

To ensure a self-validating system, follow these standardized protocols for the purification of up to 1 gram of crude material.

Protocol A: Dry Loading Methodology
  • Dissolution: Dissolve the crude 4-nitrocinnamyl alcohol in a volatile, polar solvent (e.g., Acetone or DCM) in a round-bottom flask.

  • Adsorbent Addition: Add deactivated silica gel (or Celite, to prevent acid-catalyzed degradation) to the flask. Use a mass ratio of 1:2 to 1:3 (crude mass to silica mass)[2].

  • Evaporation: Attach the flask to a rotary evaporator. Carefully remove the solvent under reduced pressure (40 °C water bath) until a free-flowing, dry powder is obtained.

    • Self-Validation Checkpoint: The powder should not clump; clumping indicates residual polar solvent which will disrupt the column's local polarity and cause streaking.

  • Application: Carefully pour the dry powder evenly onto the flat surface of the pre-packed, solvent-equilibrated silica column.

  • Protection: Add a 1 cm protective layer of clean sand on top of the dry-loaded silica to prevent physical disruption when adding the eluent.

Protocol B: Isocratic Column Chromatography
  • Column Preparation: Select a glass column with a diameter of 3 cm. Slurry pack 30–40 grams of silica gel (40-63 µm) using Hexane/EtOAc (8:2). Ensure the bed is perfectly flat to prevent band distortion[2].

  • Equilibration: Pass 2-3 column volumes (CV) of the starting eluent through the bed.

  • Loading: Apply the sample using Protocol A.

  • Elution: Elute isocratically using Hexane/EtOAc (7:3)[5]. Maintain a steady flow rate (approx. 2 inches/minute drop rate) using compressed air or nitrogen.

    • Self-Validation Checkpoint: Do not apply excessive pressure. Pushing too much air reduces the resolving capabilities of the column by not allowing sufficient time for stationary phase equilibration[2].

  • Fraction Collection: Collect 15 mL fractions in clean test tubes.

  • Analysis: Spot every third fraction on a TLC plate. Develop in Hexane/EtOAc (1:1) and visualize under a UV lamp (254 nm), as the highly conjugated 4-nitrocinnamyl system is strongly UV active[1].

References

  • FACILE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES BY INDIUM-INDUCED REACTIONS OF AROMATIC NITRO COMPOUNDS IN AQUEOUS ETHANOL - Semantic Scholar. 5

  • Keteneylidenetriphenylphosphor... - uni-bayreuth.de. 4

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder - orgchemboulder.com.1

  • Practical Aliphatic Organic Chemistry - uqu.edu.sa. 3

  • So frustrated with these columns, asking for more insight : r/OrganicChemistry - Reddit. 2

Sources

Technical Support Center: Recrystallization of p-Nitrocinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of p-nitrocinnamyl alcohol via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical purification technique. Here, we address common challenges and frequently asked questions with in-depth, scientifically-grounded explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)
Q1: What are the characteristics of an ideal recrystallization solvent for p-nitrocinnamyl alcohol?

An ideal solvent for the recrystallization of any compound, including p-nitrocinnamyl alcohol, should meet several key criteria.[1][2][3] The primary characteristic is a steep solubility curve for the target compound.[1] This means p-nitrocinnamyl alcohol should be highly soluble in the solvent at its boiling point but sparingly soluble at lower temperatures, such as room temperature or 0-4 °C.[1] This temperature-dependent solubility is crucial for maximizing the recovery of the purified product.[1]

Additionally, the solvent should either dissolve impurities completely, even at low temperatures, or not dissolve them at all, allowing for their removal through filtration.[1] It is also imperative that the solvent is chemically inert towards p-nitrocinnamyl alcohol to prevent any reactions during the recrystallization process.[1]

Q2: How does the molecular structure of p-nitrocinnamyl alcohol influence solvent selection?

The structure of p-nitrocinnamyl alcohol (O₂NC₆H₄CH=CHCH₂OH) contains both polar (nitro group, hydroxyl group) and non-polar (aromatic ring, alkene) functionalities. Following the principle of "like dissolves like," polar solvents are generally good candidates for dissolving polar compounds.[1][4] Therefore, alcoholic solvents are often a good starting point for nitroaryl compounds.[1] However, the presence of the larger, less polar aromatic and alkenyl parts of the molecule means that a solvent of moderate polarity, or a mixed solvent system, may be necessary to achieve the ideal solubility profile.

Q3: When is it appropriate to use a mixed solvent system for recrystallization?

A mixed solvent system, also known as a solvent pair, is employed when no single solvent fulfills all the ideal criteria for recrystallization.[1] This technique is particularly useful when a compound is excessively soluble in one solvent and poorly soluble in another.[1] The process involves dissolving the p-nitrocinnamyl alcohol in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Subsequently, the "bad" solvent (in which the compound is sparingly soluble) is added dropwise until the solution becomes cloudy, indicating the saturation point.[1] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common and effective mixed solvent system is ethanol-water.[1]

Troubleshooting Guide
Issue 1: The p-nitrocinnamyl alcohol "oils out" instead of forming crystals.

Cause: This phenomenon often occurs when the melting point of the compound is lower than the boiling point of the chosen solvent, causing the solid to melt before it dissolves.[1] The melting point of p-nitrocinnamyl alcohol is 127-128 °C. Another cause can be a high concentration of impurities.[1]

Solution:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional solvent to lower the saturation temperature.[1]

  • Allow the solution to cool more slowly. Very slow cooling can favor the formation of crystals over an oil.[1][5]

  • If the issue persists, consider selecting a solvent with a lower boiling point or using a mixed solvent system to adjust the overall solvent properties.

Issue 2: No crystals form upon cooling the solution.

Cause: The most common reason for the failure of crystal formation is that the solution is not supersaturated. This can happen if too much solvent was used initially.[5]

Solution:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution.[1] The small scratches on the glass can provide a nucleation site for crystal growth.[1]

  • Seed Crystals: If available, add a tiny crystal of pure p-nitrocinnamyl alcohol to the cooled solution to act as a template for crystallization.

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[6]

  • Cooling: Ensure the solution has been allowed to cool sufficiently, potentially in an ice bath, after reaching room temperature.

Issue 3: The recovery of purified p-nitrocinnamyl alcohol is low.

Cause: Several factors can contribute to poor recovery:

  • Using an excessive amount of solvent, which keeps more of the product dissolved even at low temperatures.[1][6]

  • Premature crystallization during hot filtration.

  • Washing the collected crystals with a solvent that is not ice-cold.[1]

Solution:

  • Use the minimum amount of hot solvent necessary to fully dissolve the crude p-nitrocinnamyl alcohol.

  • To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask.

  • Always wash the final crystals with a minimal amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.[1][7]

Solvent Selection for p-Nitrocinnamyl Alcohol

The choice of solvent is critical for successful recrystallization. Based on the chemical properties of p-nitrocinnamyl alcohol, the following solvents and solvent systems are recommended for initial screening.

Solvent/SystemBoiling Point (°C)RationalePotential Issues
Ethanol 78Good starting point for polar aromatic compounds.[1]May be too good of a solvent, leading to low recovery.
Methanol 65Similar to ethanol but with a lower boiling point.[1]May also be too effective at dissolving the compound.
Isopropanol 82A slightly less polar alcohol that may offer a better solubility profile.Higher boiling point could increase the risk of oiling out if not carefully controlled.
Ethanol/Water VariesA highly tunable mixed solvent system.[1][8] The addition of water (a non-solvent) can significantly decrease the solubility of the organic compound at lower temperatures.The ratio must be carefully determined to avoid premature precipitation or failure to crystallize.
Ethyl Acetate 77A moderately polar solvent.May dissolve non-polar impurities more readily.
Experimental Protocol: Recrystallization of p-Nitrocinnamyl Alcohol

This protocol provides a general guideline. The specific volumes and temperatures may need to be optimized based on the purity of the starting material and the chosen solvent.

  • Solvent Selection: Based on small-scale solubility tests, select the most promising solvent or mixed solvent system.

  • Dissolution: Place the crude p-nitrocinnamyl alcohol in an Erlenmeyer flask. Add a small amount of the chosen solvent and boiling chips. Heat the mixture to the boiling point of the solvent while stirring.[1] Continue to add small portions of the hot solvent until the solid is completely dissolved.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[7]

  • Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature.[7] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[7]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.[2]

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.[7]

Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? collect Collect & Dry Crystals crystals_form->collect Yes induce Induce Crystallization (Scratch/Seed) crystals_form->induce No oiling_out->crystals_form No add_solvent Add More Solvent, Cool Slowly oiling_out->add_solvent Yes end Pure Product collect->end add_solvent->cool induce->crystals_form Retry Cooling reduce_solvent Reduce Solvent Volume & Recool induce->reduce_solvent Still No Crystals reduce_solvent->cool reheat_add Reheat, Add More 'Good' Solvent

Caption: Troubleshooting workflow for p-nitrocinnamyl alcohol recrystallization.

References
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • O'Chem. (n.d.). Recrystallization1. Retrieved from [Link]

  • LibreTexts. (n.d.). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Cinnamyl alcohol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solubility of p-nitroaniline and the basic strength of aqueous alcohols (and other oxygen-containing compounds). Retrieved from [Link]

Sources

troubleshooting low solubility of 2-Propen-1-ol, 3-(4-nitrophenyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 4-Nitrocinnamyl Alcohol

Case ID: 2-Propen-1-ol, 3-(4-nitrophenyl)- CAS: 1504-63-8 Common Name: 4-Nitrocinnamyl Alcohol; p-Nitrocinnamyl Alcohol[1][2]

Introduction: The Solubility Paradox

Welcome to the Technical Support Center. You are likely here because you are experiencing "crashing out" (precipitation) of 4-nitrocinnamyl alcohol during aqueous dilution, or you are struggling to achieve high-concentration stocks for organic synthesis.

The Root Cause: 4-Nitrocinnamyl alcohol possesses a "Janus-faced" chemical nature.[2] The nitro group (


) at the para position induces strong intermolecular dipole-dipole interactions and 

-stacking between the aromatic rings.[2] While the hydroxyl group (

) offers some polarity, it is insufficient to overcome the lattice energy required to dissolve the hydrophobic cinnamyl backbone in aqueous media.[2]

This guide provides field-proven protocols to solubilize this compound for both organic synthesis and biological assay applications.[2]

Part 1: Solvent Selection Matrix

Status: Validated Use Case: Selecting the correct carrier solvent based on your application.

SolventSolubility RatingApplication ContextTechnical Notes
DMSO Excellent (>100 mg/mL)Biological Assays, Stock SolutionsPreferred for cryo-storage.[2] Hygroscopic; keep sealed.
DMF Excellent (>100 mg/mL)Organic Synthesis (Heck/Suzuki)High boiling point makes removal difficult.
Ethanol Good (Heat required)Recrystallization, TLC StdsSoluble in hot EtOH; crystallizes upon cooling (Purification method).
Acetone Good Cleaning, Rapid DissolutionVolatile. Not suitable for open-air assays due to evaporation.[2]
Ethyl Acetate Moderate Extraction / WorkupGood for partitioning from water; less efficient for high-conc.[2] stocks.
Water Poor (<0.1 mg/mL)Avoid as primary solventWarning: Will precipitate immediately if diluted >1% without surfactant.
Hexane Insoluble Washing / PrecipitationUse to crash the product out of ether or EtOAc solutions.

Part 2: Troubleshooting Workflows

Scenario A: "My compound precipitates when I dilute my DMSO stock into assay buffer."

Diagnosis: Rapid change in dielectric constant causes hydrophobic collapse. Solution: Use a "Step-Down" dilution method with an intermediate co-solvent or surfactant.[2]

Protocol: The "Step-Down" Dilution

  • Prepare Stock: Dissolve 4-nitrocinnamyl alcohol in 100% DMSO at 1000x the final assay concentration (e.g., 10 mM).

  • Intermediate Step: Dilute this stock 1:10 into Ethanol or PEG-400 .

  • Final Dilution: Inject this intermediate solution into your vortexing assay buffer.

    • Critical: Ensure the buffer contains 0.05% Tween-20 or Triton X-100 .[2] The surfactant forms micelles that sequester the hydrophobic cinnamyl tail, keeping it in solution.

Scenario B: "I cannot get the solid to dissolve for recrystallization."

Diagnosis: Kinetic barrier due to crystal lattice energy. Solution: Thermodynamic activation via reflux.

Protocol: Ethanol Recrystallization

  • Place the crude solid in a flask with a stir bar.

  • Add Ethanol (95% or absolute) sparingly.

  • Heat to reflux (approx. 78°C) .

  • Add solvent dropwise through the condenser until the solid just disappears.

  • Filtration: If yellow particulates remain despite excess solvent, these are likely inorganic salts. Filter hot.

  • Cooling: Allow to cool slowly to Room Temperature, then 4°C. Needle-like yellow crystals should form.

Part 3: Visual Decision Guides

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent based on experimental constraints.

SolventSelection Start Start: Select Application AppType Application Type? Start->AppType BioAssay Biological Assay (Enzyme/Cell) AppType->BioAssay OrgSyn Organic Synthesis (Reaction/Purification) AppType->OrgSyn Toxicity Is DMSO toxicity a concern? BioAssay->Toxicity Temp Reaction Temp? OrgSyn->Temp UseDMSO Use DMSO Stock (Dilute < 1%) Toxicity->UseDMSO No UseEthanol Use Ethanol Stock (Check evaporation) Toxicity->UseEthanol Yes HighTemp > 80°C Temp->HighTemp LowTemp < 80°C Temp->LowTemp UseDMF Use DMF (High solubility) HighTemp->UseDMF UseTHF Use THF or Ethyl Acetate LowTemp->UseTHF

Figure 2: Dissolution & Dilution Workflow

Caption: Step-by-step protocol to prevent precipitation during aqueous dilution.

DissolutionProtocol Solid Solid Compound (Yellow Powder) Stock 100mM Stock (DMSO) Solid->Stock Dissolve (Vortex/Sonicate) Inter Intermediate (10mM in 10% DMSO) Stock->Inter Dilute 1:10 (Slow addition) Final Final Assay Buffer (100µM + Surfactant) Inter->Final Dilute 1:100 (Into stirring buffer)

Part 4: Frequently Asked Questions (FAQ)

Q: Can I sonicate this compound to speed up dissolution? A: Yes. 4-Nitrocinnamyl alcohol is thermally stable up to its melting point (~127°C).[2] Sonication in a water bath at 40°C is highly effective for preparing high-concentration DMSO stocks (e.g., 100 mM).[2]

Q: I need to remove the solvent after my reaction. DMF is too hard to evaporate. What is the alternative? A: If your reaction tolerates it, use Tetrahydrofuran (THF) or Acetone . Both solubilize the compound well and have low boiling points. However, ensure your reagents are compatible (e.g., avoid Acetone with strong nucleophiles).

Q: The compound turned orange/red in solution. Is it degraded? A: Not necessarily. Nitro-aromatics can exhibit "solvatochromism," changing color based on solvent polarity.[2] However, if the color change is accompanied by a new spot on TLC, it may indicate oxidation to 4-nitrocinnamaldehyde or degradation.[2] Verify purity via HPLC or NMR.

Q: How do I store the stock solution? A: Store DMSO stocks at -20°C. Aliquot into small volumes to avoid repeated freeze-thaw cycles, which can introduce water (DMSO is hygroscopic) and cause the compound to crash out over time.[2]

References

  • Sigma-Aldrich. Product Specification: 4-Nitrocinnamyl alcohol (CAS 1504-63-8).[2] Retrieved from [2]

  • National Institute of Standards and Technology (NIST). 2-Propen-1-ol, 3-(4-nitrophenyl)- Properties.[2] NIST Chemistry WebBook. Retrieved from

  • Organic Syntheses. General methods for Nitrocinnamic acid derivatives. Org.[3][4] Synth. Coll. Vol. 4, p.731.[5] (Contextual reference for nitro-cinnamyl handling). Retrieved from

  • ChemicalBook. 4-Nitrocinnamyl alcohol Physical Properties and Safety. Retrieved from

Sources

removing impurities from crude 4-nitrocinnamyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isolation and Purification of 4-Nitrocinnamyl Alcohol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the purification of crude 4-nitrocinnamyl alcohol.

Synthesizing 4-nitrocinnamyl alcohol—typically via the sodium borohydride (NaBH₄) reduction of 4-nitrocinnamaldehyde—often yields a crude matrix contaminated with unreacted starting materials, over-reduced byproducts, and inorganic salts. This guide focuses on the causality behind these impurities and provides self-validating protocols to achieve >99% purity.

PART 1: Diagnostic Matrix

Before initiating purification, you must accurately profile your crude mixture. The table below summarizes the quantitative chromatographic data and visual indicators for the target compound and its most common impurities.

Table 1: Chromatographic and Visual Indicators for Crude Mixtures

CompoundStructural CharacteristicRf Value (Hexane:EtOAc 7:3)UV Activity (254 nm)Stain Response
4-Nitrocinnamaldehyde Unreacted starting material~0.65StrongDNP (Orange/Red)
4-Nitrocinnamyl alcohol Target product0.45[1]StrongKMnO₄ (Yellow on purple)
4-Aminocinnamyl alcohol Over-reduced byproduct~0.15ModerateNinhydrin (Purple)
Borate complexes Inorganic byproduct0.00 (Baseline)NoneNone

Note: Rf values are benchmarked against standard Silica Gel 60 F254 TLC plates.

PART 2: Troubleshooting Q&A (Causality & Mechanisms)

Q1: My crude 4-nitrocinnamyl alcohol contains significant amounts of 4-aminocinnamyl alcohol. Why did this happen, and how do I prevent it? A1: Causality: Under standard conditions, NaBH₄ is highly chemoselective for carbonyls and does not reduce nitro groups[2]. However, if your reaction vessel contains trace transition metals (e.g., Ni, Pd) from previous experiments, or if you are using a selenium-mediated reduction system, the nitro group can be catalytically over-reduced to an amine[3],[2]. Prevention: Ensure all glassware is rigorously washed with aqua regia or a chelating acid bath to remove transition metal residues. To kinetically favor aldehyde reduction, run the NaBH₄ reduction strictly at 0°C in pure ethanol.

Q2: My extraction is forming a stubborn emulsion, and my crude NMR shows broad inorganic peaks. How do I fix this? A2: Causality: The reduction of aldehydes with NaBH₄ generates tetraalkoxyborate intermediates. If these are not fully hydrolyzed during the reaction quench, they act as surfactants in the separatory funnel, causing severe emulsions and dragging boron salts into the organic phase. Solution: Implement a self-validating acidic quench protocol (See Protocol A below) to break the boron-oxygen bonds prior to extraction.

Q3: Unreacted 4-nitrocinnamaldehyde is co-eluting with my product during column chromatography. How do I achieve baseline separation? A3: Causality: Both molecules possess a highly conjugated 4-nitrophenyl system, making their polarity profiles somewhat similar. Isocratic elution often causes band broadening that leads to overlap. Solution: Utilize a step-gradient elution strategy (See Protocol B below). By starting with a non-polar solvent system, you force the less polar aldehyde to elute rapidly while the alcohol remains tightly bound to the silica stationary phase.

PART 3: Self-Validating Experimental Protocols

Protocol A: Self-Validating Aqueous Workup (Borate Hydrolysis)

This protocol ensures the complete destruction of borate complexes, preventing emulsions and salt carryover.

  • Quench: Cool the crude reaction mixture to 0°C. Dropwise, add saturated aqueous NH₄Cl until effervescence (H₂ gas evolution) ceases. The mild acidity protonates the alkoxyborate complex, driving its hydrolysis into water-soluble boric acid and the free 4-nitrocinnamyl alcohol.

  • Extract: Add ethyl acetate (EtOAc) in a 1:1 volume ratio to the aqueous phase. Stir vigorously for 5 minutes, then transfer to a separatory funnel.

  • Break Emulsions: Allow the layers to separate. If an emulsion persists, add 10 mL of saturated NaCl (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic compounds and forcing phase separation.

  • Wash & Dry: Separate the organic layer. Wash once with brine, dry over anhydrous Na₂SO₄, and filter.

  • Validation Check: Spot the discarded aqueous layer on a TLC plate and check under a UV lamp (254 nm). A lack of UV-active material confirms that no target product was lost to the aqueous phase.

Protocol B: Gradient Flash Column Chromatography

This protocol is designed to isolate 4-nitrocinnamyl alcohol from unreacted aldehydes and over-reduced amines[4].

  • Preparation: Pack a glass column with Silica Gel 60 (230-400 mesh) using a slurry of 9:1 Hexane:EtOAc. Load the crude oil (dissolved in a minimum volume of dichloromethane) evenly onto the silica bed.

  • Aldehyde Elution: Begin elution with 9:1 Hexane:EtOAc. This non-polar system rapidly flushes out the less polar unreacted 4-nitrocinnamaldehyde (Rf ~0.65).

  • Gradient Shift: Once TLC confirms the aldehyde has completely eluted, abruptly increase the solvent polarity to 7:3 Hexane:EtOAc. This specific ratio is optimal for mobilizing 4-nitrocinnamyl alcohol[1].

  • Fraction Collection & Validation Check: Collect 20 mL fractions. Spot every third fraction on a TLC plate. Do not pool fractions based solely on calculated column volumes. Pool only those fractions that exhibit a single, distinct spot at Rf 0.45 under 254 nm UV light. Co-spot with the crude mixture to confirm the absolute absence of the aldehyde.

  • Concentration: Evaporate the pooled fractions under reduced pressure to yield the pure product.

PART 4: Workflow Visualization

The following diagram illustrates the logical decision tree for purifying crude 4-nitrocinnamyl alcohol based on the protocols described above.

PurificationLogic Crude Crude 4-Nitrocinnamyl Alcohol (Target + Impurities) Quench Sat. NH4Cl Quench & EtOAc Extraction Crude->Quench Aqueous Aqueous Phase (Borate Salts) Quench->Aqueous Discard Organic Organic Phase (Crude Organics) Quench->Organic Retain & Concentrate TLC TLC Analysis (Hexane:EtOAc 7:3) Organic->TLC Chromatography Flash Chromatography (Gradient Elution) TLC->Chromatography High Impurity Load Recrystallization Recrystallization (EtOAc/Hexane) TLC->Recrystallization >85% Purity Pure Pure 4-Nitrocinnamyl Alcohol (>99% Purity) Chromatography->Pure Recrystallization->Pure

Figure 1: Logical workflow for the isolation and purification of 4-nitrocinnamyl alcohol.

References

  • A simple and efficient oxidation of alcohols with ruthenium on carbon - The Royal Society of Chemistry
  • CA3081858A1 - Processes for the preparation of ortho-allylated hydroxy aryl compounds - Google P
  • Transition Metal-free Selenium-mediated Aryl Amines via Reduction of Nitroarenes - CORE
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 - JSynthChem

Sources

Technical Support Center: Optimizing Reaction Temperature for p-Nitrocinnamyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing p-nitrocinnamyl alcohol via the reduction of p-nitrocinnamaldehyde. Achieving high chemoselectivity—specifically reducing the aldehyde (-CHO) to an alcohol (-CH₂OH) without affecting the conjugated alkene (C=C) or the nitro (-NO₂) group—requires precise temperature control and a deep mechanistic understanding.

Part 1: The Mechanistic Role of Temperature

When using Sodium Borohydride (NaBH₄) in protic solvents (like methanol or ethanol), temperature dictates whether the reaction proceeds under kinetic or thermodynamic control. Understanding this causality is critical for experimental success:

  • Kinetic Control (0 °C to -15 °C): At low temperatures, the hydride acts as a "hard" nucleophile according to HSAB (Hard Soft Acid Base) principles. It preferentially attacks the most electrophilic site—the carbonyl carbon. This direct 1,2-hydride attack yields the desired allylic alcohol (p-nitrocinnamyl alcohol)[1].

  • Thermodynamic Control (> 25 °C): Elevated temperatures provide the activation energy required for 1,4-conjugate addition . The hydride attacks the β-carbon of the α,β-unsaturated system, leading to the over-reduced impurity, p-nitro-3-phenylpropan-1-ol[1].

  • Nitro Group Stability: NaBH₄ is a mild reducing agent that cannot reduce nitroaromatics by itself under standard conditions[2]. However, at high temperatures or in the presence of transition metal impurities, the nitro group can be inadvertently reduced to an amine[2].

Part 2: Standard Operating Procedure (SOP)

The following protocol is a self-validating system designed to maximize 1,2-selective reduction while suppressing side reactions.

Step 1: Preparation & Solvation

  • Action: Dissolve 10 mmol of p-nitrocinnamaldehyde in 30 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Causality: Protic solvents coordinate with the carbonyl oxygen, increasing its electrophilicity. Anhydrous conditions prevent the premature hydrolysis of the borohydride reagent.

  • Validation: Ensure the substrate is fully dissolved. If precipitation occurs, slightly increase the solvent volume rather than raising the temperature.

Step 2: Strict Temperature Control

  • Action: Submerge the flask in an ice-brine bath to bring the internal temperature to 0 °C to -5 °C . Allow 10 minutes for equilibration.

Step 3: Reagent Addition

  • Action: Add 11 mmol (1.1 equivalents) of NaBH₄ in small portions over 15 minutes.

  • Causality: Borohydride reduction is highly exothermic. Portion-wise addition prevents localized heating (exothermic spikes) that could temporarily shift the reaction into thermodynamic control, triggering 1,4-addition.

Step 4: Reaction Monitoring

  • Action: Stir for 30–45 minutes at 0 °C. Monitor via TLC (Hexanes:Ethyl Acetate 3:1).

  • Validation: The starting material (UV active, often yellow) should disappear, replaced by a more polar spot corresponding to the allylic alcohol.

Step 5: Safe Quenching

  • Action: Once complete, slowly add 10 mL of saturated aqueous NH₄Cl while maintaining the temperature below 5 °C.

  • Causality: NH₄Cl safely hydrolyzes the borate complex and destroys excess hydride without generating strong acids that could cause the acid-catalyzed elimination of the newly formed allylic alcohol.

Step 6: Isolation

  • Action: Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced vacuum.

Part 3: Troubleshooting & FAQs

Q: I am observing significant amounts of the saturated alcohol (p-nitro-3-phenylpropan-1-ol). How do I prevent this? A: This is a classic case of 1,4-conjugate addition outcompeting 1,2-addition. Ensure your cooling bath is strictly maintained at or below 0 °C. If the issue persists, lower the temperature to -15 °C using an ice/salt bath. Additionally, ensure your NaBH₄ is added slowly enough to prevent exothermic micro-environments in the flask.

Q: To prevent 1,4-addition, should I use the Luche Reduction conditions (NaBH₄ + CeCl₃·7H₂O)? A: No. While the Luche reduction is the gold standard for preventing 1,4-addition in α,β-unsaturated ketones, it is generally contraindicated for aldehydes in methanol. Cerium(III) chloride acts as a Lewis acid and rapidly catalyzes the formation of a methoxy acetal from the aldehyde[3]. This acetal is completely inert to NaBH₄ reduction, which will stall your reaction[4]. Stick to NaBH₄ alone at strictly low temperatures.

Q: My nitro group is reducing to an amine, turning the reaction mixture dark. Why? A: NaBH₄ alone cannot reduce a nitro group[2]. This indicates catalytic contamination. Ensure your glassware and stir bars are rigorously free of transition metals (especially Palladium, Nickel, or Copper), which can couple with NaBH₄ to form powerful nitro-reducing systems[2].

Part 4: Quantitative Data Presentation

Table 1: Effect of Temperature on NaBH₄ Reduction of p-Nitrocinnamaldehyde in Methanol

Reaction Temperature1,2-Reduction Yield (Target)1,4-Reduction Yield (Impurity)Acetal Formation / Side Reactions
-15 °C > 95%< 2%Trace
0 °C 90 - 95%2 - 5%Trace
25 °C (RT) 70 - 80%15 - 20%~ 5%
50 °C (Reflux) < 40%> 40%High (Polymerization/Nitro reduction)

Part 5: Reaction Workflow & Logical Relationships

G Substrate p-Nitrocinnamaldehyde (Starting Material) Cond_Low Low Temp (0°C to -15°C) NaBH₄ in MeOH Substrate->Cond_Low Cond_High High Temp (>25°C) NaBH₄ in MeOH Substrate->Cond_High Mech_12 1,2-Hydride Attack (Kinetic Control) Cond_Low->Mech_12 Favored Pathway Mech_14 1,4-Conjugate Addition (Thermodynamic Control) Cond_High->Mech_14 Increased Risk Mech_Acetal Acetalization (Side Reaction) Cond_High->Mech_Acetal Competing Product_Target p-Nitrocinnamyl Alcohol (Target Product) Mech_12->Product_Target Product_Side p-Nitro-3-phenylpropan-1-ol (Over-reduction Impurity) Mech_14->Product_Side Product_Acetal Dimethyl Acetal (Unreactive Intermediate) Mech_Acetal->Product_Acetal

Workflow: Temperature-dependent chemoselectivity in p-nitrocinnamaldehyde reduction.

References

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 Journal of Synthetic Chemistry[Link]

  • Luche Reduction (Background and Acetalization Mechanics) Wikipedia, The Free Encyclopedia[Link]

  • Luche Reduction (HSAB Principles and Chemoselectivity) Organic Chemistry Portal[Link]

Sources

Technical Support Center: Storage and Handling of 2-Propen-1-ol, 3-(4-nitrophenyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Propen-1-ol, 3-(4-nitrophenyl)-, also known as 4-Nitrocinnamyl alcohol. This document provides essential information, troubleshooting advice, and frequently asked questions regarding the proper storage and handling of this compound to prevent oxidative degradation. The integrity of your starting materials is paramount for reproducible and accurate experimental outcomes.

I. Understanding the Compound's Instability

2-Propen-1-ol, 3-(4-nitrophenyl)- is an allylic alcohol. The allylic C-H bonds and the alcohol functional group are susceptible to oxidation.[1][2] The primary degradation pathway of concern is the oxidation of the alcohol to the corresponding aldehyde, 3-(4-nitrophenyl)propenal (4-nitrocinnamaldehyde). This process can be initiated by atmospheric oxygen and accelerated by factors such as light, heat, and the presence of metal catalysts.[3][4][5]

The electron-withdrawing nature of the para-nitro group can influence the reactivity of the molecule, but the fundamental susceptibility of the allylic alcohol moiety to oxidation remains the primary concern. Studies on the parent compound, cinnamyl alcohol, have shown it readily autoxidizes upon exposure to air, forming cinnamaldehyde and other byproducts.[6] This provides a strong basis for handling 2-Propen-1-ol, 3-(4-nitrophenyl)- with precautions against oxidation.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Propen-1-ol, 3-(4-nitrophenyl)-?

A1: To ensure long-term stability, the compound, which is a solid, should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for long-term storage.[7] Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[8][9] This displaces oxygen, the primary oxidizing agent.

  • Light: Keep in a light-resistant (amber) container to prevent photolytic degradation.[3][7]

  • Container: Use a tightly sealed, appropriate container, such as a glass bottle with a secure cap. For highly sensitive applications, consider storage in a sealed ampoule or a container with a septum for inert gas blanketing and withdrawal.[10][11]

Q2: I noticed the solid has developed a yellowish tint. What does this mean?

A2: A color change, typically to yellow or brown, is a common visual indicator of degradation. This is often due to the formation of the conjugated aldehyde, 4-nitrocinnamaldehyde, and potentially other chromophoric impurities. If you observe a color change, it is highly recommended to re-analyze the purity of the material before use.

Q3: How can I check the purity of my stored 2-Propen-1-ol, 3-(4-nitrophenyl)-?

A3: Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method. The oxidized aldehyde will typically have a different Rf value than the alcohol.

  • High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the most reliable way to quantify the purity and detect degradation products.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of the aldehyde proton (typically around 9-10 ppm) and other impurity peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify volatile impurities and degradation products.[12]

Q4: Can I still use the compound if minor oxidation has occurred?

A4: This depends on the sensitivity of your experiment. For applications requiring high purity, such as in drug development or catalysis, using a degraded sample is not recommended as it can lead to inconsistent results and the formation of unwanted byproducts.[7] If your application is less sensitive, you may be able to proceed, but be aware of the potential impact of the impurities. Purification may be an option for valuable batches of the material.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observation Possible Cause Recommended Action
Yellowing of the solid compound Oxidation to 4-nitrocinnamaldehyde and other degradation products.1. Assess purity using HPLC or NMR. 2. If purity is compromised, consider purification (e.g., recrystallization) or obtaining a fresh batch. 3. Review and improve storage conditions (ensure inert atmosphere, low temperature, and protection from light).[7]
Inconsistent or unexpected reaction outcomes Reduced purity of the starting material due to degradation.1. Verify the purity of the 2-Propen-1-ol, 3-(4-nitrophenyl)- with a reliable analytical method.[7] 2. Compare the performance of the stored sample with a new, unopened batch if available. 3. Ensure proper handling techniques are used to prevent exposure to air and light during weighing and dispensing.
Appearance of new spots on TLC or peaks in HPLC/GC analysis Formation of degradation products.1. Identify the impurities if possible using techniques like LC-MS to understand the degradation pathway. 2. Conduct forced degradation studies under controlled stress conditions (e.g., exposure to air, light, heat) to proactively identify potential degradation products and develop a robust analytical method.[7]
IV. Experimental Protocols & Visualizations

To minimize exposure to atmospheric oxygen, it is crucial to handle 2-Propen-1-ol, 3-(4-nitrophenyl)- under an inert atmosphere.[9][13]

  • Preparation: Ensure all glassware is clean and oven-dried to remove adsorbed moisture.[10][11]

  • Inerting the Container: If the compound is in a bottle with a septum-lined cap (e.g., a Sure/Seal™ bottle), use a needle attached to a source of inert gas (argon or nitrogen) to gently flush the headspace.[10][11] A second needle can be used as an outlet.

  • Dispensing: For transferring the solid, a glove box or glove bag provides the best protection. If not available, work quickly and efficiently, and re-flush the container with inert gas before re-sealing.

  • Storage after Use: After dispensing, ensure the container is tightly sealed and the headspace is re-blanketed with inert gas before returning it to cold storage.

The primary oxidative degradation pathway involves the conversion of the allylic alcohol to the corresponding α,β-unsaturated aldehyde.

Oxidation_Pathway C9H9NO3 2-Propen-1-ol, 3-(4-nitrophenyl)- C9H7NO3 3-(4-nitrophenyl)propenal (Oxidized Impurity) C9H9NO3->C9H7NO3 Oxidation Oxidant [O] (e.g., Atmospheric O2) Oxidant->C9H9NO3 H2O H₂O Troubleshooting_Workflow start Inconsistent Experimental Results or Visual Degradation check_purity Assess Purity (HPLC, NMR, TLC) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok review_handling Review Experimental Handling Procedures purity_ok->review_handling Yes purity_bad Purity Compromised purity_ok->purity_bad No end Proceed with Experiment review_handling->end purify Purify Material (e.g., Recrystallization) purity_bad->purify new_batch Procure New Batch purity_bad->new_batch review_storage Review Storage Conditions (Inert Gas, Temp, Light) purity_bad->review_storage purify->check_purity new_batch->check_purity

Caption: Workflow for troubleshooting compound degradation.

References

  • Radical Oxidation of Allylic and Benzylic Alcohols. JoVE. Available at: [Link]

  • The Mechanism of Oxidation of Allylic Alcohols to Alpha,beta-Unsaturated Ketones by Cytochrome P450. PubMed. Available at: [Link]

  • Benzylic and Allylic Alcohol Oxidation. Scribd. Available at: [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Available at: [Link]

  • Handling air-sensitive reagents AL-134. MIT. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. ADICHEMISTRY. Available at: [Link]

  • Epoxidation of allylic alcohols. Wikipedia. Available at: [Link]

  • Peroxide-Forming Chemicals. University of New Mexico. Available at: [Link]

  • Oxidation of cinnamyl alcohol using bimetallic Au–Pd/TiO2 catalysts: a deactivation study in a continuous flow packed bed microreactor. Royal Society of Chemistry. Available at: [Link]

  • Oxidation of cinnamyl alcohol as a function of reaction time under different pre-reduction conditions. ResearchGate. Available at: [Link]

  • Oxidation of cinnamyl alcohol using bimetallic Au–Pd/TiO2 catalysts: a deactivation study in a continuous flow packed bed microreactor. Royal Society of Chemistry. Available at: [Link]

  • Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. Springer. Available at: [Link]

  • Selective Oxidation of Cinnamyl Alcohol to Cinnamaldehyde over Functionalized Multi-Walled Carbon Nanotubes Supported Silver-Cobalt Nanoparticles. MDPI. Available at: [Link]

  • Functionalized multi walled carbon nanotubes supported copper-titania nanoparticles for oxidation of cinnamyl alcohol under mild reaction conditions. Journal of King Saud University - Science. Available at: [Link]

  • Cinnamyl alcohol oxidizes rapidly upon air exposure. ResearchGate. Available at: [Link]

  • Peroxide Forming Chemicals: Management, Retention and Storage. University of Chicago. Available at: [Link]

  • 2-Propen-1-ol, 3-phenyl-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

  • CINNAMYL ALCOHOL AND RELATED SUBSTANCES. INCHEM. Available at: [Link]

  • Cinnamyl alcohol. Wikipedia. Available at: [Link]

Sources

resolving separation issues in HPLC of nitrocinnamyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Separation Issues in HPLC of Nitrocinnamyl Derivatives

Introduction: The Nitrocinnamyl Challenge

Status: Active Guide | Ticket ID: NCD-HPLC-001 | Severity: High Scope: Nitrocinnamic acids, Nitrocinnamaldehydes, and Nitrocinnamoyl-amine derivatives.

Welcome to the Advanced Chromatography Support Hub. You are likely here because nitrocinnamyl derivatives—while structurally simple—present a "perfect storm" of chromatographic challenges: geometric instability (cis/trans) , positional isomerism (o-, m-, p-) , and pH-dependent ionization .

This guide does not just list fixes; it explains the mechanistic reasons your separation is failing and provides self-validating protocols to resolve them.

Module 1: The "Ghost Peak" Phenomenon (Geometric Instability)

The Symptom: You observe peak splitting, shoulder formation, or the appearance of a new, small peak over time in your standard solution. The retention time of the main peak may drift, or area counts may fluctuate.

The Mechanism: Photoisomerization Nitrocinnamyl derivatives possess a conjugated exocyclic double bond sensitive to UV-VIS light (specifically 254–365 nm). The thermodynamically stable trans- (E) isomer absorbs energy and converts to the cis- (Z) isomer.

  • Trans-isomer: Planar, packs well with C18 ligands

    
     Longer Retention (usually).
    
  • Cis-isomer: Kinked structure, lower surface area

    
     Shorter Retention (usually).
    

Note: In specific polar mobile phases or mixed-mode columns, this elution order can reverse.

Troubleshooting Protocol: The Dark Chamber Validation

  • Prepare Fresh: Prepare two vials of your standard in the mobile phase.

  • The Control: Wrap one vial immediately in aluminum foil (or use amber glass) and store in the dark.

  • The Stress Test: Leave the second vial on the benchtop under fluorescent lab lights (or near a window) for 2 hours.

  • Inject: Run the Control followed by the Stress Test.

  • Diagnosis: If the Stress Test shows a new peak (cis-isomer) that is absent in the Control, your issue is actinic light exposure , not column failure.

Corrective Action:

  • Immediate: Use amberized glassware for all stock and autosampler vials.

  • Process: Minimize exposure during weighing. Use "Gold" or UV-filtered lights in the prep area if possible.

Visualization: Photoisomerization Pathway

Photoisomerization cluster_chrom Chromatographic Consequence Trans Trans-Isomer (E) (Stable, Planar) Excited Excited State (Singlet/Triplet) Trans->Excited UV Absorption (hv) Cis Cis-Isomer (Z) (Unstable, Kinked) Excited->Cis Bond Rotation Cis->Trans Thermal/Acid Reversion (Slow) Result Peak Splitting / Ghost Peaks Cis->Result

Figure 1: Mechanism of UV-induced isomerization leading to chromatographic artifacts.

Module 2: Resolving Positional Isomers (Selectivity)

The Symptom: You cannot separate ortho-, meta-, and para- nitrocinnamic derivatives. They co-elute as a single broad peak or a "snowman" doublet on a standard C18 column.

The Mechanism:


-

Interactions
Standard C18 columns rely on hydrophobic interaction. Since o-, m-, p- isomers have identical hydrophobicity (logP), C18 cannot distinguish them easily. You need a stationary phase that interacts with the nitro group's electron-withdrawing nature and the aromatic ring's electron cloud.

The Solution: Phenyl-Hexyl Chemistry Phenyl-Hexyl columns offer


-

interactions. The nitro group on the analyte induces a dipole that interacts specifically with the phenyl ring on the stationary phase. This interaction strength varies significantly based on the nitro position (o- vs p-), providing the necessary selectivity factor (

).

Comparative Data: Column Selectivity

ParameterStandard C18Phenyl-HexylRecommendation
Primary Mechanism Hydrophobicity (Dispersive)Hydrophobicity +

-

Interaction
Use Phenyl-Hexyl for isomers.
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)Use MeOH. ACN suppresses

-

interactions; MeOH enhances them.
Elution Order Random/Co-elutionDistinct (p- often retained longest due to planarity)Verify with individual standards.

Protocol: The Methanol Switch If using a Phenyl column, do not use Acetonitrile as your B solvent. Acetonitrile has its own


 electrons (triple bond) which compete with the analyte for the stationary phase, effectively "canceling out" the column's unique selectivity. Switch to Methanol. 

Module 3: Peak Shape & Tailing (Acidic Derivatives)

The Symptom: Nitrocinnamic acid peaks are tailing (Asymmetry factor > 1.5).

The Mechanism: Ionization State Nitrocinnamic acids have a pKa


 3.5–4.5.
  • At pH 6.0: The acid is deprotonated (

    
    ). It is highly polar (elutes near void volume) and repelled by residual silanols, causing poor shape.
    
  • At pH 2.5: The acid is protonated (

    
    ). It behaves like a neutral hydrophobic molecule, retaining well on RP columns.
    

Corrective Action: Buffer the mobile phase to pH 2.5 – 3.0 using 20-25 mM Phosphate or Formate buffer. This suppresses ionization, ensuring the analyte remains in the neutral, retainable form.

Troubleshooting Logic Tree

Use this decision matrix to diagnose your specific issue.

Troubleshooting Start Start: Identify Issue IssueType What is the primary defect? Start->IssueType Split Peak Splitting / Ghost Peak IssueType->Split Coelution Co-elution of Isomers IssueType->Coelution Tailing Peak Tailing IssueType->Tailing IsomerCheck Perform Dark Chamber Test (Module 1) Split->IsomerCheck ColCheck Current Column Type? Coelution->ColCheck pHCheck Check Mobile Phase pH Tailing->pHCheck Action1 Use Amber Glassware Protect from UV IsomerCheck->Action1 New peak disappears Action2 Switch to Phenyl-Hexyl Use Methanol ColCheck->Action2 Using C18 Action3 Adjust pH to 2.5 (Suppress Ionization) pHCheck->Action3 pH > 4.0

Figure 2: Diagnostic logic for common nitrocinnamyl separation failures.

Frequently Asked Questions (FAQs)

Q: I am analyzing nitrocinnamoyl derivatives of amines (amides). Do I still need acidic pH? A: Not necessarily for retention, as amides are neutral. However, if your derivative has residual free amines (unreacted starting material), you must use low pH (or high pH if the column tolerates it) to prevent silanol interactions. For the neutral amide itself, simple water/ACN or water/MeOH gradients are usually sufficient.

Q: Can I separate cis/trans isomers on a standard C18 column? A: Yes, often. The trans isomer is usually more hydrophobic and elutes later. However, if they co-elute, try lowering the column temperature (e.g., to 20°C) to increase the shape selectivity of the stationary phase. Lower temperatures "freeze" the alkyl chains, making them more discriminating of steric differences.

Q: My detection sensitivity is low. What wavelength should I use? A: Nitrocinnamyl derivatives have strong absorbance due to the conjugated system.

  • Primary Max: ~270–290 nm (strongest).

  • Secondary Max: ~310–320 nm.

  • Recommendation: Run a UV scan on a DAD (Diode Array Detector).[1] Avoid 210-220 nm if using formate buffers, as background noise will be high.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Derivatization of Primary Amines with trans-4-Nitrocinnamoyl Chloride for HPLC Analysis. Retrieved from 2

  • Agilent Technologies. (2020). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from

  • SIELC Technologies. (2018). Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from 3

  • Phenomenex. (2023). Chiral HPLC Separations - Isomer Separation Flow Chart. Retrieved from 4

  • Conkerton, E.J., & Chapital, D.C. (1982).[5] High-performance liquid chromatography separation of the cis-trans isomers of cinnamic acid derivatives. Journal of Chromatography A. Retrieved from 5

Sources

Validation & Comparative

1H NMR Analysis of p-Nitrocinnamyl Alcohol: A Diagnostic Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 2-Propen-1-ol, 3-(4-nitrophenyl)- Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of functionalized stilbenes and cinnamic acid derivatives, 3-(4-nitrophenyl)-2-propen-1-ol (commonly p-nitrocinnamyl alcohol) serves as a critical intermediate. Its analysis is frequently complicated by the presence of unreacted precursors (p-nitrocinnamaldehyde or p-nitrocinnamic acid) and the strong deshielding effects of the nitro group.

This guide moves beyond basic spectral listing. It provides a comparative analysis of the 1H NMR profile of p-nitrocinnamyl alcohol against its metabolic and synthetic "alternatives"—specifically its oxidized precursors and non-nitrated analogs. We focus on diagnostic signals that allow for rapid purity assessment and reaction monitoring in drug development workflows.

Compound Profile & Structural Logic
  • IUPAC Name: 3-(4-Nitrophenyl)prop-2-en-1-ol[1]

  • Common Name: p-Nitrocinnamyl alcohol

  • Structure:

    
    
    
  • Key Electronic Feature: The para-nitro group (

    
    ) is a strong electron-withdrawing group (EWG). This creates a significant "downfield push" on the aromatic protons and, to a lesser extent, the alkene protons compared to unsubstituted cinnamyl alcohol.
    
The "Diagnostic Zone"

When analyzing this compound, your eyes should immediately scan three distinct regions. The interplay between these regions confirms the oxidation state and the integrity of the alkene geometry.

RegionChemical Shift (

)
MultiplicityDiagnostic Value
Aromatic (Ortho to

)
8.15 – 8.25 ppmDoublet (

Hz)
Confirms presence of Nitro group (strongly deshielded).
Alkene (Trans) 6.40 – 6.80 ppmMultiplets (

Hz)
Confirms trans geometry and conjugation.
Methylene (

)
4.20 – 4.40 ppmDoublet or ddConfirms Alcohol oxidation state (vs. Aldehyde/Acid).
Comparative Analysis: The "Alternatives"

In a practical research setting, you are rarely analyzing this compound in isolation. You are usually distinguishing it from a starting material or a byproduct.

Scenario A: Reaction Monitoring (Reduction of p-Nitrocinnamaldehyde)

The most common route to p-nitrocinnamyl alcohol is the selective reduction of p-nitrocinnamaldehyde.

  • The Alternative: p-Nitrocinnamaldehyde.

  • The Distinction:

    • Aldehyde: Shows a distinct doublet at

      
       9.6–9.8 ppm .
      
    • Alcohol (Product): The aldehyde peak disappears completely. A new methylene doublet appears at

      
       4.2–4.4 ppm .
      
    • Common Pitfall: Partial reduction often leaves a "ghost" aldehyde peak. Integration of the 9.7 ppm signal vs. the 4.3 ppm signal provides a precise conversion ratio.

Scenario B: Substituent Effects (vs. Cinnamyl Alcohol)

If you are substituting a standard cinnamyl linker with a nitro-variant to probe structure-activity relationships (SAR), the spectrum changes drastically.

  • The Alternative: Cinnamyl Alcohol (unsubstituted).

  • The Distinction:

    • Cinnamyl Alcohol: Aromatic protons cluster in the

      
       7.2–7.4 ppm  range.
      
    • p-Nitrocinnamyl Alcohol: The aromatic ring splits into two distinct doublets (AA'BB' system). The protons closest to the nitro group shift downfield by nearly 1.0 ppm (to

      
      8.2 ppm). This separation is the hallmark of the p-nitro substitution.
      
Detailed Spectral Assignment (Experimental Data)

The following data represents a typical high-field (400 MHz+) spectrum in DMSO-d6 . Note: DMSO-d6 is preferred over


 for this compound to ensure solubility and to visualize the hydroxyl proton coupling.
Table 1: 1H NMR Assignment for p-Nitrocinnamyl Alcohol
PositionProton TypeShift (

ppm)
MultiplicityCoupling (

Hz)
Notes
Ar-H (3,5) Aromatic (Ortho to

)
8.18 Doublet (d)8.7Strongly deshielded by

.
Ar-H (2,6) Aromatic (Meta to

)
7.68 Doublet (d)8.7Coupled to Ar-H (3,5).
Alkene (

)
Vinyl (Benzylic)6.72 Doublet (d)16.0Large

confirms trans isomer.
Alkene (

)
Vinyl (Next to

)
6.55 Dt (Doublet of triplets)16.0, 5.2Couples to

(trans) and

.
OH Hydroxyl4.98 Triplet (t)5.5Visible in dry DMSO; broad/absent in

.

Methylene4.21 Td (Triplet of doublets)5.5, 1.5Appears as a doublet if OH exchange is fast.

> Expert Insight: In


, the OH proton often exchanges, causing the 

signal to collapse into a simple doublet at

4.35 and the OH signal to appear as a broad singlet around

1.8–2.5, depending on concentration.
Visualization of Logic & Workflow
Diagram 1: Reaction Monitoring Decision Tree

This logic flow guides the researcher in determining if the reduction of the aldehyde precursor is complete based on NMR signals.

ReactionLogic Start Crude Reaction Mixture (1H NMR in DMSO-d6) CheckAldehyde Check Region 9.5 - 10.0 ppm Start->CheckAldehyde AldehydePresent Signal at ~9.7 ppm (d)? CheckAldehyde->AldehydePresent Incomplete Incomplete Reaction (Aldehyde Remaining) AldehydePresent->Incomplete Yes CheckAlcohol Check Region 4.0 - 4.5 ppm AldehydePresent->CheckAlcohol No AlcoholPresent Signal at ~4.2 ppm (d/t)? CheckAlcohol->AlcoholPresent Success Pure Product (p-Nitrocinnamyl Alcohol) AlcoholPresent->Success Yes (and Alkene present) OverRed Over-Reduction? (Check Alkene Region 6.0-7.0) AlcoholPresent->OverRed Yes (but Alkene missing)

Caption: Decision logic for monitoring the reduction of p-nitrocinnamaldehyde to p-nitrocinnamyl alcohol via 1H NMR.

Diagram 2: Spectral Assignment Map

Visualizing the correlation between the molecular structure and the spectral peaks.

SpectralMap Nitro NO2 Group Ar_Ortho H-Ar (Ortho to NO2) Nitro->Ar_Ortho Inductive Effect Shift_8 δ 8.18 ppm (Deshielded) Ar_Ortho->Shift_8 Ar_Meta H-Ar (Meta to NO2) Shift_7 δ 7.68 ppm Ar_Meta->Shift_7 Alkene_Beta H-Alkene (Beta) Shift_6_7 δ 6.72 ppm (d, J=16Hz) Alkene_Beta->Shift_6_7 Alkene_Alpha H-Alkene (Alpha) Shift_6_5 δ 6.55 ppm (dt) Alkene_Alpha->Shift_6_5 Methylene CH2 Group Shift_4 δ 4.21 ppm (d or t) Methylene->Shift_4

Caption: Correlation map linking structural protons to their specific chemical shifts in the 1H NMR spectrum.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this protocol. This method includes a self-check step to distinguish water peaks from the product.

Materials:

  • Sample: ~10 mg of p-nitrocinnamyl alcohol.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D). Avoid CDCl3 if detailed coupling analysis of OH is required.

Step-by-Step:

  • Preparation: Dissolve the solid fully in DMSO-d6. Ensure the solution is clear yellow (nitro compounds often impart color).

  • Acquisition:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): Set to

      
       seconds. Why? Aromatic protons near nitro groups can have longer T1 relaxation times. A short delay will reduce integration accuracy of the aromatic region.
      
    • Scans: 16–32 scans are sufficient for 10 mg.

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .

    • Apply exponential multiplication (LB = 0.3 Hz) to smooth noise without losing coupling detail.

  • Validation (The "Self-Check"):

    • Water Check: In DMSO, water usually appears around 3.3 ppm. Ensure this does not overlap with your methylene doublet at 4.2 ppm.

    • D2O Shake (Optional): If the peak at ~5.0 ppm (OH) is ambiguous, add one drop of

      
       to the tube and re-run. The peak at 5.0 ppm should disappear, confirming it is the hydroxyl proton.
      
References
  • Sigma-Aldrich. 4-Nitrocinnamyl alcohol Product Analysis & Safety Data. Retrieved from .

  • Royal Society of Chemistry (RSC). Supplementary Information: Synthesis and Characterization of Cinnamic Acid Derivatives. Photochemical & Photobiological Sciences. Retrieved from .

  • National Institutes of Health (NIH). PubChem Compound Summary: 3-(4-Nitrophenyl)prop-2-en-1-ol. Retrieved from .

  • ChemicalBook. 4-Nitrocinnamyl Alcohol NMR Spectrum Data. Retrieved from .

Sources

A Senior Application Scientist's Guide to the FTIR Characteristic Peaks of 4-Nitrocinnamyl Alcohol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to identify functional groups within a molecule. This guide provides an in-depth analysis of the FTIR spectrum of 4-nitrocinnamyl alcohol, a valuable intermediate in organic synthesis. By comparing its spectral features with those of cinnamyl alcohol and 4-nitrobenzaldehyde, we will elucidate the distinct vibrational signatures imparted by its constituent functional groups.

The Foundation: Understanding FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[1] Specific bonds and functional groups within a molecule vibrate at characteristic frequencies, resulting in a unique spectral "fingerprint."[2] The resulting spectrum plots absorbance or transmittance as a function of wavenumber (cm⁻¹), providing a rich source of structural information.[1] The mid-infrared region, typically 4000 to 400 cm⁻¹, is the most informative for organic compounds.[3]

Molecular Structure of 4-Nitrocinnamyl Alcohol

4-Nitrocinnamyl alcohol (O₂NC₆H₄CH=CHCH₂OH) is a derivative of cinnamyl alcohol containing a nitro group (-NO₂) at the para position of the phenyl ring. Its structure incorporates several key functional groups that give rise to characteristic FTIR absorption bands: a hydroxyl group (-OH), a nitro group (-NO₂), a trans-carbon-carbon double bond (C=C), and an aromatic ring.

Figure 1: Molecular structure of 4-nitrocinnamyl alcohol with key functional groups highlighted.

Comparative FTIR Analysis: 4-Nitrocinnamyl Alcohol vs. Alternatives

The FTIR spectrum of 4-nitrocinnamyl alcohol is best understood by comparing it to its structural relatives: cinnamyl alcohol and 4-nitrobenzaldehyde. This comparison allows for the unambiguous assignment of peaks originating from the different functional moieties.

Functional Group Vibrational Mode 4-Nitrocinnamyl Alcohol (Expected, cm⁻¹) Cinnamyl Alcohol (Observed, cm⁻¹) 4-Nitrobenzaldehyde (Observed, cm⁻¹) Peak Characteristics
-OH O-H Stretch (H-bonded)~3500-3200~3300[4]N/AStrong, Broad
Aromatic C-H C-H Stretch~3100-3000~3050-3000[4]~3100-3000[5][6]Medium to Weak, Sharp
Alkenyl C-H C-H Stretch~3050-3000~3025[4]N/AMedium, Sharp
-CH₂- C-H Stretch (asymmetric)~2925~2920[4]N/AMedium
-CH₂- C-H Stretch (symmetric)~2855~2850[4]N/AMedium
C=O C=O StretchN/AN/A~1700[5][6]Strong, Sharp
C=C C=C Stretch (alkene)~1640~1650[4]N/AMedium to Weak
Aromatic C=C C=C Stretch (ring)~1600, ~1475~1600, ~1495, ~1450[4]~1600, ~1520[5][6]Medium
-NO₂ Asymmetric Stretch~1520N/A~1530[5][6]Strong
-NO₂ Symmetric Stretch~1350N/A~1350[5][6]Strong
C-O C-O Stretch (primary alcohol)~1050~1010[4]N/AStrong
=C-H Out-of-plane bend (trans)~970~965[4]N/AStrong
Aromatic C-H Out-of-plane bend (para)~850N/A~850[5][6]Strong

Analysis of Key Spectral Features:

  • Hydroxyl (-OH) Region (3500-3200 cm⁻¹): The presence of a strong, broad absorption band in this region is a definitive indicator of the O-H stretching vibration in an alcohol.[7] This broadening is a result of intermolecular hydrogen bonding. This peak is characteristic of both 4-nitrocinnamyl alcohol and cinnamyl alcohol, and its absence in 4-nitrobenzaldehyde is a key differentiating feature.

  • C-H Stretching Region (3100-2800 cm⁻¹): Peaks just above 3000 cm⁻¹ are characteristic of C-H stretching in unsaturated systems (aromatic and alkenyl), while those just below 3000 cm⁻¹ are typical for saturated C-H bonds (alkanes).[8] 4-nitrocinnamyl alcohol and cinnamyl alcohol will show absorptions for aromatic, alkenyl, and the -CH₂- group's C-H stretches. 4-nitrobenzaldehyde will lack the alkenyl and saturated C-H stretching peaks.

  • Nitro (-NO₂) Region (1550-1500 cm⁻¹ and 1370-1330 cm⁻¹): The strong electron-withdrawing nitro group gives rise to two prominent, strong absorption bands.[9] The asymmetric stretching vibration appears around 1520 cm⁻¹, and the symmetric stretch is observed near 1350 cm⁻¹. These two intense peaks are the most significant distinguishing features of 4-nitrocinnamyl alcohol and 4-nitrobenzaldehyde when compared to cinnamyl alcohol.

  • Carbonyl (C=O) Stretch (~1700 cm⁻¹): A very strong and sharp absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching vibration in the aldehyde functional group of 4-nitrobenzaldehyde.[5][6] The absence of this peak in the spectra of 4-nitrocinnamyl alcohol and cinnamyl alcohol is a crucial point of differentiation.

  • Alkene (C=C) and Aromatic (C=C) Stretching Region (1680-1450 cm⁻¹): The C=C stretching of the alkene in 4-nitrocinnamyl alcohol and cinnamyl alcohol is expected around 1640-1650 cm⁻¹.[4] The aromatic ring gives rise to several absorptions in the 1600-1450 cm⁻¹ region. The exact positions and intensities can be influenced by the substituents on the ring.

  • Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of complex vibrations, including C-O stretching and various bending modes. The strong C-O stretching of the primary alcohol in 4-nitrocinnamyl alcohol and cinnamyl alcohol is expected around 1050 cm⁻¹.[4] A strong peak around 970 cm⁻¹ is indicative of the out-of-plane C-H bending of the trans-disubstituted double bond.[4] Additionally, a strong absorption around 850 cm⁻¹ in 4-nitrocinnamyl alcohol and 4-nitrobenzaldehyde confirms the para-disubstitution pattern of the aromatic ring.[5][6]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the preparation of a potassium bromide (KBr) pellet for the FTIR analysis of a solid sample like 4-nitrocinnamyl alcohol.[10][11] The goal is to create a transparent disc through which the infrared beam can pass.[10]

Materials and Equipment:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press

  • Pellet die set

  • Spectroscopy-grade KBr powder (dried in an oven at ~100°C and stored in a desiccator)[10]

  • 4-Nitrocinnamyl alcohol sample

  • Spatula

  • Analytical balance

cluster_workflow KBr Pellet Preparation Workflow Start Start Grind_Sample Grind ~1-2 mg of Sample Start->Grind_Sample Add_KBr Add ~100-200 mg of Dry KBr Grind_Sample->Add_KBr Mix Gently Mix Sample and KBr Add_KBr->Mix Load_Die Load Mixture into Pellet Die Mix->Load_Die Press Apply Pressure (8-10 tons) Load_Die->Press Form_Pellet Hold Pressure for 1-2 min Press->Form_Pellet Release Release Pressure and Eject Pellet Form_Pellet->Release Analyze Analyze Transparent Pellet in FTIR Release->Analyze End End Analyze->End

Figure 2: Experimental workflow for preparing a KBr pellet for FTIR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 1-2 mg of 4-nitrocinnamyl alcohol and transfer it to a clean, dry agate mortar. Grind the sample to a very fine powder.[12]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. The sample concentration in KBr should be in the range of 0.2% to 1%.[11][12] Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

  • Die Loading: Carefully transfer a small amount of the mixture into the barrel of the pellet die, ensuring an even layer at the bottom.

  • Pressing the Pellet: Place the die into the hydraulic press. Gradually apply pressure up to 8-10 metric tons.[10] Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent disc.

  • Pellet Retrieval: Carefully release the pressure and disassemble the die. The resulting pellet should be transparent and free of cracks or cloudiness.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Collection: Run a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

  • Sample Analysis: Collect the FTIR spectrum of the sample.

  • Data Processing: Perform any necessary data processing, such as baseline correction.

Conclusion

The FTIR spectrum of 4-nitrocinnamyl alcohol provides a clear and detailed picture of its molecular architecture. By systematically analyzing the key absorption bands corresponding to the hydroxyl, nitro, alkenyl, and aromatic functionalities, and by comparing its spectrum to those of cinnamyl alcohol and 4-nitrobenzaldehyde, a confident structural elucidation can be achieved. The presence of the characteristic broad -OH stretch, the strong and distinct dual peaks of the -NO₂ group, and the absorptions related to the trans-alkene and para-substituted aromatic ring collectively form the unique infrared fingerprint of this important organic compound. This comparative approach not only aids in the identification of 4-nitrocinnamyl alcohol but also deepens the understanding of how different functional groups contribute to the overall FTIR spectrum.

References

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Grokipedia.
  • Helsinki University. Quick User Guide for FT-IR.
  • Northern Illinois University.
  • Scribd.
  • Wikipedia.
  • YouTube. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis.
  • International Journal of Scientific & Engineering Research.
  • University of Colorado Boulder.
  • ResearchGate. FTIR spectra of 2-acetylpyridine (a), 4-nitrobenzaldehyde (b), 4.
  • ChemicalBook. 4-Nitrobenzaldehyde(555-16-8)IR1.
  • ResearchGate. FTIR spectrum of (E)-cinnamyl alcohol.
  • NIST WebBook. Benzaldehyde, 4-nitro-.
  • NIST WebBook. Benzaldehyde, 4-nitro-, [(4-nitrophenyl)methylene]hydrazone.
  • Gelest, Inc.
  • PubChem. 4-Nitrobenzaldehyde.
  • NIST WebBook. 2-Propen-1-ol, 3-phenyl-.
  • ChemicalBook. Cinnamyl alcohol(104-54-1)IR1.
  • SpectraBase. Cinnamyl alcohol, trimethylacetate - Optional[Vapor Phase IR] - Spectrum.
  • PubChem. Cinnamyl Alcohol.
  • AZoM. How to Interpret FTIR Results: A Beginner's Guide.
  • InstaNANO.
  • Sigma-Aldrich. 4-Nitrocinnamyl alcohol.
  • Universallab.
  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

Sources

Comparative Reactivity Guide: Cinnamyl Alcohol vs. 4-Nitrocinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, selecting the appropriate allylic or benzylic alcohol synthon is critical for optimizing synthetic pathways. This guide provides an objective, data-driven comparison between cinnamyl alcohol and 4-nitrocinnamyl alcohol . By examining their behavior across oxidation, nucleophilic substitution, and epoxidation workflows, we demonstrate how the strong electron-withdrawing nature of the para-nitro group fundamentally alters the molecule's reactivity profile, necessitating specific experimental adjustments.

Theoretical Framework: Electronic Effects & The Hammett Equation

The divergent reactivity of these two compounds is governed by the para-nitro group (-NO₂), which acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects[1].

In catalytic aerobic oxidations, the transition state typically involves the development of a partial positive charge at the benzylic/allylic carbon. Hammett plot analyses of similar alcohol oxidations yield negative


 values (e.g., 

= -0.94 to -1.01), confirming that electron-withdrawing groups generally decelerate the rate-determining hydride transfer step[2].

However, this electron-withdrawing property has contrasting effects depending on the reaction class:

  • Alkene Deactivation: The -NO₂ group pulls electron density away from the conjugated

    
    -system, rendering the alkene less nucleophilic and highly resistant to standard electrophilic epoxidation.
    
  • Leaving Group Activation: In nucleophilic substitutions, the EWG significantly increases the electrophilicity of the

    
    -carbon. This accelerates 
    
    
    
    displacement of activated leaving groups, completely altering the expected product profile[3].

Pathways cluster_0 Substrate Electronic Nature CA Cinnamyl Alcohol (Electron-Rich π-System) Ox1 Oxidation (Ru/C) 70°C, 79% Yield CA->Ox1 Moderate rate Sub1 TsCl Reaction Forms Stable Tosylate CA->Sub1 Poor Cl- attack NCA 4-Nitrocinnamyl Alcohol (Electron-Deficient π-System) Ox2 Oxidation (Ru/C) 50°C, 85% Yield NCA->Ox2 High efficiency Sub2 TsCl Reaction Forms Allylic Chloride NCA->Sub2 Fast SN2 Cl- attack

Fig 1. Divergent reactivity pathways driven by the electronic effects of the para-nitro group.

Comparative Reactivity Profiles

A. Oxidation to Aldehydes

Ruthenium on carbon (Ru/C) is a highly efficient, heterogeneous catalyst for the aerobic oxidation of allylic alcohols[4]. Counterintuitively to the Hammett predictions for homogeneous systems, empirical data shows that 4-nitrocinnamyl alcohol oxidizes at a lower temperature with a higher yield than unsubstituted cinnamyl alcohol under Ru/C catalysis[4]. This suggests that the nitro group may prevent unwanted over-oxidation or favorably alter the substrate's adsorption profile on the carbon support.

Table 1: Quantitative Comparison of Ru/C Catalyzed Aerobic Oxidation

SubstrateTarget ProductCatalyst LoadingTemperatureTimeIsolated Yield
Cinnamyl Alcohol Trans-cinnamaldehyde10% Ru/C (5 mol%)70 °C24 h79%
4-Nitrocinnamyl Alcohol 4-Nitrocinnamaldehyde10% Ru/C (5 mol%)50 °C24 h85%

(Data sourced from Matsushita et al., The Royal Society of Chemistry[4])

B. Nucleophilic Substitution (Chlorination vs. Tosylation)

When treating alcohols with p-toluenesulfonyl chloride (TsCl) and an amine base, the standard expectation is the isolation of a tosylate ester. However, the substrate's electronic nature dictates the actual isolated product[3].

  • Cinnamyl/Benzyl Alcohol: Lacking a strong EWG, the intermediate tosylate is relatively stable against the weakly nucleophilic chloride ions present in the reaction mixture. This allows researchers to successfully isolate the tosylate[3].

  • 4-Nitrocinnamyl Alcohol: The strong -NO₂ group activates the intermediate tosylate by drawing electron density away from the

    
    -carbon. This highly electrophilic center prompts an immediate, in situ
    
    
    
    displacement by the chloride ion (generated as a byproduct of TsCl and the amine base). The reaction directly yields 4-nitrocinnamyl chloride (51% yield) , bypassing the isolation of the tosylate entirely[3].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, with explicit causality provided for each methodological choice.

Protocol 1: Ru/C Catalyzed Aerobic Oxidation[4]

Objective: Selective oxidation of the primary allylic alcohol to the corresponding aldehyde. System Causality: Toluene is selected as a non-polar solvent to dissolve the substrate while maintaining the heterogeneous Ru/C catalyst in suspension. The O₂ balloon provides a stoichiometric, self-validating oxidant source; the physical consumption of oxygen gas directly correlates with reaction progress, preventing over-oxidation.

Step-by-Step Workflow:

  • Preparation: Charge a 15-mL test tube with the substrate (0.500 mmol), 10% Ru/C (25.3 mg, 0.0250 mmol), and toluene (1 mL)[4].

  • Atmosphere Exchange: Seal the system with a septum. Replace the internal atmosphere with pure O₂ via three consecutive vacuum/O₂ (balloon) cycles[4].

  • Catalytic Heating: Heat the mixture with continuous stirring for 24 hours. Crucial parameter: Use 70 °C for cinnamyl alcohol, but lower the temperature to 50 °C for 4-nitrocinnamyl alcohol[4].

  • Catalyst Removal: Dilute the reaction mixture with ether (10 mL). Causality: Ether reduces the solvent viscosity, preventing catalyst clogging when passing the mixture through a 0.45 µm membrane filter[4].

  • Purification: Concentrate the filtrate in vacuo and purify via silica-gel column chromatography using an n-hexane/ether eluent[4].

Protocol Step1 1. Reagent Mixing Substrate + 10% Ru/C + Toluene Step2 2. Atmosphere Exchange 3x Vacuum / O2 Cycles Step1->Step2 Step3 3. Catalytic Heating 50°C (NO2) or 70°C (H) for 24h Step2->Step3 Step4 4. Catalyst Removal Dilute with Ether & Filter (0.45 µm) Step3->Step4 Step5 5. Purification Silica-Gel Column Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for Ru/C catalyzed aerobic oxidation.

Protocol 2: Direct Chlorination via in situ Tosylation[3]

Objective: Conversion of 4-nitrocinnamyl alcohol to 4-nitrocinnamyl chloride. System Causality: Dichloromethane (CH₂Cl₂) is used as a polar aprotic solvent to stabilize the transition state during the


 displacement. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate to accelerate initial tosylation, while Triethylamine (TEA) scavenges the HCl byproduct to drive the equilibrium forward[3].

Step-by-Step Workflow:

  • Initiation: Dissolve 4-nitrocinnamyl alcohol (1 mmol), TEA (0.22 mL, 1.5 mmol), and DMAP (30 mg, 0.2 mmol) in CH₂Cl₂ (5 mL). Cool the vessel to 0 °C to safely control the initial exothermic tosylation[3].

  • Reagent Addition: Dropwise add a solution of TsCl (286 mg, 1.5 mmol) dissolved in CH₂Cl₂ (5 mL)[3].

  • Thermal Ramp: Stir at 0 °C for 30 minutes. Subsequently, warm the reaction to 15 °C and stir for 12 hours. Causality: The slight temperature increase provides the thermal energy required to overcome the activation barrier for the subsequent chloride substitution[3].

  • Quenching & Washing: Quench with water (10 mL). Wash the organic phase with saturated NaHCO₃ (2 × 10 mL) and brine to neutralize unreacted acid and remove water-soluble ammonium salts[3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, evaporate the solvent under vacuum, and purify to isolate the final 4-nitrocinnamyl chloride[3].

References

  • [3] Ding, R., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules (MDPI). Available at:[Link]

  • [4] Matsushita, T., et al. (2009). A simple and efficient oxidation of alcohols with ruthenium on carbon. Chemical Communications (The Royal Society of Chemistry). Available at:[Link]

  • [2] Base-free, tunable, Au-catalyzed oxidative esterification of alcohols in continuous flow (2018). The Royal Society of Chemistry. Available at: [Link]

Sources

UV-Vis Spectroscopic Profiling of 3-(4-Nitrophenyl)-2-propen-1-ol: A Comparative Guide for Drug Development Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and analytical chemistry, I frequently evaluate the spectroscopic properties of synthetic intermediates and prodrug linkers. Understanding the precise UV-Vis absorption characteristics of a molecule is not merely an exercise in data collection; it is a fundamental requirement for designing interference-free assays and tracking bioorthogonal reactions.

This guide provides an in-depth, objective comparison of the UV-Vis absorption maxima (


) of 3-(4-nitrophenyl)-2-propen-1-ol  (commonly known as 4-nitrocinnamyl alcohol) against structural alternatives. By establishing the causality behind its spectroscopic behavior, we can optimize its application in self-immolative linkers and prodrug activation monitoring.

Mechanistic Causality: The "Push-Pull" Chromophore

To utilize 3-(4-nitrophenyl)-2-propen-1-ol effectively, one must understand why it absorbs where it does. The unsubstituted parent compound, cinnamyl alcohol, exhibits a


 at approximately 250–262 nm[1]. At this wavelength, significant spectral overlap occurs with native biological chromophores, such as nucleic acids and aromatic amino acids, making in vivo or crude lysate monitoring highly susceptible to background noise.

The addition of a strong electron-withdrawing nitro (


) group at the para position fundamentally alters the electronic landscape. The extended 

-conjugation from the aromatic ring through the alkene double bond, terminating at the allylic alcohol, creates a donor-acceptor "push-pull" system. This electronic delocalization lowers the HOMO-LUMO gap, resulting in a pronounced bathochromic (red) shift. Consequently, 3-(4-nitrophenyl)-2-propen-1-ol exhibits a

at ~312 nm in standard polar solvents like methanol.

This specific wavelength is highly advantageous: it is sufficiently red-shifted to avoid protein/DNA interference, yet remains distinct from longer-wavelength absorbing fluorophores used in multiplexed assays. This property makes it a superior candidate for bioorthogonal prodrug activation studies, where the reduction of the nitro group or the cleavage of the allylic linker can be monitored quantitatively[2].

Comparative UV-Vis Performance Data

When selecting a reporter or linker for drug design, it is critical to compare 3-(4-nitrophenyl)-2-propen-1-ol against its structural analogs. The table below summarizes the quantitative spectroscopic data and the objective performance trade-offs for each alternative.

CompoundUV-Vis

(nm)
Structural FeaturePerformance Evaluation & Primary Application
3-(4-Nitrophenyl)-2-propen-1-ol ~312 nm p-Nitro + Allylic AlcoholOptimal: Stable hydroxyl handle for carbonate/carbamate conjugation. pH-independent absorption. Ideal for bioorthogonal prodrug linkers[2].
Cinnamyl Alcohol ~250 nmUnsubstituted Allylic AlcoholSuboptimal for crude assays: High background interference from biological matrices. Used primarily as a lignin biosynthesis standard[1].
4-Nitrocinnamaldehyde ~320 nmp-Nitro + EnalReactive: Longer conjugation yields a higher

, but the aldehyde is prone to unwanted Schiff base formation with primary amines in vivo.
4-Nitrophenol ~310 nm (Acidic)~400 nm (Basic)p-Nitro + PhenolpH-Dependent: Excellent for in vitro enzymatic cleavage assays, but the extreme solvatochromism and pH sensitivity limit its use in dynamic biological environments.

Self-Validating Experimental Workflow

To ensure absolute trustworthiness in your spectroscopic data, every analytical protocol must function as a self-validating system. The workflow below incorporates internal checks—specifically, solvent blanking integrity and Beer-Lambert linearity validation—to guarantee that the observed


 is a true molecular property and not an artifact of aggregation, cuvette contamination, or detector saturation.

UV_Workflow N1 1. Sample Prep (1-20 µM MeOH) N2 2. Baseline Correction N1->N2 Transfer N3 3. UV-Vis Scan (200-500 nm) N2->N3 Zero N4 4. Linearity Validation N3->N4 Integrate N5 5. Application (Assay Tracking) N4->N5 Validated

Self-validating UV-Vis workflow for 3-(4-nitrophenyl)-2-propen-1-ol analysis.

Detailed Step-by-Step Methodology

The following protocol details the exact procedure for acquiring and validating the UV-Vis spectrum of 3-(4-nitrophenyl)-2-propen-1-ol. This method is particularly useful when monitoring derivatization reactions, such as the conversion of the alcohol to a chloride or tosylate, which can subtly alter the molar absorptivity[3].

Phase 1: Reagent Preparation & Causality Checks
  • Stock Solution: Dissolve 3-(4-nitrophenyl)-2-propen-1-ol in HPLC-grade Methanol to a concentration of 1.0 mM. Causality: Methanol is chosen to ensure complete solvation of the hydrophobic aromatic ring while preventing the formation of hydrogen-bonded aggregates that could artificially broaden the absorption peak.

  • Serial Dilution: Prepare working concentrations of 5 µM, 10 µM, 15 µM, and 20 µM in Methanol.

Phase 2: Instrument Calibration
  • Cuvette Selection: Use a matched pair of quartz cuvettes (10 mm path length). Glass or plastic cuvettes will absorb UV light below 300 nm, truncating the spectral baseline.

  • Baseline Correction: Fill both the reference and sample cuvettes with pure HPLC-grade Methanol. Run a baseline scan from 200 nm to 500 nm. Self-Validation: The absorbance across the entire range must be

    
    . Any deviation indicates cuvette contamination.
    
Phase 3: Spectral Acquisition
  • Sample Measurement: Replace the Methanol in the sample cuvette with the 10 µM solution of 3-(4-nitrophenyl)-2-propen-1-ol.

  • Scanning: Acquire the spectrum from 200 nm to 500 nm at a scan rate of 120 nm/min with a 1 nm slit width. Record the exact

    
     (expected ~312 nm).
    
Phase 4: Data Validation (The Self-Validating Step)
  • Linearity Check: Repeat the scan for the 5, 15, and 20 µM solutions. Plot the absorbance at 312 nm against the concentration.

  • System Verification: Calculate the linear regression. A valid, aggregate-free system must yield an

    
     according to the Beer-Lambert law (
    
    
    
    ). If the plot plateaus at higher concentrations, the molecule is self-quenching or aggregating, and the assay buffer must be optimized (e.g., by adding a surfactant) before proceeding to biological applications.

References

To ensure scientific integrity and authoritative grounding, the mechanistic claims, structural comparisons, and application contexts discussed in this guide are supported by the following peer-reviewed literature and institutional repositories:

  • Bioorthogonal Chemistry as a Tool for Prodrug Activation and Drug Design Source: University of Otago Archive URL:[Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates Source: Molecules 2011, 16(7), 5665-5673 (MDPI) URL:[Link]

  • Coniferyl alcohol metabolism in conifers — II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis Source: Phytochemistry 57(7):1095-103 (ResearchGate) URL:[Link]

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of 4-Nitrocinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected ¹³C NMR spectral characteristics of 4-nitrocinnamyl alcohol. In the absence of a publicly available, fully assigned experimental spectrum for 4-nitrocinnamyl alcohol, this document leverages empirical data from structurally analogous compounds and fundamental principles of nuclear magnetic resonance spectroscopy to offer a reliable prediction and a framework for experimental verification. This comparative approach is designed for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of substituted cinnamyl derivatives and other nitro-containing aromatic compounds.

Introduction: The Structural Significance of 4-Nitrocinnamyl Alcohol

4-Nitrocinnamyl alcohol is a bifunctional molecule featuring a nitro-substituted aromatic ring and an allylic alcohol moiety. This combination of functional groups makes it a valuable synthon in organic chemistry and a molecule of interest in medicinal chemistry. The nitro group, a strong electron-withdrawing group, significantly influences the electronic environment of the entire molecule, which is reflected in its spectroscopic properties, particularly its ¹³C NMR spectrum. Accurate interpretation of this spectrum is crucial for confirming its structure and purity.

Theoretical Considerations: Substituent Effects on ¹³C NMR Chemical Shifts

The chemical shift of a carbon nucleus in ¹³C NMR spectroscopy is highly sensitive to its local electronic environment. Two primary effects of substituents on the benzene ring govern the chemical shifts:

  • Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent. Electronegative groups, like the nitro group, withdraw electron density, leading to a deshielding of the attached carbon and a downfield shift (higher ppm value) in the ¹³C NMR spectrum.

  • Resonance (Mesomeric) Effects: These are transmitted through the pi-system of the aromatic ring. The nitro group is a strong resonance-withdrawing group, which delocalizes electron density from the ortho and para positions of the ring. This delocalization results in significant deshielding at these positions.

The interplay of these effects determines the final chemical shifts of the aromatic carbons. For the aliphatic carbons of the cinnamyl group, their chemical shifts are primarily influenced by their hybridization state and proximity to electronegative atoms (like the hydroxyl group) and the aromatic ring.

Comparative Analysis of ¹³C NMR Data

To predict the ¹³C NMR spectrum of 4-nitrocinnamyl alcohol, it is instructive to compare the experimental data of its constituent parts and a closely related analogue. The following table summarizes the ¹³C NMR chemical shifts for cinnamyl alcohol, nitrobenzene, and 4-nitrobenzyl alcohol.

Carbon PositionCinnamyl Alcohol (CDCl₃)Nitrobenzene (CDCl₃)[1][2]4-Nitrobenzyl Alcohol (CDCl₃)[3]Predicted 4-Nitrocinnamyl Alcohol (in CDCl₃)
C1 (ipso-Aromatic)~136.7 ppm~148.3 ppm~148.3 ppm~147-149 ppm
C2/C6 (ortho-Aromatic)~126.5 ppm~123.5 ppm~127.0 ppm~127-129 ppm
C3/C5 (meta-Aromatic)~128.6 ppm~129.4 ppm~123.7 ppm~123-125 ppm
C4 (para-Aromatic)~127.7 ppm~134.7 ppm~147.0 ppm (ipso to NO₂)~146-148 ppm (ipso to NO₂)
Cα (CH=)~128.5 ppm--~129-131 ppm
Cβ (=CH)~131.1 ppm--~132-134 ppm
Cγ (-CH₂OH)~63.7 ppm-~64.0 ppm~63-65 ppm

Analysis of Comparative Data:

  • Aromatic Carbons: The strong electron-withdrawing nitro group in nitrobenzene causes a significant downfield shift of the ipso-carbon (C1) to ~148.3 ppm and the para-carbon to ~134.7 ppm compared to benzene (128.5 ppm).[1] In 4-nitrobenzyl alcohol, the carbon bearing the nitro group (C4) is found at a similar downfield position (~147.0 ppm). Therefore, for 4-nitrocinnamyl alcohol, the C4 carbon (para to the cinnamyl group and ipso to the nitro group) is predicted to be in the range of 146-148 ppm. The C1 carbon (ipso to the cinnamyl group) is expected to be deshielded by the nitro group's influence, likely appearing around 147-149 ppm. The ortho-carbons (C2/C6) are predicted to be in the range of 127-129 ppm, and the meta-carbons (C3/C5) are expected around 123-125 ppm, reflecting the typical substituent effects of a nitro group.

  • Alkenyl and Allylic Carbons: The chemical shifts of the vinyl carbons (Cα and Cβ) in cinnamyl alcohol are ~128.5 ppm and ~131.1 ppm, respectively.[4] The presence of the para-nitro group is expected to have a minor deshielding effect on these carbons due to its electron-withdrawing nature. Thus, their predicted shifts are slightly downfield, in the range of 129-131 ppm for Cα and 132-134 ppm for Cβ. The allylic alcohol carbon (Cγ) in cinnamyl alcohol appears at ~63.7 ppm.[4] This is very similar to the benzylic alcohol carbon in 4-nitrobenzyl alcohol (~64.0 ppm), suggesting that the para-nitro group has a minimal effect on the chemical shift of this carbon. Therefore, the Cγ in 4-nitrocinnamyl alcohol is predicted to be in the 63-65 ppm range.

Experimental Protocol for ¹³C NMR Acquisition

The following provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of 4-nitrocinnamyl alcohol. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

4.1. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 20-50 mg of solid 4-nitrocinnamyl alcohol. The higher end of this range is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry 5 mm NMR tube. Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for many organic compounds and its single carbon signal at ~77.16 ppm, which can serve as a secondary chemical shift reference. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ if solubility is an issue in CDCl₃.

  • Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently agitate or vortex it to ensure the sample is completely dissolved and the solution is homogeneous.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument's probe should be tuned to the ¹³C frequency, and the magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Number of Scans (NS): A sufficient number of scans (typically ranging from 128 to 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., from -10 to 210 ppm) is appropriate to cover the expected range of chemical shifts for organic molecules.

    • Acquisition Time (AQ): This is determined by the spectral width and the number of data points.

    • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

4.3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Phase the resulting spectrum to obtain pure absorption lineshapes. Perform a baseline correction to ensure a flat baseline across the spectrum.

  • Chemical Shift Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the solvent signal to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. While integration in proton-decoupled ¹³C NMR is not always reliable for determining the relative number of carbons, it can provide a general indication of signal intensity.

Visualization of Structural Influences

The following diagram illustrates the key structural features of 4-nitrocinnamyl alcohol and their anticipated influence on the ¹³C NMR chemical shifts.

G cluster_aromatic Aromatic Ring cluster_sidechain Cinnamyl Sidechain cluster_substituents Substituents C1 C1 (ipso-Cinnamyl) ~147-149 ppm Ca (CH=) ~129-131 ppm C1->Ca -Cinnamyl C2_C6 C2/C6 (ortho) ~127-129 ppm C3_C5 C3/C5 (meta) ~123-125 ppm C4 C4 (ipso-Nitro) ~146-148 ppm NO2 NO₂ (Strong EWG) C4->NO2 -NO₂ Cb (=CH) ~132-134 ppm Ca->Cb Cg (-CH₂OH) ~63-65 ppm Cb->Cg OH OH (Electronegative) Cg->OH NO2->C4 Strong Deshielding (Inductive & Resonance) OH->Cg Deshielding

Caption: Predicted ¹³C NMR chemical shifts and key substituent effects for 4-nitrocinnamyl alcohol.

Conclusion

References

  • BenchChem. (2025). A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 1,2,3-Trimethyl-4-nitrobenzene.
  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4).
  • ResearchGate. 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information.
  • Persaud, K. E., Knyazev, A., Sarrar, R., & Lakshman, M. K. (2023). Catalytic Reduction of Cinnamyl Alcohol and NMR Assessments of the Product(s).
  • ResearchGate. 13 C NMR spectrum of (E)-cinnamyl alcohol. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • PubChem. Cinnamyl Alcohol. Retrieved from [Link]

  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.).
  • Wired Chemist. Cinnamic alcohol Carbon-13 Full Spectrum.
  • BMRB. bmse010256 Cinnamyl Alcohol. Retrieved from [Link]

  • Persaud, K. E., Knyazev, A., Sarrar, R., & Lakshman, M. K. (2023). Catalytic Reduction of Cinnamyl Alcohol and NMR Assessments of the Product(s).

Sources

Validating Purity of p-Nitrocinnamyl Alcohol: A Comparative TLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

p-Nitrocinnamyl alcohol (3-(4-nitrophenyl)prop-2-en-1-ol) is a critical intermediate in the synthesis of pharmaceuticals and fine chemicals. Its purity is paramount, as residual aldehyde precursors or over-reduced byproducts can compromise downstream coupling reactions. While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitation, Thin Layer Chromatography (TLC) remains the most efficient, cost-effective method for rapid qualitative validation and reaction monitoring.

This guide provides a rigorous, self-validating TLC protocol for p-nitrocinnamyl alcohol, comparing its efficacy against instrumental alternatives and detailing specific visualization strategies to detect common impurities like p-nitrocinnamaldehyde and p-nitrocinnamic acid.

Comparative Analysis: TLC vs. Instrumental Alternatives

Before detailing the protocol, it is essential to contextualize where TLC fits in the analytical landscape. While HPLC provides quantitative precision, TLC offers superior throughput for rapid decision-making.

Table 1: Performance Comparison of Purity Validation Methods
FeatureTLC (Silica Gel) HPLC (UV-Vis) 1H-NMR
Primary Utility Rapid qualitative screening, reaction monitoringQuantitative purity (%), trace impurity IDStructural confirmation, solvent residue analysis
Speed High (5–10 mins/plate)Low (20–40 mins/run)Medium (10–15 mins/sample)
Cost per Run < $1.00> $20.00 (Solvents, Column wear)> $50.00 (Solvents, Instrument time)
Limit of Detection ~0.1 – 1.0 µg~0.001 µg (High Sensitivity)~100 µg (Low Sensitivity)
Specificity Medium (Dependent on stain/solvent)High (Retention time + UV spectrum)High (Chemical shift)
Blind Spots Volatiles may evaporate; co-elution possibleNon-chromophores invisible (if UV only)Inorganic salts invisible

Expert Insight: TLC is preferred for "at-line" reaction monitoring because it allows simultaneous visualization of the starting material (p-nitrocinnamaldehyde) and the product, immediately indicating reaction completion without the lag time of HPLC equilibration [1, 3].

Method Development & Optimization

To validate p-nitrocinnamyl alcohol, one must separate it from its likely impurities. The polarity ranking of these species dictates the separation strategy:

  • Least Polar (High Rf): p-Nitrocinnamaldehyde (Precursor)

  • Medium Polar (Target): p-Nitrocinnamyl Alcohol

  • Most Polar (Low Rf): p-Nitrocinnamic Acid (Oxidation byproduct)

Validated Mobile Phase Systems

Based on the polarity of the nitro and hydroxyl groups, the following solvent systems are recommended:

  • System A (Standard): Hexane : Ethyl Acetate (1:1)

    • Target Rf: ~0.3 – 0.4[1]

    • Best for: General purity checks.[2][3]

  • System B (High Resolution): Dichloromethane (DCM) : Methanol (95:5)

    • Target Rf: ~0.5[4][5][6]

    • Best for: Separating the alcohol from highly polar acid impurities or baseline tars.

Visualization Strategy Comparison

The nitro group and the conjugated double bond provide multiple detection avenues.

Table 2: Visualization Agent Performance

Visualization MethodMechanismSensitivitySpecificity for p-Nitrocinnamyl Alcohol
UV (254 nm) Fluorescence quenching by conjugated

system
HighLow (Detects all aromatics)
KMnO₄ Stain Oxidation of alkene/alcoholMediumMedium (Stains alkenes yellow/brown)
2,4-DNP Stain Condensation with carbonylsHighSpecific for Impurity (Stains Aldehyde Red/Orange)
p-Anisaldehyde Electrophilic aromatic substitutionHighHigh (Distinct colors for different functionalities)

Detailed Experimental Protocol

Materials Required[2][6][7][8][9][10][11][12][13][14][15]
  • Stationary Phase: Silica Gel 60 F

    
     pre-coated plates (aluminum or glass backed).
    
  • Mobile Phase: Hexane (ACS Grade), Ethyl Acetate (ACS Grade).

  • Reference Standards: Pure p-nitrocinnamaldehyde, p-nitrocinnamyl alcohol (if available).

  • Visualization: UV Lamp (254 nm), KMnO₄ dip.

Step-by-Step Workflow
  • Chamber Preparation:

    • Add ~10 mL of Hexane:EtOAc (1:1) to a TLC chamber.

    • Insert a filter paper wick to ensure vapor saturation.[7]

    • Why: Saturation prevents "edge effects" and ensures reproducible Rf values [4].

  • Sample Preparation:

    • Dissolve ~5 mg of the sample in 1 mL of EtOAc.

    • Control: Prepare a co-spot solution containing both the starting material (aldehyde) and the product.

  • Spotting:

    • Mark a baseline 1.5 cm from the bottom with a pencil.

    • Spot 1 µL of:

      • Lane 1: Starting Material (p-Nitrocinnamaldehyde)

      • Lane 2: Co-spot (Mix)

      • Lane 3: Reaction Product (p-Nitrocinnamyl Alcohol)

  • Elution:

    • Place plate in chamber. Do not let the solvent touch the spot line.[8][7]

    • Run until the solvent front is ~1 cm from the top.[1]

  • Visualization & Analysis:

    • First Pass (Non-Destructive): View under UV (254 nm). Mark spots with a pencil.

    • Second Pass (Destructive): Dip in KMnO₄ stain and heat gently with a heat gun.

      • Result: The alkene/alcohol moiety will appear as a bright yellow/brown spot against a purple background.

Data Visualization & Interpretation

Method Development Workflow

The following diagram illustrates the decision logic for optimizing the separation of p-nitrocinnamyl alcohol.

TLC_Optimization Start Start Method Development Solubility Check Solubility (Dissolve in EtOAc) Start->Solubility InitialRun Run Std System (Hexane:EtOAc 1:1) Solubility->InitialRun CheckRf Analyze Rf Values InitialRun->CheckRf GoodSep Optimal Separation (Rf 0.3 - 0.7) CheckRf->GoodSep Distinct Spots TooPolar Rf > 0.8 (Compounds at top) CheckRf->TooPolar Poor Resolution TooNonPolar Rf < 0.2 (Compounds at bottom) CheckRf->TooNonPolar Stuck at Baseline AdjustNonPolar Decrease Polarity (Hexane:EtOAc 3:1) TooPolar->AdjustNonPolar AdjustPolar Increase Polarity (Hexane:EtOAc 1:3 or pure EtOAc) TooNonPolar->AdjustPolar AdjustNonPolar->InitialRun AdjustPolar->InitialRun

Figure 1: Decision tree for optimizing TLC mobile phases for cinnamyl derivatives.

Expected Chromatogram

This diagram simulates the expected separation on a Silica Gel 60 F254 plate using Hexane:EtOAc (1:1).

TLC_Plate cluster_plate TLC Plate (Hexane:EtOAc 1:1) cluster_lane1 Lane 1: SM (Aldehyde) cluster_lane2 Lane 2: Co-Spot cluster_lane3 Lane 3: Product (Alcohol) Spot1_Top Rf 0.7 Spot2_Top Spot3_Mid Rf 0.35 Spot2_Mid Spot3_Bot Rf 0.05

Figure 2: Simulated TLC plate. Red = p-Nitrocinnamaldehyde (Impurity), Green = p-Nitrocinnamyl Alcohol (Target), Grey = p-Nitrocinnamic Acid (Trace Impurity).

Troubleshooting & Causality

  • Problem: Streaking or Tailing.

    • Cause: The sample is too concentrated or the compound is acidic (interacting with silica silanols).

    • Solution: Dilute the sample. If tailing persists, add 1% Acetic Acid to the mobile phase to suppress ionization of acidic impurities [4].

  • Problem: Co-elution (One large spot).

    • Cause: The solvent system is too polar, moving all components to the solvent front.[9]

    • Solution: Reduce the polarity (e.g., switch from 1:1 to 7:3 Hexane:EtOAc) to differentiate the Rf values.

  • Problem: No spots visible under UV.

    • Cause: Plate lacks F254 indicator or concentration is below detection limit.

    • Solution: Use a chemical stain like KMnO₄ or Iodine vapor, which does not rely on UV chromophores [2].

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of Cinnamyl Alcohol via Sodium Borohydride Reduction." BenchChem.com. Accessed October 26, 2023. Link

  • Reach Devices. "TLC Stains: Recipes and Mechanisms." ReachDevices.com. Accessed October 26, 2023. Link

  • Chemistry LibreTexts. "Thin Layer Chromatography (TLC) Principles and Applications." LibreTexts.org. Accessed October 26, 2023. Link

  • Sigma-Aldrich. "Tips & Tricks for Thin-Layer Chromatography." SigmaAldrich.com. Accessed October 26, 2023. Link

Sources

electrochemical properties comparison of nitro-substituted cinnamyl alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Electrochemical Properties Comparison of Nitro-Substituted Cinnamyl Alcohols: A Comprehensive Guide

Introduction

Nitro-substituted cinnamyl alcohols are highly versatile compounds in organic synthesis and drug development, frequently serving as precursors for biologically active heterocycles, prodrugs, and radiosensitizers. The presence of two distinct electroactive moieties—the easily reducible nitro group and the conjugated alkene—makes their electrochemical behavior both mechanistically complex and synthetically valuable.

As a Senior Application Scientist, understanding the precise electrochemical behavior of these isomers is critical. The structural isomerism (ortho, meta, para) of the nitro group on the cinnamyl alcohol backbone does not merely shift reduction potentials; it fundamentally dictates the stability of the reactive intermediates and the trajectory of post-reduction chemical reactions.

Mechanistic Causality: The Electrochemistry of the Nitro Group

The electrochemical reduction of the nitro group is governed by Proton-Coupled Electron Transfer (PCET). Because the nitro group is highly electron-withdrawing, it possesses a low-lying Lowest Unoccupied Molecular Orbital (LUMO) that readily accepts electrons at less negative potentials compared to the conjugated alkene.

In protic or aqueous-organic media, the reduction of the nitroarene (


) proceeds via a multi-step pathway. The initial step is a reversible one-electron transfer forming a radical anion (

). Subsequent electron and proton transfers yield the nitroso intermediate (

), which is rapidly reduced to the hydroxylamine (

) in a 4-electron, 4-proton overall process[1]. At more negative potentials, the hydroxylamine can be further reduced to the corresponding amine (

)[1].

NitroReduction A Nitroarene (R-NO2) B Radical Anion (R-NO2•-) A->B + e- C Nitroso (R-NO) B->C + e-, + 2H+ - H2O D Hydroxylamine (R-NHOH) C->D + 2e-, + 2H+ E Amine (R-NH2) D->E + 2e-, + 2H+ - H2O

Electrochemical reduction pathway of nitroaromatics.

Comparative Electrochemical Properties

The position of the nitro group fundamentally alters the thermodynamics of the electron transfer and the fate of the resulting intermediates.

Property / Isomerp-Nitrocinnamyl Alcoholm-Nitrocinnamyl Alcoholo-Nitrocinnamyl Alcohol
Primary Reduction Potential (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
~ -0.65 V vs Ag/AgCl~ -0.72 V vs Ag/AgCl~ -0.68 V vs Ag/AgCl
Electronic Effects Strong resonance stabilization of the radical anion via the conjugated alkene.Inductive electron withdrawal only; no direct resonance with the alkene.Resonance stabilization present, but subject to steric hindrance.
Reversibility (at high scan rates) Quasi-reversible (

)
Quasi-reversibleIrreversible (due to rapid follow-up chemical reactions)
Post-Reduction Reactivity Stable hydroxylamine/amine formation.Stable hydroxylamine/amine formation.Intramolecular cyclization (e.g., yielding quinoline derivatives).

Note: Potentials are approximate and highly dependent on pH, solvent system, and electrode material.

Para-Nitrocinnamyl Alcohol

The para isomer exhibits the most positive (easiest) reduction potential among the three. The extended


-conjugation from the nitro group through the benzene ring to the cinnamyl double bond effectively delocalizes the extra electron density of the initial radical anion. Early cyclic voltammetry studies have demonstrated distinct polarographic waves for its reduction, confirming the standard, stable pathway to the hydroxylamine[2].
Meta-Nitrocinnamyl Alcohol

In the meta position, the nitro group cannot participate in direct resonance with the cinnamyl side chain. Consequently, the stabilization of the radical anion relies solely on the inductive electron-withdrawing effect of the substituent. This lack of resonance stabilization makes the initial electron transfer thermodynamically more demanding, shifting the reduction potential to a more negative value.

Ortho-Nitrocinnamyl Alcohol

The ortho isomer presents the most synthetically fascinating electrochemical profile. While its reduction potential lies between the para and meta isomers, its cyclic voltammogram is typically irreversible even at high scan rates. This causality stems from the "proximity effect." Once the nitro group is reduced to the reactive hydroxylamine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), it acts as a strong nucleophile. Its spatial proximity to the cinnamyl side chain facilitates a rapid intramolecular ring closure. As demonstrated in related 2-nitro cinnamyl systems, this Electrochemical-Chemical (E-C) mechanism outcompetes diffusion away from the electrode, serving as a powerful tool for the direct cathodic synthesis of heterocyclic N-oxides.

Experimental Protocols: Self-Validating Electrochemical Workflows

To accurately compare these isomers and isolate their reduction products, a rigorous, self-validating electrochemical protocol is required. The following methodology ensures that the observed potentials are purely a function of the analyte's electronic structure, free from artifacts like uncompensated resistance or electrode fouling.

Protocol 1: Cyclic Voltammetry (CV) Analysis

Objective: Determine the reduction potentials, electron-transfer kinetics, and identify E-C mechanisms.

  • Cell Preparation: Assemble a standard single-compartment three-electrode cell. Use a freshly polished Glassy Carbon (GC) working electrode (3 mm diameter), a Platinum wire counter electrode, and an Ag/AgCl (3M KCl) reference electrode.

  • Electrolyte Solution: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous acetonitrile (MeCN). Add the specific nitrocinnamyl alcohol isomer to a concentration of 1.0 mM.
    
  • Degassing: Purge the solution with high-purity

    
     or Argon for 15 minutes to remove dissolved oxygen (which reduces around -0.8 V and will mask the nitro reduction peaks). Maintain a blanket of inert gas during the experiment.
    
  • Baseline & Calibration (Self-Validation): Run a blank scan of the electrolyte. At the end of the experiment, add Ferrocene (1.0 mM) as an internal standard to reference the potentials to the

    
     couple, ensuring thermodynamic trustworthiness across different lab setups.
    
  • Data Acquisition: Record voltammograms at varying scan rates (

    
     = 10, 50, 100, 250, 500 mV/s) starting from 0.0 V down to -1.5 V, and sweeping back to 0.0 V.
    
  • Causality Check: Plot the cathodic peak current (

    
    ) versus the square root of the scan rate (
    
    
    
    ). A linear relationship confirms a diffusion-controlled process. A deviation at lower scan rates (specifically for the ortho isomer) proves that a coupled chemical reaction (cyclization) is consuming the intermediate.
Protocol 2: Controlled-Potential Electrolysis (CPE)

Objective: Isolate and characterize the post-reduction products.

  • Setup: Use an H-cell with a porous glass frit separating the cathodic and anodic compartments to prevent product re-oxidation. Use a reticulated vitreous carbon (RVC) working electrode for maximum surface area.

  • Electrolysis: Set the potentiostat to a potential 50 mV more negative than the

    
     determined from the CV.
    
  • Monitoring: Monitor the current decay over time. The electrolysis is complete when the current drops to <5% of its initial value. Calculate the total charge passed (

    
    ) to determine the number of electrons transferred (
    
    
    
    ).
  • Product Isolation: Extract the catholyte, evaporate the solvent, and purify via flash chromatography. Characterize the products using

    
    -NMR and LC-MS to confirm whether the product is the hydroxylamine, amine, or a cyclized heterocycle.
    

Workflow S1 1. Cell Preparation (Glassy Carbon WE, Pt CE, Ag/AgCl RE) S2 2. Electrolyte Degassing (N2 purge for 15 min) S1->S2 S3 3. Cyclic Voltammetry (Scan rates: 10-500 mV/s) S2->S3 S4 4. Controlled-Potential Electrolysis (At E_pc for selective reduction) S3->S4 S5 5. Product Characterization (NMR, LC-MS) S4->S5

Standard experimental workflow for electrochemical analysis.

References

  • Nitro Substrates in Reductive Electrosynthesis: A Review Source: ACS Electrochemistry URL:[Link]

  • Direct Electrochemical Synthesis of 2,3‐Disubstituted Quinoline N‐oxides by Cathodic Reduction of Nitro Arenes Source: Chemistry - A European Journal (ResearchGate) URL:[Link]

  • Journal of Electroanalytical Chemistry 1969 Vol.20 No.1 Source: Journal of Electroanalytical Chemistry URL:[Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Propen-1-ol, 3-(4-nitrophenyl)-

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Propen-1-ol, 3-(4-nitrophenyl)-, also known as 4-Nitrocinnamyl alcohol. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from established chemical safety principles and regulatory guidelines, addressing the specific hazards associated with this nitrated aromatic alcohol.

Core Principle: Hazard-Based Waste Management

The disposal plan for any chemical begins with a thorough understanding of its intrinsic hazards. 2-Propen-1-ol, 3-(4-nitrophenyl)- (CAS: 1504-63-8) is a solid organic compound whose structure dictates its risk profile.[1] The presence of a nitroaromatic group is a significant structural alert. Compounds in this class must be handled as hazardous waste due to potential toxicity and reactivity.[2][3] The disposal strategy is therefore one of containment, segregation, and professional handling, not neutralization or drain disposal.[4]

Chemical and Hazard Profile

A summary of the key identifiers and hazards is essential for correct labeling and handling.

PropertyValueSource
Chemical Name 2-Propen-1-ol, 3-(4-nitrophenyl)-[1]
Synonyms 4-Nitrocinnamyl alcohol, p-Nitrocinnamyl alcohol[1]
CAS Number 1504-63-8[1]
Molecular Formula C9H9NO3[1]
Physical Form Solid[1]
Primary Hazards Potential for skin, eye, and respiratory irritation. Suspected toxicity due to the nitroaromatic moiety. Environmental hazard.[5][6][7]
Incompatibilities Strong oxidizing agents, strong reducing agents, strong acids, strong bases, powdered metals.[2]

The toxicity of nitrated phenols is well-documented, and while specific data for this compound is limited, it is prudent to extrapolate from related structures and treat it with a high degree of caution.[7][8][9] All waste generated, including contaminated personal protective equipment (PPE) and cleaning materials, must be considered hazardous.[10]

Mandatory Safety Protocols: PPE and Engineering Controls

Prior to handling the chemical for any purpose, including disposal, the following safety measures are non-negotiable.

  • Engineering Controls : All handling of 2-Propen-1-ol, 3-(4-nitrophenyl)-, especially the transfer of the solid which can create dust, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][6]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles or a face shield are mandatory.[5]

    • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as hazardous waste immediately if contaminated.[2]

    • Body Protection : A lab coat must be worn and kept buttoned.[11]

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of waste generation to its final removal from the laboratory.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams.

  • Designate a Waste Stream : Dedicate a specific waste container solely for 2-Propen-1-ol, 3-(4-nitrophenyl)- and materials contaminated with it. This includes:

    • Unused or expired solid chemical.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves).

    • Spill cleanup materials.

  • Avoid Mixing : Do not mix this waste with solvents, acids, bases, or other organic materials. Mixing can create unknown and potentially dangerous reactions.[10]

Step 2: Container Selection and Labeling

Proper containment and identification are mandated by federal and local regulations.[12][13]

  • Choose a Compatible Container :

    • For solid waste, a wide-mouth, sealable High-Density Polyethylene (HDPE) or glass container is appropriate.

    • The container must be in good condition, with no cracks or leaks.[12]

    • Ensure the container material is compatible with the chemical.

  • Label the Container Immediately : As soon as the first drop of waste is added, the container must be labeled.[10] The label must include:

    • The words "HAZARDOUS WASTE" .[12][14]

    • The full chemical name: "2-Propen-1-ol, 3-(4-nitrophenyl)-" . Do not use abbreviations or formulas.[12]

    • An accurate list of contents by percentage if it's a mixture.

    • The date accumulation started.

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard).[14]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in the lab pending pickup. This designated storage location is known as a Satellite Accumulation Area (SAA).[12][14]

  • Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12][15]

  • Containment : The waste container must be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

  • Closure : The container must be kept securely closed at all times, except when actively adding waste. Do not leave a funnel in the container.[12][16]

  • Segregation : Store the container away from incompatible materials, particularly strong acids, bases, and reducing agents.[2]

Step 4: Requesting Disposal

Laboratory personnel are responsible for arranging the final disposal through the proper channels.

  • Monitor Fill Level : Do not fill waste containers beyond 90% capacity to allow for expansion and prevent spills.[13][16]

  • Contact EH&S : When the container is approaching 90% full, or within the time limits specified by your institution (often 90-180 days), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[2][12]

  • Do Not Drain Dispose : Under no circumstances should this chemical or its solutions be poured down the drain. This is illegal and environmentally harmful.[4][11]

Emergency Procedures: Spill Management

In the event of a spill, a prepared and swift response is critical to minimize exposure and contamination.[6]

  • Assess the Situation :

    • For a small spill (<1 g of solid, manageable by lab staff): Proceed with cleanup.

    • For a large spill : Evacuate the immediate area. Alert colleagues and notify your institution's emergency services and EH&S department.[2]

  • Small Spill Cleanup Protocol :

    • Ensure proper PPE is worn, including respiratory protection if there is a risk of inhaling dust.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the solid.

    • Carefully sweep or scoop the material and absorbent into the designated hazardous waste container. Use non-sparking tools if there is any solvent present.[17]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials and rinsate must be collected as hazardous waste.

    • Place all contaminated materials, including gloves, into the hazardous waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 2-Propen-1-ol, 3-(4-nitrophenyl)-.

G Disposal Workflow for 2-Propen-1-ol, 3-(4-nitrophenyl)- cluster_generation Point of Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Spill/Emergency gen Waste Generated: 2-Propen-1-ol, 3-(4-nitrophenyl)- container Select Compatible Container (HDPE or Glass) gen->container Segregate Waste spill Spill Occurs gen->spill labeling Label Container: 'HAZARDOUS WASTE' Full Chemical Name Date & Hazards container->labeling Affix Label Immediately storage Store in Secondary Containment in Satellite Accumulation Area (SAA) labeling->storage Keep Closed pickup Container >90% Full? Contact EH&S for Pickup storage->pickup Monitor Fill Level disposal Licensed Hazardous Waste Vendor Disposal pickup->disposal small_spill Small Spill: Use Spill Kit Collect as HazWaste spill->small_spill Manageable? large_spill Large Spill: Evacuate & Call EH&S spill->large_spill Not Manageable? small_spill->storage Place cleanup debris in waste container

Caption: Decision workflow for handling and disposing of 2-Propen-1-ol, 3-(4-nitrophenyl)- waste.

References

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Chemistry Lab Waste Disposal . Environmental Marketing Services. [Link]

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • 3-(4-Nitrophenyl)prop-2-yn-1-ol - PubChem . National Institutes of Health. [Link]

  • 3-(4-Nitrophenyl)-2-propyn-1-ol CAS#:61266-32-8 . Chemsrc. [Link]

  • Nitrates - Standard Operating Procedure . University of California, Santa Barbara. [Link]

  • 3-(4-Nitrophenyl)prop-2-yn-1-ol - LookChem . LookChem. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice . U.S. Environmental Protection Agency. [Link]

  • Chemical Properties of 2-Propen-1-ol, 3-phenyl- (CAS 104-54-1) . Cheméo. [Link]

  • 2-Propen-1-ol, 3-phenyl-: Human health tier II assessment . Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • 2-Propenal, 3-(4-nitrophenyl)- - Substance Details . U.S. Environmental Protection Agency. [Link]

  • Guidance for the Recovery and Disposal of Hazardous and Non Hazardous Waste . GOV.UK. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania. [Link]

  • How to Safely Dispose of Propanol . Lab Alley. [Link]

  • The NIH Drain Discharge Guide . National Institutes of Health. [Link]

  • Toxicological Profile for Nitrophenols . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Toxicological Profile for Nitrophenols - Health Effects . National Center for Biotechnology Information (NCBI). [Link]

  • Toxicological Profile for Nitrophenols - Summary . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Toxic Alcohols: Aliphatic Unsaturated Alcohols . Military Medical Science Letters. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.